2-mercaptoethanol
描述
Structure
3D Structure
属性
IUPAC Name |
2-sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS, Array | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026343 | |
| Record name | 2-Mercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Thioglycol appears as a water-white liquid. May be toxic by ingestion, inhalation, or skin absorption., Liquid, Water-white liquid with a disagreeable odor; [Hawley] Colorless liquid with a stench; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; Very unpleasant odour | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ethanol, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Mercaptoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Hydroxyethanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
315 to 316 °F at 742 mmHg (decomposes) (NTP, 1992), Decomp at bp 157-158 °C, 742 mm Hg, 157 °C | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercaptoethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
165 °F (NFPA, 2010), 74 °C, 165 °F (74 °C) (open cup), 74 °C o.c. | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercaptoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Miscible with alcohol, ether, and benzene /Pure liquid/, Miscible in most organic solvents., Miscible in water, Solubility in water: miscible, Practically insoluble or insoluble in water, Soluble (in ethanol) | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercaptoethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Hydroxyethanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.1143 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1143 at 20 °C/4 °C, Relative density (water = 1): 1.1, 1.114-1.120 (20°) | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 2-Hydroxyethanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1903/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Vapor Density |
2.69 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 2.69 (Air = 1), Relative vapor density (air = 1): 2.7 (calculated) | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
1 mmHg at 68 °F (NTP, 1992), 1.0 [mmHg], 1.756 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 0.13 | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercaptoethanol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Color/Form |
Water-white mobile liquid | |
CAS No. |
60-24-2, 155613-89-1 | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Mercaptoethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60-24-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Mercaptoethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060242 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mercaptoethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-mercaptoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3723 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-mercapto- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cuprate(6-), [.mu.-[[2,2'-[(1-methyl-1,2-ethanediyl)bis[imino(6-fluoro-1,3,5-triazine-4,2-diyl)imino[2-(hydroxy-.kappa.O)-5-sulfo-3,1-phenylene](2,1-diazenediyl-.kappa.N2)(phenylmethylene)-2,1-diazenediyl-.kappa.N1]]bis[4-sulfobenzoato-.kappa.O]](10-)]]di-, sodium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Mercaptoethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-mercaptoethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.422 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14R9K67URN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5199 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 2-MERCAPTOETHANOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0916 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-148 °F (NTP, 1992), < 25 °C | |
| Record name | THIOGLYCOL | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4628 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Mercaptoethanol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03345 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
The Unsung Workhorse: A Technical Guide to 2-Mercaptoethanol in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of molecular biology, the success of an experiment often hinges on the precise control of the cellular environment. Among the arsenal (B13267) of reagents used to achieve this control, 2-Mercaptoethanol (BME) stands out as a powerful and versatile reducing agent. This technical guide delves into the core principles of BME's function, its critical applications, and provides detailed protocols to empower researchers in their quest for scientific discovery.
Core Principles: The Chemistry of Reduction
At its heart, this compound (also known as β-mercaptoethanol) is a chemical compound with the formula HOCH₂CH₂SH.[1] Its utility in molecular biology stems from the presence of a thiol (-SH) group, which is a potent reducing agent.[2][3][4] BME readily donates a hydrogen atom from its thiol group, enabling it to break disulfide bonds (-S-S-) within and between proteins.[1][2][3] This action is fundamental to many of the techniques where BME is employed.
The primary mechanism involves the reduction of a disulfide bond to two individual sulfhydryl groups, thereby disrupting the tertiary and quaternary structures of proteins.[1][5] This process of denaturation is crucial for analyzing protein subunits and preventing the activity of enzymes that could degrade precious samples.
Key Applications in the Laboratory
This compound is a staple reagent in a wide array of molecular biology applications, from routine sample preparation to complex cell culture systems.
Protein Denaturation for Electrophoresis
One of the most common uses of BME is in the preparation of protein samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[5][6][7] By breaking the disulfide bonds that hold protein subunits together or create intramolecular loops, BME ensures that proteins are fully denatured and linearized.[7][] This allows for accurate separation based on molecular weight.
Ribonuclease (RNase) Inactivation during RNA Isolation
The integrity of RNA is paramount for downstream applications such as RT-PCR and sequencing. Ribonucleases (RNases) are notoriously stable and ubiquitous enzymes that rapidly degrade RNA.[1] BME is a critical component of many RNA extraction lysis buffers because it irreversibly denatures RNases by reducing their numerous disulfide bonds.[1][9] This protects the RNA from degradation during the isolation procedure.[1]
Antioxidant in Cell Culture
In the delicate environment of cell culture, the accumulation of reactive oxygen species (ROS) can be toxic to cells.[2] this compound is often added to cell culture media to act as an antioxidant, scavenging harmful free radicals and promoting cell viability and growth.[2][4] This is particularly important for sensitive cell lines and for improving the efficiency of lymphocyte and hybridoma cultivation.[3][10]
Maintaining Enzyme Activity
Paradoxically, while BME is used to denature some enzymes, it can also be used to protect the activity of others.[1] For enzymes that rely on free sulfhydryl groups for their function, BME in the buffer can prevent their oxidation and maintain them in an active, reduced state.[1]
Quantitative Data Summary
For ease of comparison and protocol optimization, the following tables summarize key quantitative data related to the use of this compound.
| Parameter | Value | Reference |
| Molar Mass | 78.13 g/mol | [1] |
| Concentration of neat solution | ~14.3 M | [11] |
| Typical Concentration in SDS-PAGE Sample Buffer | 1% - 5% (v/v) | [12] |
| Typical Concentration in RNA Lysis Buffer | 1% (v/v) | [13] |
| Typical Concentration in Cell Culture Media | 50-100 µM | |
| Half-life at pH 6.5 | >100 hours | [1] |
| Half-life at pH 8.5 | 4 hours | [1] |
Table 1: Physicochemical Properties and Common Working Concentrations of this compound.
| Reducing Agent | Pros | Cons |
| This compound (BME) | More stable than DTT.[1] Effective at breaking disulfide bonds.[5] | Volatile with a strong, unpleasant odor.[1] More toxic than DTT.[1] |
| Dithiothreitol (DTT) | Less toxic and less pungent odor than BME.[14] | Less stable than BME, especially at higher pH.[1] |
| Tris(2-carboxyethyl)phosphine (TCEP) | Odorless and more stable than both BME and DTT over a wider pH range. Reduces disulfide bonds irreversibly. | More expensive. |
Table 2: Comparison of Common Reducing Agents in Molecular Biology.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Preparation of Protein Samples for SDS-PAGE
Objective: To denature and reduce protein samples for separation by SDS-PAGE.
Materials:
-
Protein sample
-
2x Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)
-
This compound (BME)
Procedure:
-
To 950 µL of 2x Laemmli sample buffer, add 50 µL of BME to achieve a final concentration of 5%. This solution is your working 2x reducing sample buffer. This should be prepared fresh.
-
Mix your protein sample with an equal volume of the 2x reducing sample buffer (e.g., 20 µL of sample + 20 µL of buffer).
-
Heat the mixture at 95-100°C for 5-10 minutes.[15]
-
Centrifuge the sample briefly to collect the condensate.
-
The sample is now ready for loading onto an SDS-PAGE gel.
RNA Isolation using a Lysis Buffer Containing BME
Objective: To isolate total RNA while preventing degradation by RNases.
Materials:
-
Cell or tissue sample
-
Lysis buffer (e.g., Buffer RLT from Qiagen RNeasy kits, containing guanidinium (B1211019) isothiocyanate)
-
This compound (BME)
-
Microcentrifuge tubes
-
Homogenizer (optional)
Procedure:
-
Prior to starting, add 10 µL of BME per 1 mL of lysis buffer.[13] Mix well. This reducing lysis buffer should be prepared fresh in a fume hood.
-
For cell pellets, disrupt the pellet by flicking the tube and add the appropriate volume of the reducing lysis buffer. Vortex or pass the lysate through a needle to homogenize.
-
For tissues, homogenize the sample directly in the reducing lysis buffer using a rotor-stator homogenizer or bead mill.
-
Proceed with the remainder of your chosen RNA isolation protocol (e.g., addition of ethanol (B145695) and binding to a silica (B1680970) column). The presence of BME in the initial lysis step will have inactivated the RNases.[9]
Visualizing the Molecular Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Mechanism of disulfide bond reduction by this compound.
Caption: Workflow for protein sample preparation for SDS-PAGE using BME.
Caption: Workflow for RNA isolation with BME for RNase inactivation.
Safety Considerations
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
-
Toxicity: BME is toxic if ingested, inhaled, or absorbed through the skin.[16]
-
Odor: It has a strong, unpleasant odor.[1] All work with BME must be conducted in a certified chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile is recommended) when handling BME.[17]
-
Waste Disposal: BME and any contaminated materials must be disposed of as hazardous waste according to institutional guidelines.[17]
Conclusion
This compound is an indispensable tool in the molecular biologist's toolkit. Its potent reducing properties are fundamental to the success of numerous techniques, from ensuring the accurate analysis of proteins by SDS-PAGE to preserving the integrity of RNA during extraction. By understanding the principles behind its function and adhering to established protocols and safety guidelines, researchers can continue to leverage the power of this versatile reagent to drive their research forward.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Reducing Agent for Protein Research [benchchem.com]
- 4. Reducing agent - this compound Clinisciences [clinisciences.com]
- 5. biocompare.com [biocompare.com]
- 6. mpbio.com [mpbio.com]
- 7. mpbio.com [mpbio.com]
- 9. Why do I have to add beta-mercaptoethanol (beta-ME) to lysis Buffer RLT of the RNeasy Kits? [qiagen.com]
- 10. [Use of this compound in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound, 100 ml, glass, CAS No. 60-24-2 | Reagents for protein isolation | Protein purification | Protein Biology | Life Science | Carl ROTH - Poland [carlroth.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 15. 2X SDS-PAGE Sample Buffer | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 16. ehs.umich.edu [ehs.umich.edu]
- 17. purdue.edu [purdue.edu]
2-Mercaptoethanol: An In-Depth Technical Guide to its Application as a Reducing Agent in Biochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a potent reducing agent widely utilized in biochemical and molecular biology applications. Its primary function is the cleavage of disulfide bonds within and between proteins, a critical step for disrupting tertiary and quaternary structures. This guide provides a comprehensive overview of the core principles, applications, and detailed methodologies for the effective use of this compound in protein chemistry, RNA isolation, and cell culture.
Core Principles: The Chemistry of Reduction
This compound's efficacy as a reducing agent stems from its thiol (-SH) group.[1] This group readily participates in thiol-disulfide exchange reactions, effectively breaking the disulfide bonds (-S-S-) that are crucial for the three-dimensional structure of many proteins.[2] The reaction proceeds via a nucleophilic attack of the thiolate anion of this compound on one of the sulfur atoms of the disulfide bridge. This results in the formation of a mixed disulfide and a free cysteine thiol. In the presence of excess this compound, the reaction is driven towards the complete reduction of the protein's disulfide bonds.[3]
The overall reaction can be summarized as follows:
Protein-(S-S)-Protein + 2 HOCH₂CH₂SH ⇌ 2 Protein-SH + HOCH₂CH₂S-SCH₂CH₂OH
This reduction disrupts the tertiary and quaternary structure of proteins, a process known as denaturation.[4] This is essential for various analytical techniques where the protein's primary structure or subunit composition is of interest.
Quantitative Data Summary
The optimal concentration and stability of this compound are critical for its effective use. The following tables summarize key quantitative data for various applications.
Table 1: Recommended Concentrations of this compound for Various Applications
| Application | Typical Concentration Range | Notes |
| Protein Denaturation for SDS-PAGE | 5% (v/v) in sample buffer (final concentration ~1%) | Ensures complete reduction of disulfide bonds for accurate molecular weight determination. |
| RNase Inactivation during RNA Isolation | 1-4% (v/v) in lysis buffer[5][6] | Irreversibly denatures RNases by reducing their disulfide bonds, protecting RNA from degradation. |
| Mammalian Cell Culture | 50 µM - 200 µM[7][8] | Prevents oxidative stress and can aid in nutrient uptake.[1] |
| General Protein Stabilization | 0.01 M (70 mM) | Maintains protein thiol groups in their reduced state to prevent inactivation.[9] |
Table 2: Stability and Storage of this compound Solutions
| Condition | Stability | Recommendations |
| Neat (Pure) Liquid | Decomposes slowly on exposure to air.[9] | Store at room temperature in a tightly sealed container.[9] |
| Diluted Aqueous Solutions | Unstable, especially at alkaline pH and in the presence of metal ions.[9] | Prepare fresh before use. For short-term storage (2-3 days), store at pH 6-7 with 0.05 mM EDTA at 2-8°C.[9] |
| In Cell Culture Media | Unstable in solution, requiring daily supplementation for some protocols.[4] | Add fresh this compound to the media immediately before use. |
Key Applications and Experimental Protocols
Protein Denaturation for SDS-PAGE
The reduction of disulfide bonds by this compound is a fundamental step in preparing protein samples for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE). This ensures that the proteins are fully denatured and migrate through the gel matrix based on their molecular weight alone.[10]
Experimental Protocol: Protein Sample Preparation for SDS-PAGE
-
Prepare 2x Laemmli Sample Buffer:
-
4% SDS
-
10% Glycerol
-
0.125 M Tris-HCl, pH 6.8
-
0.002% Bromophenol Blue
-
-
Add this compound: Immediately before use, add this compound to the 2x Laemmli sample buffer to a final concentration of 5% (v/v). For example, add 50 µL of this compound to 950 µL of sample buffer.
-
Mix Sample and Buffer: Combine your protein sample with an equal volume of the prepared 2x sample buffer containing this compound. For example, mix 10 µL of your protein sample with 10 µL of the buffer.
-
Heat Denaturation: Heat the mixture at 95-100°C for 5 minutes to ensure complete denaturation and reduction.[11]
-
Centrifugation: Briefly centrifuge the sample to collect any condensation.
-
Loading: The sample is now ready to be loaded onto the SDS-PAGE gel.
RNase Inactivation during RNA Isolation
Ribonucleases (RNases) are robust enzymes that can rapidly degrade RNA, compromising experimental results. Many RNases are stabilized by multiple disulfide bonds. This compound is a common component of lysis buffers in RNA extraction protocols, where it irreversibly denatures RNases by reducing these bonds.[6]
Experimental Protocol: Total RNA Extraction with this compound
This protocol is a general guideline and may need optimization depending on the sample type.
-
Prepare Lysis Buffer: Prepare a suitable lysis buffer (e.g., containing guanidinium (B1211019) isothiocyanate).
-
Add this compound: Immediately before use, add this compound to the lysis buffer to a final concentration of 1% (v/v). For example, add 10 µL of this compound to 990 µL of lysis buffer. Work in a fume hood as this compound has a strong, unpleasant odor. [12]
-
Homogenization: Homogenize the tissue or cell sample directly in the lysis buffer containing this compound. This ensures the rapid inactivation of RNases upon cell lysis.
-
Proceed with RNA Isolation: Continue with your chosen RNA isolation protocol (e.g., phenol-chloroform extraction or column-based purification). The presence of this compound in the initial lysis step will protect the RNA from degradation.
Supplement in Mammalian Cell Culture
This compound is often added to mammalian cell culture media to create a reducing environment, which can prevent the toxic effects of oxygen radicals.[1] It can also facilitate the uptake of essential nutrients like cystine, which some cell lines struggle to transport.[13][14]
Experimental Protocol: Supplementing Cell Culture Media with this compound
-
Prepare a Stock Solution: Prepare a 55 mM stock solution of this compound in Dulbecco's Phosphate Buffered Saline (DPBS). Filter-sterilize the solution.
-
Dilute to Working Concentration: On the day of use, dilute the stock solution into your complete cell culture medium to the desired final concentration (typically 50-55 µM). For example, add 1 µL of the 55 mM stock solution to 1 L of culture medium.
-
Cell Seeding and Culture: Use the freshly prepared medium to culture your cells.
-
Daily Supplementation (if required): As this compound is not stable in solution, some protocols may require daily supplementation of the media.[4]
Visualizations
The following diagrams illustrate key processes and workflows involving this compound.
Caption: Mechanism of disulfide bond reduction by this compound.
Caption: Experimental workflow for protein denaturation for SDS-PAGE.
Caption: Logical relationship of this compound's role in cell culture.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Toxicity: It is toxic if inhaled, ingested, or absorbed through the skin.[12]
-
Odor: It has an extremely strong and unpleasant odor.[12]
-
Handling: Always handle this compound in a certified chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[15]
-
Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents and metals.[12] Keep containers tightly closed.[9]
-
Waste Disposal: Dispose of this compound waste according to institutional and local regulations. Do not pour down the drain.[15]
Alternatives
While this compound is a widely used reducing agent, several alternatives are available, each with its own advantages and disadvantages.
-
Dithiothreitol (DTT): DTT is a stronger reducing agent than this compound and is less volatile and has a less pungent odor. However, it is generally less stable in solution.[4]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is odorless, more stable than DTT, and effective over a wider pH range.[1]
The choice of reducing agent will depend on the specific application, experimental conditions, and downstream analysis.
Conclusion
This compound remains a cornerstone reagent in biochemistry and molecular biology due to its effectiveness in reducing disulfide bonds. A thorough understanding of its chemical properties, optimal working concentrations, and proper handling procedures is paramount for its successful and safe application in research and development. This guide provides the foundational knowledge and practical protocols to empower researchers to utilize this compound with confidence and precision.
References
- 1. Reducing agent - this compound Clinisciences [clinisciences.com]
- 2. reddit.com [reddit.com]
- 3. m.youtube.com [m.youtube.com]
- 4. biocompare.com [biocompare.com]
- 5. gih.uq.edu.au [gih.uq.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mpbio.com [mpbio.com]
- 10. neobiotechnologies.com [neobiotechnologies.com]
- 11. BiochemSphere [biochemicalsci.com]
- 12. nbinno.com [nbinno.com]
- 13. Mechanism of growth stimulation of L1210 cells by this compound in vitro. Role of the mixed disulfide of this compound and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Use of this compound in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ehs.washington.edu [ehs.washington.edu]
The Chemistry and Application of Disulfide Bond Cleavage by 2-Mercaptoethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, kinetics, and practical applications of 2-mercaptoethanol (β-mercaptoethanol or BME) in the cleavage of disulfide bonds within proteins. Disulfide bonds are critical for the structural integrity and biological activity of many proteins, and their selective reduction is a fundamental technique in proteomics, protein chemistry, and drug development.
The Core Mechanism: Thiol-Disulfide Exchange
The cleavage of a disulfide bond by this compound is a classic example of a thiol-disulfide exchange reaction. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate) of this compound acts as the nucleophile, attacking one of the sulfur atoms in the protein's disulfide bond. The reaction is pH-dependent, as an alkaline environment promotes the formation of the more reactive thiolate anion.
The overall process can be described in two main steps:
-
Formation of a Mixed Disulfide: The initial attack by a this compound thiolate on the protein disulfide bond (R-S-S-R) results in the formation of a mixed disulfide between the protein and the reducing agent, and the release of one of the protein's cysteine residues as a free thiol (R-SH).
-
Reduction to Free Thiols: A second molecule of this compound then attacks the mixed disulfide, releasing the second protein cysteine as a free thiol and forming a stable disulfide-linked dimer of this compound.
To ensure the reaction goes to completion and to minimize the presence of mixed disulfide intermediates, a large excess of this compound is typically used in experimental protocols.
Figure 1: Mechanism of disulfide bond cleavage by this compound.
Quantitative Data and Kinetic Considerations
The rate of disulfide bond reduction is influenced by several factors, including pH, temperature, the concentration of the reducing agent, and the accessibility of the disulfide bond within the protein's three-dimensional structure.
| Parameter | Influence on Disulfide Reduction | Notes |
| pH | Reaction rate increases with pH. | An alkaline pH (typically > 7.5) is required to deprotonate the thiol group of this compound (pKa ~9.6), forming the reactive thiolate anion. |
| Temperature | Higher temperatures increase the reaction rate. | For complete denaturation and reduction, samples are often heated (e.g., 95-100°C for 5-10 minutes in SDS-PAGE sample buffer). However, prolonged heating can lead to protein degradation. |
| Concentration | A molar excess of this compound is required. | Drives the equilibrium towards the fully reduced protein, minimizing the formation of mixed disulfides. Typical concentrations in sample buffers are around 5% (v/v). |
| Steric Hindrance | Buried disulfide bonds react more slowly. | Denaturants like SDS, urea, or guanidine (B92328) hydrochloride are often used to unfold the protein and expose the disulfide bonds to the reducing agent. |
Comparison with Other Reducing Agents:
This compound is a potent reducing agent, but for some applications, other reagents may be preferred. Dithiothreitol (DTT) is another commonly used reducing agent that is often more effective than this compound. This is because DTT is a dithiol, and upon reducing a disulfide bond, it forms a stable intramolecular six-membered ring, which is entropically favored and drives the reaction to completion. In contrast, this compound, a monothiol, relies on the law of mass action (a high concentration) to achieve complete reduction.
| Reducing Agent | Relative Rate of Reaction (with Lysozyme at pH 10.0) | Key Characteristics |
| Dithiothreitol (DTT) | 1.0 | Forms a stable intramolecular disulfide bond, making it a more efficient reducing agent. Less volatile and less pungent odor than this compound. |
| This compound | 0.2 | Requires a large excess to drive the reaction to completion. Volatile with a strong, unpleasant odor. |
| 3-Mercaptopropionate | 0.4 | - |
| 2-Aminoethanethiol | 0.01 | - |
Experimental Protocols
Reduction of Proteins for SDS-PAGE
This is one of the most common applications of this compound, used to denature proteins and break disulfide bonds so that they migrate on the gel according to their molecular weight.
Materials:
-
2x Laemmli sample buffer (e.g., 4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0
2-mercaptoethanol safety precautions and handling guidelines
An In-depth Technical Guide to 2-Mercaptoethanol: Safety Precautions and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety precautions and handling guidelines for this compound (β-mercaptoethanol, BME), a chemical compound widely used in research and drug development to reduce disulfide bonds and act as a biological antioxidant.[1][2] Due to its hazardous nature, strict adherence to safety protocols is essential.
Chemical and Physical Properties
This compound is a clear, colorless liquid with a strong, unpleasant odor.[3] It is a combustible liquid and is miscible with water, alcohol, ether, and benzene.[1][4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂H₆OS | [5] |
| Molar Mass | 78.13 g/mol | [5] |
| Boiling Point | 157-158 °C (314.6-316.4 °F) | [4] |
| Melting Point | -100 °C (-148 °F) | [4] |
| Flash Point | 73 °C (163.4 °F) | [4] |
| Autoignition Temperature | 295 °C (563 °F) | [4] |
| Density | 1.114 g/cm³ | [2] |
| Vapor Pressure | 0.76 hPa at 20 °C | [6] |
| Solubility | Miscible in water | [7] |
| pKa | 9.643 | [2] |
Toxicological Data and Hazard Classification
This compound is classified as a particularly hazardous substance.[8] It is fatal if it comes into contact with the skin, toxic if swallowed or inhaled, causes severe skin and eye damage, and may cause an allergic skin reaction.[7][9] Prolonged or repeated exposure may cause damage to the liver and heart.[9][10]
Table 2: Acute Toxicity Data for this compound
| Endpoint | Value | Species | Reference |
| LD50 (Oral) | 244 mg/kg | Rat | [5] |
| LD50 (Dermal) | 112 mg/kg | Rabbit | [5] |
| LC50 (Inhalation) | 2.03 mg/l/4h (vapor) | Rat | [5][11] |
Table 3: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Specific Target Organ Toxicity (Repeated Exposure) | 2 | H373: May cause damage to organs (Heart, Liver) |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child |
| Flammable Liquids | 4 | H227: Combustible liquid |
References for Table 3:[4][5][7][10][12]
Occupational Exposure Limits
To minimize the risk of exposure, adhere to the established occupational exposure limits.
Table 4: Occupational Exposure Limits for this compound
| Organization | Limit | Reference |
| OSHA PEL (8 HR TWA) | 0.2 ppm | [3][8] |
| AIHA WEEL (8 hr TWA) | 0.2 ppm | [7] |
Handling and Storage
Proper handling and storage are critical to prevent exposure and accidents.
Engineering Controls
-
Fume Hood: Always handle this compound inside a properly functioning chemical fume hood with a face velocity between 80 and 125 feet per minute.[13]
-
Ventilation: Ensure adequate general laboratory ventilation to minimize odor and vapor accumulation.[14]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when working with this compound.
-
Hand Protection: Wear double-layered chemical-resistant gloves, such as nitrile gloves.[8][13] Inspect gloves for pinholes before use.[8] Contaminated gloves must be disposed of as hazardous waste.[13]
-
Eye Protection: Use ANSI-approved safety glasses with side shields or chemical splash goggles.[13] A face shield may be necessary for splash hazards.[13][14]
-
Skin and Body Protection: Wear a fully buttoned lab coat, full-length pants, and closed-toed shoes.[13] An apron and disposable sleeves may be required for larger quantities or splash risks.[8]
-
Respiratory Protection: Respiratory protection is generally not required when working in a fume hood.[13] If use outside a fume hood is unavoidable, a supplied-air respirator is necessary.[7][15]
Storage Requirements
-
Store in a cool, dry, well-ventilated area away from heat, ignition sources, and direct sunlight.[14][16]
-
Keep containers tightly closed and upright to prevent leakage.[8][13]
-
A vented chemical cabinet is recommended.[8]
-
Consider using a secondary sealed container to minimize odors.[8][13]
-
Incompatible with oxidizing agents, strong acids, metals, and heavy metal salts.[3][7]
Spill and Emergency Procedures
Immediate and appropriate response to spills and exposures is crucial.
Spill Cleanup
-
Small Spills (<10 mL inside a fume hood):
-
Ensure appropriate PPE is worn (double gloves, goggles, lab coat).[17]
-
Contain the spill with a non-combustible absorbent material like sand, vermiculite, or soda ash.[7]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[14]
-
Clean the spill area with a detergent solution followed by water.[8]
-
The odor can be neutralized with household bleach, which oxidizes the thiol group.[17]
-
-
Large Spills or Spills Outside a Fume Hood:
First Aid Measures
Immediate medical attention is required for any exposure.[5][9]
-
Inhalation: Move the person to fresh air. If breathing is difficult or has stopped, administer artificial respiration and seek immediate medical attention.[5][7]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Rinse the skin with plenty of soap and water for at least 15 minutes.[7] Seek immediate medical attention.[5][9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[5][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[7]
Waste Disposal
All this compound waste, including contaminated materials, must be disposed of as hazardous waste.[8]
-
Collect liquid waste in a designated, sealed, and properly labeled container.[13]
-
Do not mix this compound waste with other organic waste streams if possible.[8][13]
-
Contaminated solid waste (e.g., gloves, paper towels, pipette tips) must also be collected as hazardous waste due to the strong odor.[8][13] Double-bagging is recommended.[16]
-
Contact your institution's environmental health and safety department for pickup and disposal.[8]
Experimental Protocols for Toxicity Assessment
The toxicological data for this compound are determined using standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (based on OECD Guideline 401, now superseded by 420, 423, 425)
-
Principle: To determine the median lethal dose (LD50) after a single oral administration.
-
Methodology:
-
Test Animals: Typically, young adult rodents (e.g., rats) are used.
-
Procedure: Animals are fasted overnight before dosing. The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.
-
Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity (e.g., tremors, convulsions, salivation) for at least 14 days.
-
Necropsy: A gross necropsy is performed on all animals.
-
Acute Dermal Toxicity (based on OECD Guideline 402)
-
Principle: To assess the toxicity following a single, prolonged dermal application.[14]
-
Methodology:
-
Test Animals: Young adult rats are commonly used.[5]
-
Procedure: The fur is clipped from the dorsal area of the trunk.[18] The test substance is applied to an area of at least 10% of the body surface and held in contact with the skin with a porous gauze dressing for 24 hours.[2][18]
-
Observation: Animals are observed for mortality and signs of systemic toxicity for 14 days.[2][5]
-
Necropsy: A gross necropsy is performed on all animals at the end of the study.[2]
-
Acute Inhalation Toxicity (based on OECD Guideline 403)
-
Principle: To determine the median lethal concentration (LC50) after a short-term inhalation exposure.[13]
-
Methodology:
-
Test Animals: The preferred species is the rat.[13]
-
Procedure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a whole-body or nose-only exposure chamber for a fixed duration, typically 4 hours.[13][19] Multiple concentration groups are used.[13]
-
Observation: Animals are observed for at least 14 days for mortality and signs of toxicity.[13][20]
-
Necropsy: A gross necropsy is performed on all animals.[13]
-
Acute Dermal Irritation/Corrosion (based on OECD Guideline 404)
-
Principle: To assess the potential for a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[3]
-
Methodology:
-
Test Animals: The albino rabbit is the preferred species.[3]
-
Procedure: A single dose (0.5 mL for liquids) is applied to a small area of clipped skin and covered with a patch for 4 hours.[3][21]
-
Observation: The skin is examined for erythema and edema at 60 minutes, and then at 24, 48, and 72 hours after patch removal.[21] Observations may continue for up to 14 days to assess reversibility.[3]
-
Acute Eye Irritation/Corrosion (based on OECD Guideline 405)
-
Principle: To determine the potential for a substance to produce irritation or corrosion in the eye.[7]
-
Methodology:
-
Test Animals: Albino rabbits are typically used.[7]
-
Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye serves as a control.[7][16]
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for lesions of the cornea, iris, and conjunctiva.[7]
-
Skin Sensitization (based on OECD Guideline 406)
-
Principle: To determine if a substance can elicit an allergic contact dermatitis response.[22]
-
Methodology (Guinea Pig Maximization Test - GPMT):
-
Test Animals: Guinea pigs are used.[22]
-
Induction Phase: Animals are initially exposed to the test substance through intradermal injections (with adjuvant) and subsequent topical application.[23]
-
Challenge Phase: After a 10-14 day rest period, a challenge dose is applied topically to a naive site.[22][23]
-
Evaluation: The skin reaction at the challenge site is observed and scored 24 and 48 hours after the challenge application.[23]
-
Repeated Dose 28-day Oral Toxicity Study (based on OECD Guideline 407)
-
Principle: To provide information on health hazards likely to arise from repeated oral exposure over a 28-day period.[8]
-
Methodology:
-
Procedure: The test substance is administered orally (by gavage or in the diet/drinking water) daily in graduated doses to several groups of animals for 28 days.[8][9]
-
Observation: Animals are observed daily for signs of toxicity. Body weight and food consumption are monitored.[9]
-
Analysis: At the end of the study, hematology, clinical biochemistry, gross necropsy, and histopathology are performed.[9]
Reproduction/Developmental Toxicity Screening Test (based on OECD Guideline 421)
-
Principle: To provide initial information on the possible effects of a substance on male and female reproductive performance and on the development of offspring.[1][17]
-
Methodology:
-
Test Animals: Rats are typically used.[1]
-
Procedure: The substance is administered daily at several dose levels to groups of males (for a minimum of 4 weeks) and females (throughout the study, approx. 63 days).[1][24] Animals are mated.[1]
-
Observation: Effects on gonadal function, mating behavior, conception, pregnancy, parturition, and offspring survival and growth are recorded.[17]
-
Analysis: Gross necropsy and histopathology of the reproductive organs are performed.[1][15]
-
References
- 1. oecd.org [oecd.org]
- 2. nucro-technics.com [nucro-technics.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. downloads.regulations.gov [downloads.regulations.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]
- 10. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 11. catalog.labcorp.com [catalog.labcorp.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. oecd.org [oecd.org]
- 14. oecd.org [oecd.org]
- 15. catalog.labcorp.com [catalog.labcorp.com]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 18. Acute Dermal Toxicity OECD 402 - Altogen Labs [altogenlabs.com]
- 19. findit.southwales.ac.uk [findit.southwales.ac.uk]
- 20. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 21. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 22. oecd.org [oecd.org]
- 23. nucro-technics.com [nucro-technics.com]
- 24. oecd.org [oecd.org]
The Role of β-Mercaptoethanol in Protein Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Beta-mercaptoethanol (β-ME or BME) is a potent reducing agent indispensable in protein chemistry. Its primary function is the cleavage of disulfide bonds, which are critical for the tertiary and quaternary structure of many proteins. This in-depth guide explores the core functions of β-mercaptoethanol, providing detailed experimental protocols, quantitative data, and visual representations of its mechanisms and applications.
The Core Function: Reduction of Disulfide Bonds
Disulfide bonds are covalent linkages formed between the thiol groups of two cysteine residues. These bonds play a crucial role in stabilizing the three-dimensional structure of proteins.[1][2] β-mercaptoethanol, with its free sulfhydryl group, effectively reduces these stable disulfide bridges to their corresponding free thiols. This process is essential for denaturing proteins, allowing for their analysis by various techniques, and for preventing unwanted oxidation.[3][4]
The mechanism involves a thiol-disulfide exchange reaction. Two molecules of β-mercaptoethanol are required to reduce one disulfide bond. The first molecule forms a mixed disulfide with one of the cysteine residues, which is then attacked by the second β-mercaptoethanol molecule, releasing the second cysteine and forming a stable oxidized dimer of β-mercaptoethanol.
Key Applications and Quantitative Data
β-mercaptoethanol is a versatile reagent with numerous applications in protein chemistry. The optimal concentration and reaction conditions vary depending on the specific application.
| Application | Typical β-ME Concentration | Incubation Time | Incubation Temperature (°C) | Purpose |
| SDS-PAGE Sample Preparation | 2-5% (v/v) or ~0.55 M | 5-10 minutes | 95-100 | Complete denaturation and reduction of disulfide bonds for accurate molecular weight determination.[5] |
| Protein Lysis Buffers | 1-20 mM | During cell lysis | 4 | To maintain a reducing environment, preventing oxidation and aggregation of proteins.[6][7] |
| Protein Refolding | 0.1-100 mM | Varies (often hours to days) | 4 to room temperature | To break incorrect disulfide bonds and allow for proper refolding.[8][9] |
| Enzyme Activity Preservation | 0.1-10 mM | During purification and storage | 4 | To maintain the reduced state of cysteine residues essential for catalytic activity. |
Note: The optimal concentration should be determined empirically for each specific protein and application.
Experimental Protocols
Protein Sample Preparation for SDS-PAGE
This protocol describes the standard procedure for preparing protein samples for denaturing polyacrylamide gel electrophoresis.
Materials:
-
Protein sample
-
2x Laemmli sample buffer (or similar)
-
β-mercaptoethanol (BME)
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
To your protein sample, add an equal volume of 2x Laemmli sample buffer.
-
Add β-mercaptoethanol to the sample mixture to a final concentration of 5% (v/v). For example, add 5 µL of BME to 95 µL of the protein-sample buffer mix.
-
Vortex the sample gently to mix.
-
Heat the sample at 95-100°C for 5-10 minutes to facilitate denaturation and reduction.[10]
-
Briefly centrifuge the sample to collect the condensate.
-
The sample is now ready to be loaded onto an SDS-PAGE gel.
Inclusion of β-Mercaptoethanol in Lysis Buffers for Protein Purification
Maintaining a reducing environment during cell lysis is crucial for the stability and solubility of many proteins.
Materials:
-
Cell pellet
-
Lysis buffer (e.g., Tris-HCl, NaCl, imidazole (B134444) for His-tagged proteins)
-
β-mercaptoethanol (BME)
-
Protease inhibitors
-
Sonicator or other lysis equipment
Procedure:
-
Prepare the desired lysis buffer.
-
Immediately before use, add β-mercaptoethanol to the lysis buffer to a final concentration of 10-20 mM.[6][11]
-
Add protease inhibitors to the lysis buffer.
-
Resuspend the cell pellet in the complete lysis buffer.
-
Proceed with the chosen cell lysis method (e.g., sonication, French press).
-
Centrifuge the lysate to separate the soluble fraction containing the protein of interest from the insoluble debris.
-
The clarified supernatant is now ready for subsequent purification steps.
Role in Understanding Redox Signaling Pathways
Disulfide bond formation and reduction are key mechanisms in cellular signaling, acting as molecular switches that regulate protein function.[2][12] β-mercaptoethanol can be used as a tool in the laboratory to investigate these redox-sensitive pathways by mimicking the reducing environment of the cell or by ensuring a fully reduced state of proteins for baseline measurements.
For example, the apoptosis signal-regulating kinase 1 (ASK1) is inhibited by binding to the reduced form of thioredoxin (Trx).[13] Upon oxidative stress, Trx becomes oxidized, forming an intramolecular disulfide bond, which leads to its dissociation from ASK1. This allows ASK1 to oligomerize and activate downstream signaling cascades, such as the JNK and p38 MAPK pathways, ultimately leading to apoptosis. The use of reducing agents like BME in in vitro assays can help to dissect the redox-dependent interactions within such pathways.
Comparison with Other Reducing Agents
While β-mercaptoethanol is widely used, other reducing agents are also available, each with its own advantages and disadvantages.
| Reducing Agent | Advantages | Disadvantages |
| β-Mercaptoethanol (BME) | - Cost-effective- Effective at reducing disulfide bonds | - Volatile with a strong, unpleasant odor- Less stable in solution compared to DTT- Can be toxic |
| Dithiothreitol (DTT) | - Stronger reducing agent than BME[14]- Less volatile and less odorous- More stable in its cyclic oxidized form | - More expensive than BME- Less effective at lower pH |
| Tris(2-carboxyethyl)phosphine (TCEP) | - Odorless- Effective over a wider pH range- Irreversibly reduces disulfide bonds- More stable than BME and DTT | - Can be more expensive- May interfere with some downstream applications |
The choice of reducing agent depends on the specific experimental requirements, including the sensitivity of the protein, the required stability of the reducing conditions, and the constraints of the laboratory environment.[1]
Conclusion
β-mercaptoethanol is a fundamental tool in protein chemistry, enabling the denaturation, purification, and analysis of proteins through its efficient reduction of disulfide bonds. A thorough understanding of its mechanism, optimal usage conditions, and a consideration of alternative reagents are crucial for researchers, scientists, and drug development professionals to achieve reliable and reproducible results in their protein-related research.
References
- 1. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 2. portlandpress.com [portlandpress.com]
- 3. tiarisbiosciences.com [tiarisbiosciences.com]
- 4. biocompare.com [biocompare.com]
- 5. SDS-PAGE Protocol | Rockland [rockland.com]
- 6. Optimization and efficient purification of recombinant Omp28 protein of Brucella melitensis using Triton X-100 and β-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. EP1255769A2 - Universal procedure for refolding recombinant proteins - Google Patents [patents.google.com]
- 9. jabonline.in [jabonline.in]
- 10. SDS PAGE – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 11. researchgate.net [researchgate.net]
- 12. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. REDOX-BASED REGULATION OF SIGNAL TRANSDUCTION: PRINCIPLES, PITFALLS, AND PROMISES - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pediaa.com [pediaa.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 2-Mercaptoethanol
Introduction
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a bifunctional organosulfur compound with the chemical formula HOCH₂CH₂SH.[1] It is a clear, water-white liquid characterized by a strong, disagreeable odor.[2] This compound is widely utilized in various scientific disciplines, particularly in biochemistry, molecular biology, and cell culture, primarily for its potent reducing capabilities.[3] Its dual functionality, conferred by the presence of both a hydroxyl (-OH) and a thiol (-SH) group, dictates its chemical reactivity and utility.[3] The hydroxyl group enhances its solubility in water and reduces its volatility compared to other thiols, while the thiol group is responsible for its reducing properties.[1][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, its applications, and relevant experimental methodologies.
Physical Properties of this compound
The physical characteristics of this compound are well-documented, and a summary of these properties is presented in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
| Property | Value |
| Molecular Formula | C₂H₆OS[1] |
| Molar Mass | 78.13 g/mol [1] |
| Appearance | Water-white, clear liquid[2] |
| Odor | Disagreeable, distinctive stench[1][2] |
| Density | 1.114 g/cm³ at 20°C |
| Melting Point | -100 °C (-148 °F; 173 K)[1] |
| Boiling Point | 157 °C (314 °F; 430 K)[1] |
| Flash Point | 68 °C (154 °F; 341 K)[1] |
| Autoignition Temperature | 295 °C (563 °F)[5] |
| Vapor Pressure | 0.76 hPa at 20 °C |
| Acidity (pKa) | 9.643[1] |
| Refractive Index (n_D^20) | 1.4996[1] |
| Solubility | Soluble in water[1] |
| log P (Octanol-Water Partition Coefficient) | -0.23[1] |
Chemical Characteristics and Reactions
The most prominent chemical feature of this compound is its capacity to act as a potent reducing agent, a function primarily attributed to its thiol group.[3]
Reduction of Disulfide Bonds
A key application of this compound in biochemistry is the cleavage of disulfide bonds (S-S) in proteins.[6] By breaking these bonds, which are critical for maintaining the tertiary and quaternary structures of many proteins, this compound facilitates protein denaturation.[7] The reaction proceeds via a thiol-disulfide exchange, where the thiol group of this compound reduces the disulfide bridge, forming two sulfhydryl groups and a this compound disulfide.[8] In the presence of excess this compound, the equilibrium of this reaction is shifted towards the formation of the reduced protein.[1]
The general reaction is as follows: RS–SR + 2 HOCH₂CH₂SH ⇌ 2 RSH + HOCH₂CH₂S–SCH₂CH₂OH[1]
This property is fundamental for various experimental techniques, including sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where complete protein denaturation is necessary for accurate molecular weight determination.[3]
Antioxidant Activity
In cell culture, this compound is often added to the medium to act as an antioxidant.[3] It protects cells from damage caused by reactive oxygen species (ROS) by scavenging these harmful radicals.[3] This is particularly important for the in vitro cultivation of certain cell types, such as lymphocytes and lymphoma cells, where it significantly improves cell survival and growth.[9] It can also facilitate the uptake of cystine, an essential amino acid, by creating a reducing environment.[9][10]
Other Reactions
This compound can also react with aldehydes and ketones to form the corresponding oxathiolanes.[1] This reaction makes it useful as a protecting group in organic synthesis.[1]
Applications in Research and Drug Development
The unique chemical properties of this compound have led to its widespread use in various research and development applications.
-
Protein Electrophoresis (SDS-PAGE): It is a standard component of sample loading buffers for SDS-PAGE. By reducing disulfide bonds, it ensures that proteins are fully denatured and migrate through the gel based on their molecular weight.
-
Cell Culture: It is used as a supplement in cell culture media to reduce oxidative stress and improve the viability and growth of various cell lines.[7][9]
-
RNA Isolation: During RNA extraction procedures, this compound is used to irreversibly denature ribonucleases (RNases) by reducing their numerous disulfide bonds. This prevents the degradation of the isolated RNA.
-
Enzyme Assays: It is often included in enzyme reaction buffers to inhibit the oxidation of free sulfhydryl residues, thereby maintaining the activity of the enzyme.
Experimental Protocols for Determining Physical Properties
Standard laboratory methods can be employed to determine the physical properties of liquids like this compound.
Determination of Boiling Point
-
Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, a beaker of water (or oil for high-boiling liquids), a heat source, and a clamp.
-
Procedure:
-
Place a small amount of the liquid into the test tube.
-
Insert the capillary tube, open end down, into the liquid.
-
Attach the thermometer to the test tube, ensuring the bulb is level with the liquid.
-
Submerge the assembly in the water bath, ensuring the liquid in the test tube is below the water level.
-
Heat the water bath gently and observe the capillary tube.
-
A stream of bubbles will emerge from the capillary tube as the liquid heats up and its vapor pressure increases.
-
Turn off the heat when a steady stream of bubbles is observed.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[11]
-
Determination of Density
-
Apparatus: A pycnometer (a small glass flask with a precise volume), an analytical balance.
-
Procedure:
-
Weigh the clean, dry pycnometer.
-
Fill the pycnometer with the liquid, ensuring no air bubbles are present, and weigh it again.
-
The mass of the liquid is the difference between the two weights.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Determination of Melting Point (Freezing Point)
-
Apparatus: A test tube, a thermometer, a cooling bath (e.g., ice-salt mixture), and a stirring rod.
-
Procedure:
-
Place a sample of the liquid in the test tube.
-
Insert the thermometer into the liquid.
-
Place the test tube in the cooling bath and stir the liquid gently.
-
Record the temperature at regular intervals as the liquid cools.
-
The temperature will remain constant while the liquid is freezing. This constant temperature is the melting/freezing point.
-
Conclusion
This compound is a versatile and indispensable chemical for researchers, scientists, and drug development professionals. Its potent reducing properties, stemming from the presence of a thiol group, are central to its wide range of applications, from denaturing proteins for analysis to protecting cells from oxidative damage in culture. A thorough understanding of its physical and chemical characteristics is essential for its safe and effective use in the laboratory.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Reducing agent - this compound Clinisciences [clinisciences.com]
- 5. fishersci.com [fishersci.com]
- 6. fiveable.me [fiveable.me]
- 7. biocompare.com [biocompare.com]
- 8. This compound | Reducing Agent for Protein Research [benchchem.com]
- 9. [Use of this compound in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biology.stackexchange.com [biology.stackexchange.com]
- 11. alameda.edu [alameda.edu]
The Role of 2-Mercaptoethanol in Modulating Protein Tertiary and Quaternary Structure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the effects of 2-mercaptoethanol (β-mercaptoethanol or BME) on the tertiary and quaternary structures of proteins. We will delve into its mechanism of action, present quantitative data from relevant studies, provide detailed experimental protocols for its application, and visualize key concepts through structured diagrams.
The Fundamental Role of Disulfide Bonds in Protein Architecture
Proteins, the workhorses of the cell, fold into intricate three-dimensional structures to perform their biological functions. This architecture is organized into four hierarchical levels: primary, secondary, tertiary, and quaternary.
-
Primary Structure: The linear sequence of amino acids linked by peptide bonds.[1]
-
Secondary Structure: Local, repeating structures like α-helices and β-sheets, stabilized primarily by hydrogen bonds.[2]
-
Tertiary Structure: The overall 3D shape of a single polypeptide chain, formed by interactions between the R-groups of amino acids. These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and covalent disulfide bonds.[1][2]
-
Quaternary Structure: The arrangement of multiple polypeptide chains (subunits) to form a functional protein complex.[2]
Disulfide bonds are strong covalent linkages formed by the oxidation of the thiol groups (-SH) of two cysteine residues.[3] These bonds act as "molecular safety pins," significantly stabilizing the tertiary and quaternary structures of many proteins, particularly those secreted or exposed to the extracellular environment.[1][4][5] This stabilization is critical for maintaining the protein's correct conformation and, consequently, its biological activity.[4][6]
Mechanism of Action: this compound as a Reducing Agent
This compound (HOCH₂CH₂SH) is a potent reducing agent widely used in biochemistry to disrupt protein structure.[7][8] Its primary function is to cleave the disulfide bonds (S-S) within and between polypeptide chains.[7][9]
The reaction, known as thiol-disulfide exchange, proceeds via a two-step process. One molecule of this compound attacks the disulfide bond, breaking it and forming a mixed disulfide with one of the original cysteine residues. A second molecule of this compound then reacts with this mixed disulfide, releasing the cysteine and forming a stable, oxidized dimer of this compound, leaving both cysteine residues in their reduced state with free sulfhydryl (-SH) groups.[10]
By breaking these crucial covalent linkages, this compound effectively disrupts the tertiary and quaternary structures of proteins, causing them to unfold or dissociate into their individual subunits.[9][11] This process is a key component of protein denaturation.
Quantitative Effects of this compound
The concentration of this compound required for effective disulfide bond reduction varies depending on the protein, buffer conditions, temperature, and incubation time. High concentrations are often used to ensure complete and quantitative reduction.[12] Below are tables summarizing typical concentrations used in common laboratory procedures.
Table 1: this compound Concentrations in SDS-PAGE Sample Buffers
| Buffer Type | This compound Final Concentration | Purpose | Reference(s) |
| 2X Laemmli Buffer | 5% (v/v) | Denaturation of proteins for gel electrophoresis | [13] |
| 2X SDS-PAGE Buffer | 2-5% (v/v) | Reduction of disulfide bonds prior to electrophoresis | |
| 4X Protein Loading Buffer | 2.5% (v/v) | Sample preparation for Western Blotting | [14] |
| Stripping Buffer | 0.7% - 10% (v/v) | Removal of antibodies from Western blot membranes for reprobing | [15][16] |
Table 2: Comparison of Common Reducing Agents
| Reducing Agent | Typical Final Concentration | Key Characteristics | Reference(s) |
| This compound (BME) | 2.5% - 10% (v/v) | Potent reducing agent; volatile with a strong odor; less stable in solution. | [7][17] |
| Dithiothreitol (DTT) | 50 mM - 160 mM | Strong reducing agent; less odor and toxicity than BME; often preferred for SDS-PAGE. | [9][18][19] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 50 mM | Odorless and more stable than thiolated reducing agents; effective over a wider pH range. | [8][17] |
Experimental Protocols
This compound is a staple reagent in protocols requiring protein denaturation. Its most common application is in the preparation of samples for Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Detailed Protocol: Protein Sample Preparation for Reducing SDS-PAGE
This protocol describes the standard procedure for preparing protein lysates for analysis by SDS-PAGE under reducing conditions.
Materials:
-
Protein sample (e.g., cell lysate, purified protein)
-
2X Laemmli Sample Buffer (4% SDS, 20% glycerol, 10% this compound, 0.004% bromophenol blue, 0.125 M Tris-HCl, pH 6.8)[13][15]
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heating block or water bath set to 95-100°C[20]
-
Microcentrifuge
Procedure:
-
Quantify Protein Concentration: Determine the protein concentration of your sample using a standard protein assay (e.g., BCA or Bradford assay). This ensures equal loading of protein into each well of the gel.
-
Sample Dilution: In a microcentrifuge tube, combine your protein sample with an equal volume of 2X Laemmli Sample Buffer. For example, mix 15 µL of your protein sample with 15 µL of 2X buffer. The final concentration of this compound will be 5%.
-
Denaturation: Tightly cap the tube and vortex briefly to mix. Heat the sample at 95-100°C for 5-10 minutes.[21] This step, in conjunction with the SDS and this compound in the buffer, fully denatures the protein and reduces the disulfide bonds.
-
Centrifugation: After heating, centrifuge the sample at high speed (e.g., >12,000 x g) for 1 minute to pellet any insoluble debris.[22]
-
Loading: The supernatant is now ready to be loaded onto the SDS-PAGE gel. Load the desired amount of protein (typically 15-30 µg) per well.[21]
Impact on Protein Structure and Function
The cleavage of disulfide bonds by this compound has a profound impact on protein structure, primarily affecting the tertiary and quaternary levels.
-
Tertiary Structure Disruption: By breaking intramolecular disulfide bonds that hold a single polypeptide chain in its specific folded conformation, this compound contributes to the unfolding of the protein into a more linear state.[9]
-
Quaternary Structure Dissociation: For proteins composed of multiple subunits linked by intermolecular disulfide bonds (e.g., antibodies, insulin), this compound treatment will cause the dissociation of these subunits.[9][23]
This disruption is often irreversible under denaturing conditions and leads to a loss of the protein's biological function, as activity is intrinsically linked to the native 3D structure.[24] In some specialized cases, disulfide bonds themselves can be dynamic and act as redox switches to regulate protein activity in response to the cellular environment.[5][25] The cleavage of these "allosteric" disulfide bonds can induce conformational changes that modulate function.[25]
Conclusion
This compound is an indispensable tool in protein research and analysis. Its ability to quantitatively cleave disulfide bonds provides a reliable method for disrupting protein tertiary and quaternary structures, which is essential for techniques like SDS-PAGE and Western blotting. Understanding its mechanism of action, appropriate working concentrations, and procedural application is fundamental for researchers, scientists, and drug development professionals seeking to analyze, characterize, and manipulate protein structure and function. While alternatives like DTT and TCEP exist, this compound remains a widely used and effective reagent for protein reduction.
References
- 1. Khan Academy [khanacademy.org]
- 2. Does a Disulfide Bond Belong to the Primary Structure of a Protein | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Disulfide Bridges in Proteins: Formation, Function, and Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 4. From Stability to Function: The Importance of Disulfide Bonds in Proteins - MetwareBio [metwarebio.com]
- 5. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. biocompare.com [biocompare.com]
- 8. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. Disulfide - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative reduction of disulphide bonds in proteins using high concentrations of mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. licorbio.com [licorbio.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Protein Methods [physiologie-pharmakologie.meduniwien.ac.at]
- 17. Gel Electrophoresis Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]
- 18. letstalkacademy.com [letstalkacademy.com]
- 19. Preparing protein samples for sds-page [ruf.rice.edu]
- 20. biomol.com [biomol.com]
- 21. content.protocols.io [content.protocols.io]
- 22. SDS-PAGE Protocol | Rockland [rockland.com]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. Denaturation (biochemistry) - Wikipedia [en.wikipedia.org]
- 25. Control of blood proteins by functional disulfide bonds - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of the Hydroxyl Group in the Solubility of 2-Mercaptoethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a bifunctional organic compound widely utilized in biological and chemical research. Its unique molecular structure, featuring both a thiol (-SH) and a hydroxyl (-OH) group, dictates its chemical reactivity and physical properties. This technical guide provides an in-depth analysis of the critical role the hydroxyl group plays in the solubility of this compound across a range of aqueous and organic solvents. A comprehensive understanding of its solubility is paramount for its effective application in various experimental protocols, from protein denaturation and refolding to its function as an antioxidant in cell culture media. This document summarizes its physicochemical properties, details relevant experimental methodologies, and illustrates its functional mechanisms through logical diagrams.
Introduction
This compound (C₂H₆OS) is a clear, colorless liquid with a characteristically strong and unpleasant odor.[1] Despite its pungent nature, it is an indispensable reagent in many laboratories. Its utility stems from the reactivity of its thiol group, which is a potent reducing agent capable of cleaving disulfide bonds in proteins and scavenging reactive oxygen species.[2][3] However, the practical application of this compound is significantly influenced by its solubility, a property largely governed by the presence of its hydroxyl group. This guide will explore the molecular basis of this solubility and its implications for key research applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. The presence of the hydroxyl group makes this compound a polar molecule, which is central to its solubility characteristics.[1]
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆OS | [4] |
| Molecular Weight | 78.13 g/mol | [2] |
| Appearance | Clear, colorless to very faint yellow liquid | |
| Odor | Strong, disagreeable | [4] |
| Boiling Point | 157 °C | [1] |
| Melting Point | -100 °C | [1] |
| Density | 1.114 g/cm³ | [3] |
| pKa (thiol group) | 9.6 | [3] |
| log P (octanol/water) | -0.056 | [5] |
The Role of the Hydroxyl Group in Solubility
The solubility of a compound is determined by its ability to form favorable interactions with the solvent molecules. The hydroxyl group in this compound plays a pivotal role in its solubility profile, particularly in polar solvents like water.
Aqueous Solubility
The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor. This allows it to readily form hydrogen bonds with water molecules, leading to its miscibility in water in all proportions.[3] The thiol group also contributes to its polarity and can participate in hydrogen bonding, further enhancing its aqueous solubility.[1]
Organic Solvent Solubility
This compound is also miscible with many common organic solvents, including ethanol, ether, and benzene.[4] This broad solubility is a consequence of its bifunctional nature. The ethyl backbone provides a nonpolar character that facilitates interaction with nonpolar solvents, while the polar hydroxyl and thiol groups allow for interactions with polar organic solvents.
The following diagram illustrates the hydrogen bonding interactions of this compound with water molecules, highlighting the central role of the hydroxyl group.
Caption: Hydrogen bonding of this compound in water.
Quantitative Solubility Data
While this compound is widely reported as being miscible with water and many organic solvents, specific quantitative solubility data is often not presented in standard literature. The term "miscible" indicates that they form a homogeneous solution in all proportions.
| Solvent | Quantitative Solubility | Reference(s) |
| Water | Miscible | [4][6] |
| Ethanol | Miscible | [4] |
| Ether | Miscible | [4] |
| Benzene | Miscible | [4] |
Experimental Protocols for Determining Solubility
The miscibility of liquids can be determined through a straightforward experimental protocol.
Protocol: Determination of Liquid-Liquid Miscibility
Objective: To determine if this compound is miscible with a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol)
-
Graduated cylinders or pipettes
-
Test tubes or vials
-
Vortex mixer
Procedure:
-
In a clean, dry test tube, add a known volume of the solvent (e.g., 1 mL).
-
To the same test tube, add an equal volume of this compound (1 mL).
-
Securely cap the test tube and vortex the mixture for 30 seconds.
-
Allow the mixture to stand and observe.
-
Observation:
-
If a single, clear, homogeneous phase is observed, the liquids are miscible.
-
If two distinct layers form, the liquids are immiscible.
-
If the solution appears cloudy or forms an emulsion, the liquids are partially miscible.
-
-
Repeat the procedure with varying ratios of this compound to the solvent to confirm miscibility at all proportions.
The following workflow diagram illustrates this experimental procedure.
Caption: Experimental workflow for determining miscibility.
Applications Driven by Solubility
The high solubility of this compound in aqueous buffers is critical for its application in biological research.
Protein Denaturation and Electrophoresis (SDS-PAGE)
In Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE), this compound is used as a reducing agent to break disulfide bonds within and between protein subunits.[7][8][9] This ensures the complete denaturation of proteins, allowing for their separation based solely on molecular weight. Its miscibility in the aqueous sample buffer is essential for this process.
The diagram below illustrates the mechanism of this compound in reducing protein disulfide bonds.
Caption: Mechanism of disulfide bond reduction by this compound.
Protein Refolding
In the production of recombinant proteins, which often form insoluble inclusion bodies, this compound is used in conjunction with denaturants to solubilize and unfold the aggregated proteins.[10] Subsequent removal of the denaturant and this compound allows the protein to refold into its native, active conformation. The solubility of this compound in the refolding buffers is crucial for maintaining a reduced environment that prevents incorrect disulfide bond formation.
Antioxidant in Cell Culture
This compound is often added to cell culture media to act as an antioxidant.[11][12] It protects cells from damage caused by reactive oxygen species (ROS) by scavenging these harmful radicals. Its water solubility ensures its uniform distribution in the culture medium and availability to the cells.
Conclusion
The hydroxyl group is a fundamental structural feature of this compound that confers its high polarity and ability to form hydrogen bonds. This directly results in its miscibility with water and a wide range of organic solvents. This broad solubility is not merely a physical characteristic but a critical enabler of its diverse and vital applications in research and development. From ensuring the complete denaturation of proteins for analytical purposes to protecting cultured cells from oxidative stress, the solubility of this compound, driven by its hydroxyl group, is indispensable for the success of numerous scientific protocols. A thorough understanding of this property is therefore essential for any researcher, scientist, or drug development professional working with this versatile compound.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. mpbio.com [mpbio.com]
- 7. Khan Academy [khanacademy.org]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Utilizing 2-Mercaptoethanol for Protein Denaturation in SDS-PAGE
Introduction
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique for separating proteins based on their molecular weight.[1] Effective separation requires the complete denaturation of proteins into linear polypeptides with a uniform negative charge. This is achieved through the use of SDS, a strong anionic detergent, in conjunction with a reducing agent to break disulfide bonds. 2-Mercaptoethanol (BME) is a widely used reducing agent that plays a critical role in this process by cleaving both intramolecular and intermolecular disulfide bonds, ensuring that proteins are fully unfolded and that protein complexes are dissociated into their individual subunits.[1][2]
Mechanism of Action
This compound reduces disulfide bonds through a thiol-disulfide exchange reaction. The thiol group (-SH) of BME attacks the disulfide bond (S-S) in a protein, forming a mixed disulfide and a free thiol group on the protein. A second BME molecule then reacts with the mixed disulfide, regenerating the free thiol group on the protein and forming a stable oxidized dimer of BME.[3] This two-step process effectively breaks the covalent cross-links, allowing the protein to adopt a linear conformation in the presence of SDS.[]
Concentration and Usage
The optimal concentration of this compound can vary depending on the protein of interest and the complexity of the sample. However, a final concentration of 2-5% (v/v) in the sample loading buffer is generally effective for complete reduction of disulfide bonds. For proteins with a high cysteine content or those that are difficult to denature, a higher concentration of up to 10% may be necessary.[5] It is crucial to add BME to the sample buffer fresh before each use, as its reducing activity diminishes over time due to oxidation.
Incubation Conditions
To facilitate the denaturation process, protein samples mixed with sample buffer containing SDS and BME are typically heated. The standard protocol involves heating the samples at 95-100°C for 5-10 minutes.[6] This heating step increases the rate of disulfide bond reduction and enhances the binding of SDS to the protein. However, for certain proteins, particularly membrane proteins, prolonged heating at high temperatures can lead to irreversible aggregation. In such cases, a lower incubation temperature (e.g., 70°C for 10 minutes) may be more appropriate.[7]
Quantitative Data Summary
The following tables provide a summary of commonly used concentrations and compositions for SDS-PAGE sample loading buffers containing this compound.
Table 1: Recommended Final Concentrations of this compound
| Condition | Recommended Final Concentration | Notes |
| Standard Protein Samples | 2-5% (v/v) | Sufficient for most applications. |
| High Cysteine Content Proteins | 5-10% (v/v) | May be required for complete reduction. |
| Reducing vs. Non-reducing Gels | 2-5% vs. 0% | Omission of BME allows for the analysis of disulfide-linked complexes. |
Table 2: Composition of Common Laemmli Sample Buffers
| Component | 2x Laemmli Buffer | 4x Laemmli Buffer | 6x Laemmli Buffer |
| Tris-HCl (pH 6.8) | 62.5 mM | 125 mM | 375 mM |
| SDS | 2% (w/v) | 4% (w/v) | 12% (w/v) |
| Glycerol | 10% (v/v) | 20% (v/v) | 60% (v/v) |
| Bromophenol Blue | 0.01% (w/v) | 0.02% (w/v) | 0.06% (w/v) |
| This compound (added fresh) | 5% (v/v) | 10% (v/v) | 15% (v/v) |
Experimental Protocols
Protocol 1: Preparation of 2x Laemmli Sample Buffer (50 mL)
Materials:
-
Tris base
-
SDS (Sodium Dodecyl Sulfate)
-
Glycerol
-
Bromophenol blue
-
This compound (BME)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
In a beaker, dissolve 0.75 g of Tris base in 20 mL of deionized water.
-
Adjust the pH to 6.8 with concentrated HCl.
-
Add 2 g of SDS and 10 mL of glycerol.
-
Add 1 mL of a 1% (w/v) bromophenol blue stock solution.
-
Add deionized water to a final volume of 47.5 mL.
-
Store the buffer in aliquots at -20°C.
-
Immediately before use, add 2.5 mL of BME to the 47.5 mL of buffer stock for a final volume of 50 mL and a final BME concentration of 5%.
Protocol 2: Preparation of Protein Samples for SDS-PAGE
Materials:
-
Protein sample
-
2x Laemmli sample buffer with freshly added BME
-
Heating block or water bath
-
Microcentrifuge tubes
Procedure:
-
Thaw an aliquot of the 2x Laemmli sample buffer containing BME.
-
In a microcentrifuge tube, mix your protein sample with an equal volume of the 2x Laemmli sample buffer (e.g., 20 µL of sample + 20 µL of buffer).
-
Vortex the mixture gently to ensure thorough mixing.
-
Heat the sample at 95-100°C for 5-10 minutes in a heating block or boiling water bath.
-
After heating, briefly centrifuge the tube to collect any condensation.
-
The sample is now ready to be loaded onto an SDS-PAGE gel.
Mandatory Visualizations
References
Application Notes and Protocols: Optimal Concentration of 2-Mercaptoethanol for Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanol (2-ME), a potent reducing agent, is a critical supplement in various cell culture applications. Its primary role is to maintain a reduced environment in the culture medium, thereby protecting cells from oxidative stress and facilitating the uptake of essential nutrients like cystine.[1][2] This application note provides a comprehensive guide to the optimal use of this compound in cell culture media, including recommended concentrations for various cell types, detailed experimental protocols for optimization, and an overview of the key signaling pathways influenced by its presence.
Mechanism of Action
This compound's beneficial effects in cell culture are primarily attributed to two key mechanisms:
-
Antioxidant Activity: 2-ME scavenges reactive oxygen species (ROS) in the culture medium, mitigating cellular damage caused by oxidative stress. This is particularly crucial for sensitive cell types and high-density cultures.
-
Facilitating Cysteine Uptake: Many cell lines have a limited capacity to take up cystine, the oxidized form of the essential amino acid cysteine. This compound reduces cystine to cysteine, which is more readily transported into the cells.[1] Cysteine is a crucial precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][3]
Data Presentation: Recommended this compound Concentrations
The optimal concentration of this compound can vary significantly depending on the cell type. The following table summarizes generally recommended starting concentrations for various cell lines. It is crucial to note that these are starting points, and empirical optimization is highly recommended for each specific cell line and experimental condition.
| Cell Type | Recommended Concentration (µM) | Notes |
| Murine Lymphocytes (T and B cells) | 50 | Absolutely required for in vitro T cell growth factor production.[4] |
| Hybridomas (Murine) | 5 - 50 | Higher concentrations (50 µM) may inhibit cell division in some hybridoma lines.[5] A concentration of 55 µM is used in some protocols.[6] |
| Embryonic Stem Cells (ESC) & Induced Pluripotent Stem Cells (iPSC) | 100 (0.1 mM) | Typically added fresh to the medium due to its short half-life.[7] |
| Macrophages (Murine Bone Marrow-Derived) | 25 - 100 | 50 µM is often found to be optimal.[8] |
| Chinese Hamster Lymphocytes | 40 | Resulted in a remarkable increase in lymphocyte proliferation.[9] |
| Chicken DT40 Pre-B-cell Line | 10 | Increased the amplitude of calcium responses to αIgM.[9] |
| THP-1 (Human Monocytic Cell Line) | 50 - 200 | 200 µM may be required for differentiation.[10] |
| Human Mesenchymal Stem Cells (MSCs) | Not specified, but beneficial for higher passages | Enhances proliferation and survival of MSCs at higher passage numbers.[11] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Caution: this compound is toxic and has a strong, unpleasant odor. Handle it in a fume hood with appropriate personal protective equipment (PPE).
Materials:
-
This compound (e.g., Sigma-Aldrich, M3148, purity ~99%, concentration ~14.3 M)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture grade water
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Prepare a 55 mM stock solution (1000x for a 55 µM final concentration):
-
In a fume hood, carefully add 38.5 µL of neat this compound (14.3 M) to 10 mL of sterile DPBS in a 15 mL conical tube.
-
Mix thoroughly by inverting the tube.
-
-
Sterile filter the stock solution:
-
Draw the solution into a sterile syringe.
-
Attach a 0.22 µm syringe filter and dispense the sterile stock solution into a fresh, sterile 15 mL conical tube.
-
-
Storage:
-
Store the 55 mM stock solution at 4°C, protected from light. It is recommended to prepare fresh stock solution every 1-3 months to ensure its potency.[8]
-
Protocol 2: Optimizing this compound Concentration for a Specific Cell Line
This protocol outlines a method to determine the optimal 2-ME concentration for your specific cell line by assessing cell viability and proliferation.
Materials:
-
Your cell line of interest
-
Complete cell culture medium (without 2-ME)
-
Sterile 96-well cell culture plates
-
55 mM this compound stock solution (from Protocol 1)
-
Cell viability assay reagent (e.g., Trypan Blue, or a colorimetric/fluorometric assay like MTT, WST-1, or CellTiter-Glo®)
-
Hemocytometer or automated cell counter
-
Multichannel pipette
Procedure:
-
Cell Seeding:
-
Harvest and count your cells.
-
Seed the cells in a 96-well plate at a density appropriate for your cell line to allow for proliferation over the course of the experiment (e.g., 2,000 - 10,000 cells per well in 100 µL of complete medium without 2-ME).
-
-
Preparation of 2-ME Dilutions:
-
Prepare a series of 2x concentrated 2-ME working solutions in your complete culture medium. For example, to test final concentrations of 0, 10, 25, 50, 100, and 200 µM, you will prepare 0, 20, 50, 100, 200, and 400 µM working solutions.
-
-
Treatment:
-
Add 100 µL of the 2x concentrated 2-ME working solutions to the corresponding wells of the 96-well plate containing the cells. This will bring the final volume to 200 µL and the 2-ME concentrations to the desired final concentrations.
-
Include a "no 2-ME" control (0 µM).
-
Set up at least three replicate wells for each concentration.
-
-
Incubation:
-
Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO2) for a period that allows for multiple cell doublings (e.g., 48-72 hours).
-
-
Assessment of Cell Viability and Proliferation:
-
At the end of the incubation period, assess cell viability and proliferation using your chosen method.
-
Trypan Blue Exclusion: Harvest cells from each well and perform a cell count using a hemocytometer to determine the number of viable and non-viable cells.
-
Colorimetric/Fluorometric Assays: Follow the manufacturer's instructions for your chosen assay to measure metabolic activity, which is proportional to the number of viable cells.
-
-
-
Data Analysis:
-
Calculate the average cell viability and proliferation for each 2-ME concentration.
-
Plot the results with 2-ME concentration on the x-axis and cell viability/proliferation on the y-axis.
-
The optimal concentration will be the one that provides the highest level of viable cell proliferation without signs of toxicity.
-
Signaling Pathways and Logical Relationships
The Role of this compound in Mitigating Oxidative Stress and Promoting Cell Survival
This compound plays a crucial role in maintaining the intracellular redox balance, primarily by facilitating the synthesis of glutathione (GSH). This, in turn, protects cells from oxidative damage and prevents the induction of apoptosis.
Caption: Role of 2-ME in cellular antioxidant defense.
Withdrawal of this compound and Induction of Apoptosis via the Fas/FasL Pathway
For some cell lines, particularly lymphoid cells, the withdrawal of this compound can lead to the upregulation of the Fas receptor, triggering apoptosis through the Fas/FasL signaling pathway.[12]
References
- 1. [Use of this compound in cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Involvement and relative importance of at least two distinct mechanisms in the effects of this compound on murine lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study of intracellular glutathione content in rat lymphocyte cultures treated with this compound and interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Requirement of this compound for in vitro growth factor production by T cells and vulnerability of the response to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cell division in mouse B-cell hybridomas: an overlooked property of this compound and its impact on in vitro antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Confluence Mobile - CCR Wiki-Public [ccrod.cancer.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Review: this compound alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparing the effect of using this compound in the cell culture medium of different cell passages of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Withdrawal of this compound induces apoptosis in a B-cell line via Fas upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Mercaptoethanol in Western Blot Sample Preparation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Mercaptoethanol (also known as β-mercaptoethanol or BME) is a potent reducing agent widely used in biochemistry and molecular biology, particularly in the preparation of protein samples for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and subsequent Western blotting. Its primary function is to cleave disulfide bonds within and between proteins, which is crucial for complete protein denaturation. This ensures that proteins migrate through the gel matrix based on their molecular weight alone, leading to accurate and reproducible results.[1][2] This document provides detailed application notes and protocols for the effective use of this compound in Western blot sample preparation.
Mechanism of Action
The sulfhydryl group (-SH) in this compound is highly reactive and participates in a thiol-disulfide exchange reaction. It reduces the disulfide bridges (-S-S-) present between cysteine residues in proteins to their corresponding free thiols (-SH). This process disrupts the tertiary and quaternary structures of proteins, allowing them to unfold into linear polypeptide chains.[1][3] In conjunction with the anionic detergent SDS, which imparts a uniform negative charge, and heat, this compound ensures that protein separation during electrophoresis is solely dependent on molecular size.[4]
Key Considerations for Use
Concentration: The optimal concentration of this compound in the final sample loading buffer is critical for complete protein reduction. While concentrations can be optimized for specific proteins, a final concentration of 5% (v/v) is commonly used and is effective for most applications.[5]
Stability and Handling: this compound is volatile and has a strong, unpleasant odor. It is also susceptible to air oxidation, which can reduce its efficacy over time.[6] Therefore, it should be stored in a tightly sealed container at 4°C and added fresh to the loading buffer just before use.[7]
Comparison with Dithiothreitol (DTT): DTT is another commonly used reducing agent. While both serve the same purpose, there are some differences to consider. DTT is a stronger reducing agent and is generally less odorous and more stable than this compound.[6][8] However, this compound is often more cost-effective.[6] The choice between the two may depend on the specific requirements of the experiment and laboratory preferences.
Data Presentation
The following tables summarize the compositions of common lysis and sample loading buffers containing this compound, as well as a comparison with DTT.
Table 1: Composition of Common Lysis Buffers
| Buffer Component | RIPA Buffer | Purpose |
| Tris-HCl (pH 8.0) | 50 mM | Buffering agent |
| NaCl | 150 mM | Maintains ionic strength |
| NP-40 or Triton X-100 | 1% or 0.1% | Non-ionic detergent for cell lysis |
| Sodium Deoxycholate | 0.5% | Ionic detergent to solubilize membrane proteins |
| SDS | 0.1% | Harsh ionic detergent for complete denaturation |
| Protease Inhibitors | Varies | Prevents protein degradation |
| Phosphatase Inhibitors | Varies | Prevents dephosphorylation |
Note: Lysis buffers are prepared without reducing agents. This compound is added later in the sample loading buffer.
Table 2: Composition of 2x Laemmli Sample Loading Buffer
| Component | Concentration | Purpose |
| Tris-HCl (pH 6.8) | 0.125 M | Buffering agent |
| SDS | 4% (w/v) | Denaturing agent, provides negative charge |
| Glycerol | 20% (v/v) | Increases sample density for gel loading |
| This compound | 10% (v/v) | Reducing agent (final concentration will be 5%) |
| Bromophenol Blue | 0.004% (w/v) | Tracking dye |
Table 3: Comparison of Common Reducing Agents
| Feature | This compound (BME) | Dithiothreitol (DTT) |
| Type | Monothiol | Dithiol |
| Potency | Potent | Stronger than BME |
| Odor | Strong, unpleasant | Less pungent |
| Stability in Solution | Prone to oxidation | More stable than BME |
| Typical Final Concentration | 2.5% - 5% | 50 mM |
Experimental Protocols
Protocol 1: Preparation of Cell Lysates from Cultured Cells
-
Place the cell culture dish on ice and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing freshly added protease and phosphatase inhibitors (1 mL per 10^7 cells).
-
Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or Bradford assay).
Protocol 2: Preparation of Protein Lysates from Tissues
-
Dissect the tissue of interest on ice and immediately snap-freeze it in liquid nitrogen to prevent protein degradation.
-
For a ~5 mg piece of tissue, add approximately 300 µL of ice-cold lysis buffer with freshly added inhibitors.
-
Homogenize the tissue using an electric homogenizer until no visible tissue clumps remain.
-
Incubate the homogenate on a rocker or orbital shaker for 2 hours at 4°C.
-
Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysate.
Protocol 3: Sample Preparation for SDS-PAGE
-
Based on the protein concentration determined, calculate the volume of lysate needed to obtain the desired amount of protein per lane (typically 20-30 µg).
-
In a microcentrifuge tube, combine the calculated volume of protein lysate with an equal volume of 2x Laemmli sample loading buffer (containing 10% this compound).[9] This will result in a 1x final concentration of the loading buffer and a 5% final concentration of this compound.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins completely.[1] For some membrane proteins that may aggregate upon boiling, heating at 70°C for 10 minutes is a suitable alternative.
-
After heating, briefly centrifuge the samples to collect the contents at the bottom of the tube.
-
The samples are now ready for loading onto the SDS-PAGE gel.
Mandatory Visualizations
Caption: Workflow for Western Blot Sample Preparation.
Caption: Role of this compound in Protein Denaturation.
Troubleshooting
Problem: Smeary bands or incorrect molecular weight.
-
Possible Cause: Incomplete reduction of disulfide bonds.
-
Solution: Ensure that this compound is added fresh to the loading buffer. Increase the concentration of this compound to 10% in the final sample if necessary. Ensure the heating step is adequate (95-100°C for 5-10 minutes).
Problem: Protein aggregation (especially for membrane proteins).
-
Possible Cause: Excessive heating.
-
Solution: Reduce the heating temperature to 70°C for 10 minutes.
Problem: No or weak signal.
-
Possible Cause: Antibody epitope is sensitive to reduction.
-
Solution: In rare cases, the epitope recognized by a primary antibody may be dependent on a disulfide bond. In such instances, a non-reducing SDS-PAGE (omitting this compound from the loading buffer) should be performed. Consult the antibody datasheet for specific recommendations.
Conclusion
The proper use of this compound is a critical step in Western blot sample preparation that ensures accurate protein separation based on molecular weight. By following the detailed protocols and considering the key factors outlined in these application notes, researchers can achieve reliable and reproducible Western blotting results. Adherence to optimal concentrations, fresh preparation, and appropriate heating conditions will minimize artifacts and lead to high-quality data for downstream analysis in research and drug development.
References
- 1. Cell Lysis and Protein Extraction for Western Blotting [sigmaaldrich.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. bosterbio.com [bosterbio.com]
- 4. How to Run a Western Blot Assay: An Illustrated Diagram | Bio-Techne [bio-techne.com]
- 5. addgene.org [addgene.org]
- 6. nbinno.com [nbinno.com]
- 7. content.protocols.io [content.protocols.io]
- 8. Is DTT better then B-mercapto - Protein and Proteomics [protocol-online.org]
- 9. bio-rad.com [bio-rad.com]
Application Notes and Protocols for the Use of 2-Mercaptoethanol in Protein Extraction from Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Mercaptoethanol in Protein Extraction
This compound (also known as β-mercaptoethanol or BME) is a potent reducing agent widely employed in protein extraction protocols. Its primary function is to cleave disulfide bonds, which are covalent linkages between the thiol groups of cysteine residues.[1] These bonds are crucial in stabilizing the tertiary and quaternary structures of many proteins. By reducing disulfide bonds, this compound facilitates protein denaturation and solubilization, leading to a more efficient extraction, particularly for proteins that are part of large complexes or are sequestered within cellular compartments.
Furthermore, this compound is instrumental in inactivating nucleases, such as ribonucleases (RNases), which are often released during cell lysis and can degrade RNA.[2] Many nucleases are stabilized by extensive disulfide bonding, and their irreversible denaturation by this compound protects the integrity of nucleic acids in the extract.
Mechanism of Action
This compound acts by reducing disulfide bridges (R-S-S-R') to their corresponding thiols (R-SH and R'-SH). This reaction disrupts the intricate three-dimensional folding of proteins, causing them to unfold and become more accessible to solubilization by detergents and salts present in the lysis buffer.
Comparison with Other Reducing Agents
Dithiothreitol (DTT) is another commonly used reducing agent in protein extraction. While both this compound and DTT serve the same primary purpose, they have distinct characteristics that may influence the choice for a specific application.[1]
| Feature | This compound (2-ME) | Dithiothreitol (DTT) |
| Reducing Strength | Strong | Stronger (approximately 7-fold)[3] |
| Concentration | Higher concentrations typically required | Lower concentrations are effective[1] |
| Stability | More stable in solution over a wider pH range | Less stable, especially at alkaline pH |
| Odor | Strong, unpleasant odor | Less pungent odor |
| Cost | Generally less expensive | More expensive |
| Volatility | More volatile, concentration can decrease over time[3] | Less volatile |
Impact on Downstream Applications
The inclusion of this compound in protein extraction buffers can have significant implications for downstream analyses:
-
SDS-PAGE and Western Blotting: Essential for proper protein migration based on molecular weight by ensuring complete denaturation and reduction of disulfide bonds. This leads to sharper bands and more accurate molecular weight estimation.[4]
-
Mass Spectrometry: The use of this compound can sometimes lead to off-site modifications of peptides, complicating data analysis.[5] However, a novel method utilizing this compound in the presence of dimethyl sulfoxide (B87167) (DMSO) has been shown to promote specific modification of cysteine residues, thereby improving the accuracy of peptide identification and quantification.[5][6]
-
Enzyme Activity Assays: As this compound is a denaturant, its presence is generally incompatible with assays that require native protein conformation and activity. It must be removed through methods like dialysis or buffer exchange prior to such assays.
-
Protein Crystallization: While crucial for initial solubilization, excess this compound can interfere with crystallization. It is often removed or its concentration significantly reduced in the final purification steps.[7]
Quantitative Data on Protein Yield
The addition of this compound to lysis and wash buffers can significantly enhance the yield of purified proteins, especially for those prone to aggregation or located in inclusion bodies.
| Protein | Vector System | Purification Conditions | Protein Yield without 2-ME | Protein Yield with 2-ME | Fold Increase |
| Recombinant Omp28 | pQE30UA | Denaturing | Not specified | 151 mg/L | >3-fold increase compared to conventional methods[8] |
Experimental Protocols
Protocol 1: Total Protein Extraction from Mammalian Cells
This protocol is suitable for preparing total cell lysates for applications such as Western blotting.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS
-
Protease inhibitor cocktail
-
Phosphatase inhibitor cocktail (optional, for phosphorylation studies)
-
This compound (14.3 M stock solution)
-
Cell scraper
-
Microcentrifuge tubes, pre-chilled
Procedure:
-
Cell Culture Preparation: Grow adherent cells in a culture dish to the desired confluency. For suspension cells, pellet the cells by centrifugation.
-
Washing: Aspirate the culture medium. Wash the cells once with ice-cold PBS. For adherent cells, add PBS to the plate, swirl gently, and then aspirate. For suspension cells, resuspend the pellet in PBS and centrifuge again.
-
Cell Lysis:
-
Prepare fresh lysis buffer by adding protease and phosphatase inhibitors.
-
Immediately before use, add this compound to the lysis buffer to a final concentration of 10-20 mM (e.g., add 0.7 µL of 14.3 M 2-ME to 1 mL of lysis buffer for a 10 mM final concentration).
-
For a 10 cm dish of adherent cells, add 500 µL to 1 mL of the complete lysis buffer.
-
For a cell pellet, add an appropriate volume of lysis buffer based on the pellet size.
-
-
Incubation: Incubate the plate or tube on ice for 15-30 minutes with occasional gentle agitation.
-
Harvesting (for adherent cells): Scrape the cells from the dish using a pre-chilled cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a fresh, pre-chilled microcentrifuge tube.
-
Quantification: Determine the protein concentration using a suitable method such as the BCA assay. Note that some protein quantification methods, like the Lowry assay, are incompatible with this compound.[2]
-
Storage: Store the protein lysate at -80°C for long-term use.
Protocol 2: Protein Extraction from Yeast (Saccharomyces cerevisiae)
This protocol is optimized for the efficient extraction of total proteins from yeast cells.
Materials:
-
Yeast culture
-
Extraction Buffer: 0.1 M NaOH, 0.05 M EDTA, 2% SDS
-
This compound
-
Heating block
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting: Harvest approximately 1x10⁸ yeast cells by centrifugation at maximum speed for 1 minute.
-
Supernatant Removal: Carefully and completely remove the supernatant.
-
Lysis Buffer Preparation: Freshly prepare the supplemented extraction buffer by adding this compound to a final concentration of 2% (v/v) (e.g., add 20 µL of 2-ME to 1 mL of extraction buffer).
-
Cell Resuspension: Resuspend the cell pellet in 100 µL of the supplemented extraction buffer.
-
Heat Incubation: Incubate the resuspended cells at 95°C for 10 minutes in a heating block.
-
Vortexing: Vortex the tubes vigorously for 30 seconds.
-
Clarification: Centrifuge the lysate at maximum speed for 5 minutes to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the extracted proteins to a new tube. This extract is ready for downstream applications like SDS-PAGE.
Protocol 3: Protein Extraction from Plant Tissue
This protocol is a general method for extracting total protein from plant tissues, which often contain high levels of proteases and secondary metabolites.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Mortar and pestle, pre-chilled
-
Extraction Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM EDTA, 150 mM NaCl, 1% (v/v) Triton X-100, 5% (v/v) glycerol
-
Polyvinylpolypyrrolidone (PVPP)
-
Protease inhibitor cocktail
-
This compound
-
Microcentrifuge tubes
Procedure:
-
Tissue Grinding: Weigh the plant tissue and immediately freeze it in liquid nitrogen. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Lysis Buffer Preparation: Prepare the extraction buffer and add PVPP to a final concentration of 2% (w/v) to remove phenolic compounds. Add protease inhibitors.
-
Addition of this compound: Just before use, add this compound to the extraction buffer to a final concentration of 0.1-0.2% (v/v) (e.g., 1-2 µL of 2-ME per 1 mL of buffer).
-
Homogenization: Add the complete extraction buffer to the powdered plant tissue (e.g., 5 mL of buffer per gram of tissue) and continue to grind until a homogenous slurry is formed.
-
Incubation: Transfer the homogenate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, avoiding the pellet and any floating debris.
-
Quantification and Storage: Determine the protein concentration and store the extract at -80°C.
Visualizations
Caption: Experimental workflow for protein extraction using this compound.
References
- 1. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 2. Inclusion of this compound in Lysis Buffer Could Interfere with Isolation of High Molecular Weight DNA from Freshwater Microalgae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldbio.com [goldbio.com]
- 4. biology.stackexchange.com [biology.stackexchange.com]
- 5. Reducing offsite modifications using this compound for LC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Optimization and efficient purification of recombinant Omp28 protein of Brucella melitensis using Triton X-100 and β-mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 2-Mercaptoethanol in Maintaining Protein Activity in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maintaining the structural integrity and catalytic activity of enzymes is paramount for obtaining reliable and reproducible results in enzymatic assays. Many enzymes possess cysteine residues with sulfhydryl groups (-SH) that are susceptible to oxidation, leading to the formation of intramolecular or intermolecular disulfide bonds (-S-S-). This oxidation can alter the enzyme's three-dimensional structure, compromise its active site, and ultimately lead to a loss of function. 2-Mercaptoethanol (BME) is a potent reducing agent widely employed in enzymatic assays to prevent this oxidative damage and preserve protein activity. This document provides detailed application notes on the use of BME in enzymatic assays, including its mechanism of action, quantitative data on its effect on enzyme activity, and detailed experimental protocols for its application.
Introduction to this compound (BME)
This compound (HOCH₂CH₂SH) is a chemical compound containing both a hydroxyl and a thiol group. Its primary function in biochemical applications is to act as a reducing agent. The thiol group is readily oxidized, allowing BME to reduce disulfide bonds in proteins and scavenge reactive oxygen species that can damage amino acid residues. By maintaining a reducing environment, BME ensures that the sulfhydryl groups of cysteine residues remain in their reduced state, which is often critical for the proper folding and catalytic function of many enzymes.[1][2][3]
Mechanism of Action
The protective effect of this compound on enzyme activity is primarily attributed to its ability to cleave disulfide bonds and prevent the oxidation of free sulfhydryl groups.
-
Reduction of Disulfide Bonds: BME can break existing disulfide bonds within a protein or between protein subunits, restoring the native conformation and activity of the enzyme.[1][2]
-
Prevention of Oxidation: In aqueous buffers, dissolved oxygen can lead to the oxidation of cysteine residues. BME preferentially reacts with these oxidizing agents, thereby protecting the enzyme's sensitive sulfhydryl groups.[3]
Quantitative Data on Enzyme Activity
The optimal concentration of BME can vary depending on the specific enzyme, buffer composition, and assay conditions. It is often necessary to empirically determine the ideal concentration to achieve maximal and stable enzyme activity. Below is a summary of quantitative data on the effect of BME on the activity of various enzymes.
| Enzyme | BME Concentration | Effect on Activity | Reference |
| Cellulase (Tribolium castaneum) | 0 - 300 mM | Gradual increase in activity up to 300 mM | [4] |
| Papain | 0.067 mM (in activation buffer) | Required for full enzyme activity | [5] |
| β-Galactosidase | 50 mM (in Z-buffer) | Stabilizes the enzyme for the assay | [1] |
Experimental Protocols
Here, we provide detailed protocols for enzymatic assays where this compound is a crucial component for maintaining enzyme activity.
General Considerations
-
Purity of BME: Use a high-purity grade of BME suitable for molecular biology or biochemical applications.
-
Freshness of Solutions: BME can oxidize over time. It is recommended to add BME to buffers fresh on the day of the experiment or to use buffers containing BME that have been stored appropriately (e.g., at 4°C for a limited time).
-
Safety Precautions: this compound is toxic and has a strong, unpleasant odor. Always handle BME in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6][7][8][9]
Protocol 1: Papain Activity Assay
Papain is a cysteine protease that requires a reducing agent for its activity. This protocol is adapted from Worthington Biochemical Corporation.[5]
Materials:
-
Papain enzyme
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE) as substrate
-
Activation Buffer:
-
10 mM EDTA
-
60 mM this compound
-
50 mM Cysteine-HCl
-
-
0.01 N NaOH (standardized)
-
pH meter or automatic titrator
-
Water bath at 25°C
Procedure:
-
Enzyme Activation: Prepare the Activation Buffer fresh. Dissolve papain in the Activation Buffer to a concentration of approximately 1 mg/mL. Incubate for 30 minutes at 25°C to ensure full activation of the enzyme.
-
Reaction Setup: In a temperature-controlled reaction vessel at 25°C, combine 7.0 mL of 80 mM BAEE solution, 1.0 mL of the activated papain solution, and 1.0 mL of 3 M NaCl.
-
Assay Measurement:
-
Immediately after adding the enzyme, start monitoring the pH.
-
Maintain the pH at 6.2 by titrating with 0.01 N NaOH.
-
Record the volume of NaOH added over time.
-
-
Calculation of Activity: The rate of NaOH consumption is proportional to the rate of BAEE hydrolysis. One unit of papain activity is defined as the amount of enzyme that hydrolyzes 1.0 µmole of BAEE per minute at pH 6.2 and 25°C.
Protocol 2: β-Galactosidase Activity Assay
β-Galactosidase is an enzyme that is stabilized by the presence of a reducing agent. This protocol is a common method for measuring its activity in bacterial lysates.[1]
Materials:
-
Bacterial cell lysate containing β-galactosidase
-
Z-Buffer (per 50 mL):
-
0.80 g Na₂HPO₄·7H₂O (60 mM)
-
0.28 g NaH₂PO₄·H₂O (40 mM)
-
0.5 mL 1 M KCl (10 mM)
-
0.05 mL 1 M MgSO₄ (1 mM)
-
0.135 mL this compound (50 mM)
-
Adjust pH to 7.0 and bring the final volume to 50 mL with dH₂O. Store at 4°C.
-
-
o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in dH₂O)
-
1 M Na₂CO₃
-
Spectrophotometer
Procedure:
-
Sample Preparation: Prepare a cell lysate from bacteria expressing β-galactosidase. Dilute the lysate in Z-Buffer to a suitable concentration.
-
Reaction Setup: In a microcentrifuge tube or a 96-well plate, add a specific volume of the diluted cell lysate (e.g., 100 µL).
-
Reaction Initiation: Add ONPG solution to the lysate to start the reaction (e.g., 20 µL).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 28°C or 37°C) until a visible yellow color develops.
-
Reaction Termination: Stop the reaction by adding 1 M Na₂CO₃ (e.g., 50 µL).
-
Measurement: Measure the absorbance of the solution at 420 nm (for the o-nitrophenol product) and 550 nm (to correct for light scattering by cell debris).
-
Calculation of Activity: The activity is typically expressed in Miller units, which normalizes the absorbance to the reaction time, volume of culture used, and cell density.
Alternatives to this compound
While BME is effective, its toxicity and strong odor can be drawbacks. Other reducing agents are also commonly used in enzymatic assays:
-
Dithiothreitol (DTT): DTT is a stronger reducing agent than BME and has a less pungent odor. It is often used at lower concentrations (typically 1-10 mM).
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a stable, odorless, and effective reducing agent over a wider pH range compared to BME and DTT.
The choice of reducing agent will depend on the specific requirements of the enzyme and the assay.
Conclusion
This compound plays a vital role in maintaining the activity of many enzymes by preventing the oxidation of critical sulfhydryl groups and reducing disulfide bonds. Its inclusion in assay buffers is often essential for obtaining accurate and reproducible results. The protocols and data presented in this document provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of BME in enzymatic assays. Proper handling and optimization of BME concentration are key to harnessing its benefits while ensuring laboratory safety.
References
- 1. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]
- 2. static.igem.org [static.igem.org]
- 3. med.emory.edu [med.emory.edu]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Papain - Assay | Worthington Biochemical [worthington-biochem.com]
- 6. assaygenie.com [assaygenie.com]
- 7. agilent.com [agilent.com]
- 8. takara.co.kr [takara.co.kr]
- 9. Virtual Labs [ivl2-au.vlabs.ac.in]
Application Notes and Protocols: Preparing Protein Samples with Beta-Mercaptoethanol for Electrophoresis
Introduction
Beta-mercaptoethanol (β-ME or 2-ME) is a potent reducing agent widely used in biochemical and molecular biology applications, particularly for the preparation of protein samples for electrophoresis.[1][2] Its primary function is to cleave disulfide bonds (S-S) within and between polypeptide chains.[1][3][4] This reduction is crucial for the complete denaturation of proteins, ensuring that their separation during electrophoresis is based primarily on their molecular weight rather than their native conformation or aggregation state.[3][5] When used in conjunction with a detergent like sodium dodecyl sulfate (B86663) (SDS), β-ME ensures that proteins are fully unfolded into linear chains, which is a prerequisite for accurate molecular weight determination by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[1][3][6]
Application Notes
Principle of Disulfide Bond Reduction:
Beta-mercaptoethanol contains a thiol group (-SH) that participates in a thiol-disulfide exchange reaction. It reduces the disulfide bridges in proteins by donating a hydrogen atom to the sulfur atoms of the cysteine residues, thereby breaking the covalent S-S bond and forming two free sulfhydryl groups (-SH). This process is essential for separating protein subunits held together by disulfide bonds and for disrupting the tertiary and quaternary structures stabilized by these bonds.[1][3]
Applications in Protein Analysis:
-
Determination of Subunit Composition: By comparing the electrophoretic mobility of a protein sample with and without β-ME, researchers can determine if the protein is composed of multiple subunits linked by disulfide bonds.
-
Enhanced Protein Denaturation: In combination with SDS and heat, β-ME ensures complete protein denaturation, leading to more accurate molecular weight estimation in SDS-PAGE.[3]
-
Improved Solubility: Reduction of disulfide bonds can prevent protein aggregation and improve the solubility of certain proteins in sample loading buffers.
-
Enzyme Activity Studies: β-ME can be used to investigate the importance of disulfide bonds for the catalytic activity and stability of enzymes.[7]
Quantitative Data Summary
The optimal concentration of β-mercaptoethanol and the incubation conditions can vary depending on the specific protein and application. The following table provides a summary of typical working concentrations and conditions.
| Application | β-Mercaptoethanol Concentration | Incubation Temperature | Incubation Time | Notes |
| SDS-PAGE Sample Preparation | 2% - 5% (v/v) in Laemmli sample buffer | 70-100°C | 5 - 10 minutes | Heating at 85°C for 2-5 minutes is often recommended to prevent proteolysis.[8][9][10] |
| Protein Purification (in lysis/extraction buffers) | 1 mM - 20 mM | 4°C (on ice) | Varies (during extraction) | Used to prevent oxidation and maintain proteins in a reduced state.[11][12] |
| Reduction of Purified Proteins | 50 mM | Room Temperature | Varies (e.g., 30 minutes) | For specific experiments to study the effect of disulfide bond reduction.[7] |
Experimental Protocols
Protocol 1: Preparation of Protein Samples for SDS-PAGE
This protocol describes the standard procedure for preparing protein samples for denaturing polyacrylamide gel electrophoresis using β-mercaptoethanol.
Materials and Reagents:
-
Protein sample (e.g., cell lysate, purified protein)
-
2x Laemmli sample buffer (125 mM Tris-HCl pH 6.8, 4% SDS, 20% glycerol, 0.02% bromophenol blue)
-
Beta-mercaptoethanol (β-ME)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Heating block or water bath
-
Microcentrifuge
Procedure:
-
Prepare Reducing Sample Buffer: Just before use, add β-mercaptoethanol to the 2x Laemmli sample buffer to a final concentration of 5% (v/v). For example, add 50 µL of β-ME to 950 µL of 2x Laemmli sample buffer.[13] It is recommended to prepare this fresh as the reducing activity of β-ME diminishes over time.[8]
-
Sample Dilution: Mix your protein sample with an equal volume of the freshly prepared 2x reducing Laemmli sample buffer in a microcentrifuge tube. For example, mix 10 µL of your protein sample with 10 µL of the 2x reducing buffer.
-
Denaturation: Heat the mixture at 95-100°C for 5 minutes (or 70°C for 10 minutes) to denature the proteins.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., >12,000 x g) for 1-2 minutes to pellet any insoluble material that could interfere with the electrophoresis.[9]
-
Loading the Gel: Carefully load the supernatant onto the SDS-PAGE gel. It is advisable to not load reduced and non-reduced samples in adjacent lanes to prevent diffusion of the reducing agent.[8]
-
Electrophoresis: Run the gel according to the manufacturer's instructions for your electrophoresis system.[9]
Visualizations
Caption: Mechanism of disulfide bond reduction by beta-mercaptoethanol.
Caption: Workflow for protein sample preparation and SDS-PAGE.
Safety Precautions
Beta-mercaptoethanol is a hazardous chemical and must be handled with appropriate safety measures.[2][14]
-
Toxicity: β-ME is toxic if ingested, inhaled, or absorbed through the skin.[2][14] It can be fatal in high concentrations.[2]
-
Odor: It has an extremely strong and unpleasant odor.[2]
-
Handling: Always work with β-ME in a certified chemical fume hood to avoid inhalation of vapors.[2][14][15]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and double nitrile gloves.[2][15] Change gloves immediately if they become contaminated.[15]
-
Storage: Store β-ME in a tightly sealed container in a well-ventilated area, away from oxidizing agents, acids, and bases.[15][16]
-
Waste Disposal: Dispose of β-ME and any contaminated materials as hazardous chemical waste according to your institution's guidelines.[2][15]
By following these guidelines and protocols, researchers can safely and effectively utilize beta-mercaptoethanol for the preparation of protein samples for electrophoresis, leading to reliable and reproducible results.
References
- 1. homework.study.com [homework.study.com]
- 2. amherst.edu [amherst.edu]
- 3. theory.labster.com [theory.labster.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the advantage of treating protein samples with SDS and β-mercaptoethanol? | AAT Bioquest [aatbio.com]
- 7. In Vivo Formation of the Protein Disulfide Bond That Enhances the Thermostability of Diphosphomevalonate Decarboxylase, an Intracellular Enzyme from the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gel Electrophoresis Sample Preparation | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Performing Protein Electrophoresis | Bio-Rad [bio-rad.com]
- 10. Protein Electrophoresis Buffers and Reagents | Thermo Fisher Scientific - US [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. bio-rad.com [bio-rad.com]
- 14. umdearborn.edu [umdearborn.edu]
- 15. safety.duke.edu [safety.duke.edu]
- 16. ehs.umich.edu [ehs.umich.edu]
Application Notes and Protocols: The Role of 2-Mercaptoethanol in Preventing Oxidative Damage in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a critical factor affecting cell viability, proliferation, and function in in vitro cell culture. 2-Mercaptoethanol (2-ME), a potent reducing agent, is a widely used supplement in cell culture media to mitigate oxidative damage. Its primary role is to maintain a reduced environment, thereby protecting cells from the detrimental effects of ROS. These application notes provide a comprehensive overview of the mechanisms of action of 2-ME and detailed protocols for its use in cell culture.
Mechanism of Action
This compound, a small molecule containing a thiol group, exerts its protective effects through several mechanisms:
-
Direct Antioxidant Activity: The thiol group in 2-ME can directly scavenge harmful ROS, neutralizing their reactivity and preventing damage to cellular components such as DNA, proteins, and lipids.
-
Facilitating Cysteine and Glutathione (B108866) Synthesis: 2-ME plays a crucial role in the uptake of cystine, the oxidized form of the amino acid cysteine, from the culture medium.[1][2] Many cell types have limited ability to transport cystine. 2-ME reduces the disulfide bond in cystine, converting it to two molecules of cysteine. Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant.[3] By increasing the intracellular pool of cysteine, 2-ME boosts GSH levels, thereby enhancing the cell's endogenous antioxidant capacity.[3][4][5]
-
Maintaining a Reduced Environment: The presence of 2-ME in the culture medium helps to maintain a reduced extracellular and intracellular environment, which is crucial for the proper folding and function of proteins, including enzymes and receptors.[6]
Applications in Cell Culture
This compound is beneficial for a wide range of cell types, particularly those that are sensitive to oxidative stress:
-
Lymphocyte Culture: The addition of 2-ME to lymphocyte culture media significantly enhances their proliferation and survival.[1][7] This is especially critical for murine lymphocytes.[8]
-
Stem Cell Culture: Embryonic stem cells (ESCs) and other pluripotent stem cells are highly susceptible to oxidative stress. 2-ME is a standard component of many stem cell culture media, where it helps to maintain pluripotency and prevent spontaneous differentiation.
-
Neuronal Cell Culture: Neuronal cells have a high metabolic rate and are particularly vulnerable to oxidative damage. Supplementation with 2-ME has been shown to improve the survival and differentiation of primary neurons in culture.[9][10]
-
Primary Cell Culture: Primary cells, being freshly isolated from tissues, are often more sensitive to the stresses of the in vitro environment. 2-ME can help to improve the viability and attachment of various primary cell types.[6]
Quantitative Data Summary
The optimal concentration of this compound can vary depending on the cell type and culture conditions. The following table summarizes typical concentrations and their observed effects on different cell types.
| Cell Type | 2-ME Concentration | Observed Effects | Reference(s) |
| Murine B-cells | 50 µM | Enhanced proliferation and viability. | [11] |
| Murine T-cells and Dendritic Cells | 50 µM | Improved cell survival and function. | [11] |
| Macrophages | 25 - 100 µM | 50 µM was found to be optimal for culture. | [11] |
| Rat Insulinoma Cells (RINm5F and INS-1) | 50 µM | Marked increase in glutathione (GSH) levels. | [3] |
| Buffalo Oocytes | 100 µM and 200 µM | Significantly increased glutathione (GSH) levels. | [4] |
| Porcine Oocytes | 25 µM | Reduced reactive oxygen species (ROS) levels. | [5] |
| Fetal Mouse Brain Neurons | 10 µM | Increased survival rates and induced neurite outgrowth. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Supplementation of Culture Media
Materials:
-
This compound (liquid, molecular biology grade)
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS) or cell culture grade water
-
Sterile, conical tubes (15 mL and 50 mL)
-
Sterile, filtered pipette tips
-
Cell culture medium appropriate for your cell type
Procedure:
-
Work in a Chemical Fume Hood: this compound has a strong, unpleasant odor and is toxic. Always handle the concentrated stock in a certified chemical fume hood.
-
Prepare a 55 mM Stock Solution:
-
Add 38.5 µL of pure this compound (14.3 M) to 10 mL of sterile DPBS in a 15 mL conical tube.
-
Mix thoroughly by inverting the tube several times. This will result in a 55 mM (1000x) stock solution.
-
-
Sterile Filtration:
-
Filter the 55 mM stock solution through a 0.22 µm syringe filter into a new sterile 15 mL conical tube to ensure sterility.
-
-
Aliquoting and Storage:
-
Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL) in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term storage (up to 3 months) or at 4°C for short-term use (up to 1 week). Avoid repeated freeze-thaw cycles.
-
-
Supplementation of Cell Culture Medium:
-
Thaw an aliquot of the 55 mM 2-ME stock solution.
-
To prepare a final concentration of 50-55 µM in your cell culture medium, add 1 µL of the 55 mM stock solution per 1 mL of medium (for a 1:1000 dilution). For example, add 50 µL of the 55 mM stock to 50 mL of cell culture medium.
-
Mix the supplemented medium well before use.
-
Note: 2-ME is not stable in solution for extended periods at 37°C.[6] For optimal results in long-term cultures, it is recommended to replace the medium with freshly supplemented medium every 24-48 hours.
-
Protocol 2: Assessment of Oxidative Stress using a Fluorescent ROS Indicator
Materials:
-
Cells of interest cultured with and without 2-ME
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) or other suitable ROS indicator dye
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with your experimental conditions, including a control group (no 2-ME) and a 2-ME treated group (e.g., 50 µM).
-
Induction of Oxidative Stress (Optional): To test the protective effect of 2-ME, you can induce oxidative stress by treating the cells with an agent like hydrogen peroxide (H₂O₂) for a short period.
-
Staining with ROS Indicator:
-
Remove the culture medium and wash the cells once with warm PBS.
-
Incubate the cells with the ROS indicator dye (e.g., 5-10 µM H2DCFDA in serum-free medium) for 30 minutes at 37°C in the dark.
-
-
Washing: Remove the dye solution and wash the cells twice with warm PBS to remove any excess dye.
-
Analysis:
-
Fluorescence Microscopy: Immediately visualize the cells under a fluorescence microscope using the appropriate filter set (e.g., excitation/emission ~495/529 nm for DCF). Capture images for qualitative analysis of ROS levels.
-
Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer. This will provide a quantitative measure of ROS levels in the cell population.
-
-
Data Interpretation: Compare the fluorescence intensity between the control and 2-ME treated groups. A lower fluorescence intensity in the 2-ME treated cells indicates a reduction in intracellular ROS levels.
Protocol 3: Measurement of Intracellular Glutathione (GSH) Levels
Materials:
-
Cells cultured with and without 2-ME
-
Commercially available Glutathione Assay Kit (e.g., based on the DTNB-GSSG reductase recycling assay)
-
Lysis buffer (provided in the kit or a suitable alternative)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture cells in the presence or absence of 2-ME as described in the previous protocol.
-
Cell Lysis:
-
Harvest the cells by trypsinization or scraping.
-
Wash the cell pellet with cold PBS.
-
Lyse the cells according to the protocol provided with the glutathione assay kit. This typically involves resuspending the cell pellet in a specific lysis buffer.
-
-
Assay Performance:
-
Follow the manufacturer's instructions for the glutathione assay kit. This usually involves mixing the cell lysate with a reaction mixture containing DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) and GSH reductase.
-
Incubate the reaction for the specified time.
-
-
Measurement: Measure the absorbance at the recommended wavelength (typically 412 nm) using a microplate reader.
-
Quantification: Calculate the concentration of GSH in the samples by comparing the absorbance values to a standard curve generated with known concentrations of GSH.
-
Data Interpretation: An increase in the intracellular GSH concentration in the 2-ME treated cells compared to the control group demonstrates the efficacy of 2-ME in boosting the cell's antioxidant capacity.
Visualizations
Caption: Mechanism of 2-ME in reducing oxidative stress.
Caption: Workflow for assessing 2-ME's effect on ROS.
Caption: Signaling pathway of 2-ME in oxidative stress.
References
- 1. Involvement and relative importance of at least two distinct mechanisms in the effects of this compound on murine lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of this compound in the stimulation of spleen cell cultures: increased uptake of cystine into the TCA-soluble pool - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of this compound on glutathione levels, cystine uptake and insulin secretion in insulin-secreting cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of β-mercaptoethanol on in vitro maturation and glutathione level of buffalo oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The effect of this compound on murine mixed lymphocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of this compound and buthionine sulfoximine on cystine metabolism by and proliferation of mitogen-stimulated human and mouse lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effects of this compound on survival and differentiation of fetal mouse brain neurons cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Role of Beta-Mercaptoethanol in Mouse Embryonic Stem Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-mercaptoethanol (β-mercaptoethanol or BME) is a potent reducing agent commonly used as a supplement in culture media for mouse embryonic stem cells (mESCs). Its primary role is to mitigate oxidative stress by scavenging free radicals, thereby protecting cells from oxidative damage. This is particularly crucial for mESCs, which are sensitive to their culture environment. The addition of BME to the culture medium helps maintain the viability and pluripotency of mESCs. This document provides detailed application notes, protocols, and the underlying mechanisms of BME in mESC culture.
Mechanism of Action
Beta-mercaptoethanol is a small molecule containing a thiol group (-SH) that readily donates a hydrogen atom to neutralize reactive oxygen species (ROS). In cell culture, ROS can accumulate as byproducts of cellular metabolism and from exposure to environmental stressors. High levels of ROS can lead to cellular damage, including lipid peroxidation, protein denaturation, and DNA damage, which can induce differentiation or apoptosis.
By maintaining a reduced environment, BME helps to:
-
Reduce Oxidative Stress: It directly scavenges free radicals, preventing cellular damage.
-
Facilitate Nutrient Uptake: BME can reduce cystine to cysteine, facilitating its transport into the cells. Cysteine is a precursor for glutathione, a major intracellular antioxidant.[1]
-
Maintain Protein Integrity: It helps to maintain the reduced state of sulfhydryl groups in proteins, which is essential for their proper folding and function.
Application Notes
The optimal concentration of beta-mercaptoethanol can vary depending on the specific mESC line and culture conditions. However, a standard concentration of 0.1 mM is widely used in many established protocols.[2] It is crucial to note that BME is unstable in solution, and daily supplementation or media changes are often recommended to maintain its efficacy.[3]
While BME is essential for many mESC lines, some protocols for specific applications, such as inducing differentiation into certain lineages, may require its removal from the culture medium.[4]
Quantitative Data on the Effects of Beta-Mercaptoethanol
The following table summarizes the effects of different concentrations of beta-mercaptoethanol on stem cell proliferation and viability. While this data is from a study on human umbilical cord-derived mesenchymal stem cells (hUMSCs), it provides valuable insight into the dose-dependent effects of BME.[5]
| BME Concentration (µM) | Effect on Cell Proliferation (hUMSCs) | Effect on Cell Viability (hUMSCs) |
| 0 | Control | Control |
| 5 | No significant effect | Not specified |
| 10 | No significant effect | Not specified |
| 20 | Significantly facilitated cell growth | Significantly increased |
| 50 | Significantly facilitated cell growth (maximal effect) | Significantly increased |
| 100 | Mineral deposition significantly increased | Not specified |
Data adapted from a study on human umbilical cord-derived mesenchymal stem cells (hUMSCs) as a surrogate for demonstrating the dose-dependent effects of BME.[5]
Experimental Protocols
Protocol 1: Standard Culture of Mouse Embryonic Stem Cells with Beta-Mercaptoethanol
This protocol describes the routine culture of mESCs on a layer of mitotically inactivated mouse embryonic fibroblasts (MEFs) or in feeder-free conditions with Leukemia Inhibitory Factor (LIF).
Materials:
-
mESC line
-
DMEM (High Glucose)
-
Fetal Bovine Serum (FBS), ES cell qualified
-
L-glutamine
-
Penicillin-Streptomycin
-
Non-Essential Amino Acids (NEAA)
-
Sodium Pyruvate
-
Beta-mercaptoethanol (BME)
-
Leukemia Inhibitory Factor (LIF)
-
Trypsin-EDTA (0.05%)
-
DPBS (without Ca²⁺ and Mg²⁺)
-
Gelatin (0.1% solution)
-
Mitotically inactivated MEFs (for feeder-dependent culture)
-
Tissue culture plates/flasks
mESC Culture Medium Formulation:
| Component | Final Concentration |
| DMEM (High Glucose) | - |
| FBS (ES cell qualified) | 15% |
| L-glutamine | 2 mM |
| Penicillin-Streptomycin | 100 U/mL / 100 µg/mL |
| NEAA | 0.1 mM |
| Sodium Pyruvate | 1 mM |
| Beta-mercaptoethanol | 0.1 mM (55 µM) |
| LIF | 1000 U/mL |
Procedure:
-
Plate Coating:
-
For feeder-free culture, coat tissue culture plates with 0.1% gelatin solution for at least 30 minutes at 37°C.
-
For feeder-dependent culture, plate mitotically inactivated MEFs on gelatin-coated plates at an appropriate density and allow them to attach overnight.
-
-
Thawing mESCs:
-
Rapidly thaw a vial of cryopreserved mESCs in a 37°C water bath.
-
Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed mESC culture medium.
-
Centrifuge at 200 x g for 4 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in fresh mESC culture medium.
-
-
Plating mESCs:
-
Plate the mESC suspension onto the prepared gelatin-coated or MEF-coated plates.
-
Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
-
Daily Maintenance:
-
Change the mESC culture medium daily.
-
-
Passaging mESCs:
-
When the mESC colonies reach 70-80% confluency (typically every 2-3 days), they should be passaged.
-
Aspirate the medium and wash the cells once with DPBS.
-
Add a minimal volume of 0.05% Trypsin-EDTA to cover the cell layer and incubate for 3-5 minutes at 37°C.
-
Observe the cells under a microscope until the colonies begin to detach.
-
Neutralize the trypsin by adding mESC culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 200 x g for 4 minutes.
-
Resuspend the cell pellet in fresh mESC culture medium and plate onto newly prepared plates at a 1:4 to 1:10 split ratio.[6]
-
Protocol 2: Assessment of mESC Pluripotency using Alkaline Phosphatase Staining
This protocol is used to determine the undifferentiated state of mESCs cultured in the presence of beta-mercaptoethanol.
Materials:
-
mESCs cultured as described in Protocol 1
-
Alkaline Phosphatase (AP) Staining Kit
-
DPBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
Procedure:
-
Aspirate the culture medium from the plate containing mESC colonies.
-
Gently wash the cells twice with DPBS.
-
Fix the cells with the fixation solution for 10-15 minutes at room temperature.
-
Wash the cells three times with DPBS.
-
Prepare the AP staining solution according to the manufacturer's instructions.
-
Incubate the cells with the AP staining solution in the dark for 15-30 minutes at room temperature.
-
Monitor the color development under a microscope. Pluripotent colonies will stain red or purple.
-
Stop the reaction by washing the cells with DPBS.
-
Acquire images of the stained colonies.
Signaling Pathways and Experimental Workflows
Signaling Pathway for mESC Pluripotency Maintenance
The maintenance of pluripotency in mESCs is regulated by a complex network of signaling pathways, with the LIF/STAT3 pathway being central. Beta-mercaptoethanol contributes to this by reducing cellular stress, which can otherwise trigger differentiation pathways.
Caption: BME's role in mESC pluripotency signaling.
Experimental Workflow for Assessing BME Effects
The following diagram illustrates a typical workflow for evaluating the impact of different beta-mercaptoethanol concentrations on mESC culture.
Caption: Workflow for evaluating BME concentration effects.
Conclusion
Beta-mercaptoethanol is an indispensable component of most mouse embryonic stem cell culture systems. Its primary function as an antioxidant is critical for protecting mESCs from oxidative stress, thereby supporting their viability, proliferation, and the maintenance of their pluripotent state. The protocols and data presented here provide a comprehensive guide for the effective use of beta-mercaptoethanol in mESC research and applications. It is recommended that each laboratory optimizes the BME concentration for their specific mESC lines and experimental conditions to achieve the best results.
References
Troubleshooting & Optimization
Technical Support Center: Managing 2-Mercaptoethanol Odor in the Laboratory
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively manage the strong, unpleasant odor of 2-mercaptoethanol (β-mercaptoethanol, BME) in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it have such a strong odor?
A1: this compound is a chemical compound commonly used in biological research to reduce disulfide bonds in proteins and to inhibit the oxidation of free sulfhydryl residues.[1][2] Its potent, disagreeable odor, often compared to rotten eggs or natural gas, is due to the presence of a thiol group (-SH).[3][4] The human nose is extremely sensitive to this compound, detecting it at very low concentrations.[3]
Q2: What are the primary health and safety hazards associated with this compound?
A2: this compound is toxic and can be fatal if swallowed, inhaled, or absorbed through the skin.[5][6] It is corrosive and can cause severe burns to the skin and eyes.[5] Vapors can irritate the eyes, mucous membranes, and respiratory tract.[7] It is also a combustible liquid.[5][6] Always consult the Safety Data Sheet (SDS) before working with this chemical.[6]
Q3: What are the essential personal protective equipment (PPE) requirements for handling this compound?
A3: Appropriate PPE is mandatory when handling this compound.[6] This includes:
-
Gloves: Chemical-resistant gloves, such as double-layered nitrile gloves, are recommended.[5][8] Contaminated gloves should be disposed of immediately as hazardous waste.[5][8]
-
Eye Protection: ANSI-approved safety glasses or chemical splash goggles are required. A face shield may be necessary for splash risks.[5]
-
Protective Clothing: A fully buttoned lab coat, full-length pants, and closed-toe shoes are required to prevent skin exposure.[5][8]
Q4: Can I work with this compound on an open bench?
A4: No. All work with this compound must be conducted in a properly functioning chemical fume hood.[3][5][8] This is the most critical engineering control to minimize inhalation exposure and contain its strong odor.
Q5: How should I store this compound to minimize odor?
A5: Store this compound in a cool, dry, and well-ventilated area, away from heat and ignition sources.[6][9] Keep the container tightly closed when not in use.[5][6][8] To further contain the odor, it is recommended to store the primary container within a secondary sealed container in a vented cabinet.[5][8]
Troubleshooting Guides
Issue: Persistent this compound odor in the lab despite working in a fume hood.
| Possible Cause | Troubleshooting Steps |
| Improper Fume Hood Use | - Ensure the fume hood sash is at the appropriate working height. - Avoid cluttering the fume hood, which can disrupt airflow.[10] |
| Contaminated Surfaces or Equipment | - Decontaminate all surfaces, equipment, and pipettes inside the fume hood with a freshly prepared 10% bleach solution followed by water.[3][4] - Wipe down the exterior of the this compound container before and after use. |
| Improper Waste Disposal | - Dispose of all contaminated solid waste (e.g., pipette tips, gloves, paper towels) in a sealed, airtight container or a double-bagged, sealed plastic bag inside the fume hood before removing it for final disposal.[8][9][11] |
| Leaks from Experimental Setup | - Carefully inspect all tubing and connections in your apparatus for leaks. |
Issue: Odor complaints from adjacent labs or offices.
| Possible Cause | Troubleshooting Steps |
| Inadequate Laboratory Ventilation | - Contact your institution's Environmental Health and Safety (EHS) department to assess the laboratory's ventilation and the fume hood's exhaust system.[10] |
| High Concentration or Volume of Use | - If possible, reduce the concentration or volume of this compound used in your experiments.[11] - Consider using less odorous alternatives like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) if your protocol allows.[1][11] |
Experimental Protocols
Protocol 1: Neutralization of this compound in Liquid Waste
This protocol describes the chemical inactivation of this compound in aqueous solutions using sodium hypochlorite (B82951) (bleach). This procedure should be performed in a chemical fume hood.
Materials:
-
Aqueous waste containing this compound
-
Household bleach (5-6% sodium hypochlorite) or a freshly prepared 10% bleach solution
-
Stir bar and stir plate
-
Appropriate waste container
Procedure:
-
Place the waste container in the fume hood on a stir plate.
-
Slowly add the bleach solution to the this compound waste while stirring. A common recommendation is to add a 2-3 fold molar excess of sodium hypochlorite to the mercaptan.
-
Allow the reaction to proceed for at least 30 minutes to ensure complete oxidation of the thiol groups. The reaction is exothermic, so for larger quantities, addition should be slow and cooling may be necessary.[10]
-
After the reaction is complete, the waste can be disposed of according to your institution's hazardous waste guidelines.
Quantitative Data Summary
While specific quantitative data on odor reduction is limited in the provided search results, the effectiveness of various chemical neutralization methods for mercaptans is established.
| Neutralization Method | Reagent | Reported Efficiency | Notes |
| Chemical Oxidation | Sodium Hypochlorite (Bleach) | >99% for some mercaptans[10] | A common and effective method for neutralizing mercaptan odors.[4][10] The reaction can be exothermic and may produce acidic byproducts.[10][12] |
| Chemical Oxidation | Hydrogen Peroxide | Effective for mercaptan removal[13] | Another strong oxidizing agent used for mercaptan removal. |
| Caustic Scrubbing | Sodium Hydroxide (NaOH) | >99% for some mercaptans[10] | Effective for acidic mercaptans.[10] |
Visualizations
Workflow for Handling this compound
Caption: A logical workflow for the safe handling of this compound.
Decision Tree for this compound Spill Responsedot
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | HSCH2CH2OH | CID 1567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. safety.duke.edu [safety.duke.edu]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. purdue.edu [purdue.edu]
- 6. nbinno.com [nbinno.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ehs.washington.edu [ehs.washington.edu]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. reddit.com [reddit.com]
- 12. MERCAPTOLYTE 200 – Vapor Technologies [vapor-tech.net]
- 13. h2szero.com [h2szero.com]
Technical Support Center: 2-Mercaptoethanol (BME) Stability and Troubleshooting
Welcome to the technical support center for 2-mercaptoethanol (BME). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of BME in aqueous solutions and buffers and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BME) and what is its primary function in biochemical applications?
A1: this compound (BME) is a potent reducing agent commonly used in biochemistry and molecular biology.[1][2] Its primary function is to cleave disulfide bonds in proteins, which helps in denaturing proteins for analysis (e.g., in SDS-PAGE), preventing the oxidation of free sulfhydryl residues in enzymes to maintain their activity, and inactivating ribonucleases during RNA extraction.[1][3] The hydroxyl group in its structure increases its solubility in water and reduces its volatility compared to other thiols.[3]
Q2: Why is the stability of BME in my buffer a concern?
A2: this compound is unstable in aqueous solutions, particularly at alkaline pH, where it is readily oxidized by air to form a disulfide.[4][5] This degradation reduces its effective concentration, compromising its ability to maintain a reducing environment. This can lead to incomplete protein denaturation, loss of enzyme activity, or failure to inhibit nucleases, ultimately affecting the reproducibility and reliability of your experimental results.
Q3: How quickly does BME degrade in solution?
A3: The degradation rate of BME is highly dependent on the pH of the solution. At a pH of 6.5, its half-life is over 100 hours, making it relatively stable. However, at a pH of 8.5, the half-life drops dramatically to just 4 hours.[3]
Q4: What factors can accelerate the degradation of BME in my buffers?
A4: Several factors can accelerate the degradation of BME:
-
High pH: As mentioned, alkaline conditions significantly increase the rate of oxidation.[4][5]
-
Presence of Metal Ions: Trace amounts of metal ions, especially copper (II) and cobalt (II), can catalyze the oxidation of BME.[5] Many common buffers, like phosphate (B84403) buffers, can contain sufficient metal ion contamination to cause substantial degradation within 1-2 days.[5]
-
Exposure to Air (Oxygen): BME is oxidized by atmospheric oxygen. Therefore, solutions should be kept tightly sealed.[5][6]
-
Elevated Temperature: Higher temperatures can increase the rate of chemical reactions, including the oxidation of BME.
Q5: How can I improve the stability of my BME-containing solutions?
A5: To enhance the stability of your BME solutions, consider the following:
-
Control pH: Whenever possible, prepare and store BME-containing buffers at a slightly acidic to neutral pH (pH 6-7).[4][5]
-
Add a Chelating Agent: The addition of a chelating agent like EDTA (Ethylenediaminetetraacetic acid) at a concentration of 0.05 mM can help to sequester metal ions that catalyze BME oxidation, thereby stabilizing the solution.[4][5]
-
Prepare Fresh Solutions: It is highly recommended to add neat BME to your buffer or sample immediately before use rather than storing diluted solutions for extended periods.[5]
-
Proper Storage: Store stock solutions of BME in tightly sealed containers in a cool, dry, and well-ventilated area, away from light.[6] Diluted solutions, if they must be stored, should be kept at 2-8°C for no more than 2 to 3 days, even with the presence of EDTA.[5]
Troubleshooting Guides
Problem 1: Incomplete Protein Denaturation in SDS-PAGE
Symptom: You observe unexpected protein bands, smearing, or incorrect molecular weight estimations on your SDS-PAGE gel, suggesting that disulfide bonds were not fully reduced.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Degraded BME Solution | Prepare a fresh solution of Laemmli buffer with a new aliquot of BME. BME in loading buffer has a short stability at room temperature or 4°C.[7] |
| Insufficient BME Concentration | The standard final concentration of BME in 1x loading buffer is typically 5%.[8] Ensure you are adding the correct volume of BME to your sample buffer. |
| Suboptimal Sample Preparation | Ensure samples are heated to 95-100°C for 5-10 minutes after adding the BME-containing loading buffer to facilitate complete denaturation and reduction. |
| Re-oxidation of Sulfhydryl Groups | After reduction, free sulfhydryl groups can re-oxidize. While less common in the presence of SDS, ensure prompt loading of samples after heating. |
Problem 2: Loss of Enzyme Activity Over Time
Symptom: An enzyme that requires a reducing environment for its activity loses potency during your experiment or upon storage in a BME-containing buffer.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| BME Oxidation in Buffer | The BME in your assay buffer has likely degraded. Prepare fresh buffer for each experiment. For longer experiments, consider adding fresh BME periodically. |
| Incompatible Buffer pH | If your assay requires a pH above 7, be aware that BME will degrade more rapidly. Increase the initial concentration of BME or consider a more stable reducing agent like TCEP if compatible with your enzyme. |
| Presence of Metal Contaminants | Add EDTA to your buffer to chelate metal ions that can accelerate BME oxidation.[5] |
| Inherent Instability of the Enzyme | Confirm that the loss of activity is due to the reducing environment and not other factors like temperature or protease contamination. |
Quantitative Data on BME Stability
The stability of this compound is significantly influenced by the buffer composition and pH. The following tables summarize the degradation of BME under various conditions.
Table 1: Half-life of this compound at Different pH Values
| pH | Half-life (hours) |
| 6.5 | >100[3] |
| 8.5 | 4[3] |
Table 2: Stability of this compound in Different Buffers at Room Temperature
| Buffer (25 mM) | pH | EDTA (0.05 mM) | Loss per Day |
| Phosphate | 6 | No | 22%[4] |
| Phosphate | 6 | Yes | 0.47%[4] |
| Phosphate | 7 | No | 69%[4] |
| Phosphate | 8 | No | ~100%[4] |
| HEPES | 7 | No | 11%[4] |
| Tris-Cl | 7 | No | 13%[4] |
| Tris-Cl | 7 | Yes | 0.04%[4] |
| Tris-Cl | 8 | No | 18%[4] |
| Tris-Cl | 8 | Yes | 0.89%[4] |
| Borate | 8 | No | 15%[4] |
| Borate | 9 | No | 38%[4] |
| Borate | 9 | Yes | 0.96%[4] |
Data adapted from technical information provided by a commercial supplier.
Experimental Protocols
Protocol 1: Quantification of this compound using Ellman's Test
This protocol allows for the determination of the concentration of active (reduced) BME in a solution by measuring the free sulfhydryl groups.
Materials:
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: 4 mg/mL DTNB in Reaction Buffer.
-
Cysteine or N-acetylcysteine solution of a known concentration for standard curve.
-
Spectrophotometer capable of measuring absorbance at 412 nm.
Procedure:
-
Prepare a Standard Curve: a. Prepare a stock solution of a known sulfhydryl standard (e.g., 1.5 mM cysteine hydrochloride monohydrate) in the Reaction Buffer. b. Perform serial dilutions of the stock solution to create a range of standards (e.g., 0.1 mM to 1.5 mM). c. To 50 µL of each standard, add a defined volume of Ellman's Reagent solution (e.g., 50 µL). d. Incubate at room temperature for 15 minutes. e. Measure the absorbance at 412 nm. f. Plot the absorbance values against the known concentrations to generate a standard curve.
-
Prepare and Measure the BME Sample: a. Dilute your BME-containing sample in the Reaction Buffer to a concentration that will fall within the range of your standard curve. b. In a test tube, mix 25 µL of the Ellman's Reagent Solution with 1.250 mL of Reaction Buffer. c. Add 125 µL of your diluted BME sample to the tube. d. Prepare a blank by adding 125 µL of the Reaction Buffer (without BME) to a separate tube containing the Ellman's Reagent and Reaction Buffer mixture. e. Mix well and incubate at room temperature for 15 minutes. f. Zero the spectrophotometer with the blank and then measure the absorbance of your sample at 412 nm.
-
Calculate the BME Concentration: a. Use the absorbance value of your sample and the standard curve to determine the concentration of free sulfhydryls in your diluted sample. b. Account for the dilution factor to calculate the concentration of active BME in your original, undiluted solution.
This is a general protocol and may need optimization for specific applications.[9]
Visualizations
Caption: Factors leading to the oxidative degradation of this compound.
Caption: A logical workflow for troubleshooting issues with this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. タンパク質ジスルフィド用還元剤 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. mpbio.com [mpbio.com]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of this compound on pH gradients in isoelectric focusing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
Navigating Protein Stability: A Guide to Preventing Aggregation Induced by 2-Mercaptoethanol
Shānhǎi, China - Researchers and drug development professionals often encounter the challenge of protein aggregation, a significant hurdle in the development of stable and effective protein-based therapeutics and in various research applications. A common trigger for this aggregation is the reducing agent 2-mercaptoethanol (2-ME), which is widely used to cleave disulfide bonds. This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address and prevent protein aggregation caused by 2-ME.
Understanding the Problem: How this compound Induces Protein Aggregation
This compound is a potent reducing agent that effectively breaks disulfide bonds within and between protein chains.[1][2] While this is often a necessary step in protein characterization and refolding protocols, the disruption of these crucial stabilizing linkages can expose hydrophobic regions of the protein.[1] This exposure can lead to intermolecular interactions, resulting in the formation of soluble and insoluble aggregates, which can compromise protein function and stability.
Frequently Asked Questions (FAQs)
Q1: What are the initial signs of protein aggregation in my sample?
A1: The first indications of protein aggregation can be subtle. Visually, you might observe slight turbidity, opalescence, or the formation of visible precipitates in your protein solution.[1] Biophysical techniques such as dynamic light scattering (DLS) can detect the presence of larger species in solution, while size-exclusion chromatography (SEC) may show the appearance of high-molecular-weight peaks or a loss of the main protein peak.
Q2: At what concentration does this compound typically cause aggregation?
A2: The concentration of 2-ME that induces aggregation is highly protein-dependent. Factors such as the intrinsic stability of the protein, its concentration, and the buffer conditions (pH, ionic strength) play a significant role. It is crucial to determine the optimal 2-ME concentration for your specific protein and application through empirical testing.
Q3: Can I use a different reducing agent to avoid this problem?
A3: Yes, alternative reducing agents such as dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) can be used.[3][4] DTT is a stronger reducing agent than 2-ME, while TCEP is more stable, odorless, and effective over a wider pH range.[4] The choice of reducing agent should be based on the specific requirements of your experiment and the properties of your protein.[3][5]
Q4: Is it possible to reverse aggregation once it has occurred?
A4: Reversing aggregation can be challenging. In some cases, aggregates can be solubilized using strong denaturants like urea (B33335) or guanidinium (B1211019) chloride, followed by a refolding protocol.[6] However, prevention is a more effective strategy than reversal.
Troubleshooting Guide: A Step-by-Step Approach to Preventing Aggregation
If you are observing aggregation in the presence of this compound, follow this troubleshooting guide to identify and implement effective preventative measures.
Data Presentation: Efficacy of Preventive Measures
The following tables summarize quantitative data on the effectiveness of various strategies to mitigate protein aggregation.
Table 1: Comparison of Common Reducing Agents
| Reducing Agent | Typical Concentration | Advantages | Disadvantages |
| This compound (2-ME) | 5-20 mM | Inexpensive | Pungent odor, less stable, can form adducts with cysteines.[7] |
| Dithiothreitol (DTT) | 1-10 mM | Stronger reducing agent than 2-ME, less volatile.[4] | Less stable at pH > 7, can be oxidized by metals.[5] |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5-5 mM | Odorless, stable over a wide pH range, resistant to air oxidation.[4] | More expensive. |
Table 2: Common Additives to Prevent Protein Aggregation
| Additive | Typical Concentration | Mechanism of Action |
| L-Arginine | 0.1-1 M | Suppresses aggregation by interacting with hydrophobic and charged residues.[8] |
| Glycerol | 5-20% (v/v) | Stabilizes protein structure by preferential hydration. |
| Non-denaturing Detergents (e.g., Tween 20, CHAPS) | 0.01-0.1% (w/v) | Solubilize hydrophobic regions and prevent intermolecular interactions.[1] |
| Sucrose | 0.25-1 M | Acts as an osmolyte to stabilize the native protein conformation.[1] |
Experimental Protocols
Protocol 1: Screening for Optimal Additives to Prevent Aggregation
This protocol provides a framework for systematically screening different additives to identify the most effective conditions for preventing 2-ME-induced protein aggregation.
Materials:
-
Purified protein of interest
-
This compound (2-ME) stock solution
-
Stock solutions of various additives (e.g., L-arginine, glycerol, sucrose, Tween 20)
-
Base buffer (the buffer in which the protein is typically handled)
-
96-well clear flat-bottom plate
-
Plate reader capable of measuring absorbance at 340 nm (for turbidity)
Procedure:
-
Prepare a 2X protein solution in the base buffer.
-
Prepare 2X additive solutions in the base buffer across a range of concentrations.
-
Prepare a 2X 2-ME solution in the base buffer at a concentration known to induce aggregation.
-
Set up the 96-well plate:
-
Add 50 µL of each 2X additive solution to individual wells.
-
Include control wells with 50 µL of base buffer (no additive).
-
-
Initiate the aggregation reaction:
-
To each well, add 25 µL of the 2X protein solution.
-
Add 25 µL of the 2X 2-ME solution to initiate disulfide bond reduction.
-
The final volume in each well will be 100 µL.
-
-
Incubate the plate at the desired temperature (e.g., room temperature or 37°C).
-
Monitor aggregation by measuring the absorbance at 340 nm at regular time intervals (e.g., every 15 minutes for 2 hours).
-
Analyze the data to identify the additives and concentrations that result in the lowest turbidity, indicating the most effective prevention of aggregation.
Protocol 2: On-Column Protein Refolding to Prevent Aggregation
This protocol describes a method for refolding a denatured, reduced protein while it is bound to a chromatography column, which can minimize aggregation by preventing intermolecular interactions at high protein concentrations.
Materials:
-
Affinity chromatography column (e.g., Ni-NTA for His-tagged proteins)
-
Denatured and reduced protein in a buffer containing a high concentration of denaturant (e.g., 6 M Guanidinium HCl or 8 M Urea) and 2-ME.
-
Binding Buffer: Denaturation buffer with the appropriate pH and salt for column binding.
-
Wash Buffer: Binding buffer with a low concentration of denaturant (e.g., 2 M Urea).
-
Refolding Buffer: Buffer without denaturant, containing a redox system (e.g., reduced and oxidized glutathione) and potentially a stabilizing additive identified from Protocol 1.
-
Elution Buffer: Refolding buffer with an appropriate eluting agent (e.g., imidazole (B134444) for His-tagged proteins).
-
Chromatography system (e.g., FPLC).
Procedure:
-
Equilibrate the column with Binding Buffer.
-
Load the denatured protein onto the column.
-
Wash the column with Binding Buffer to remove any unbound protein.
-
Gradually refold the protein on the column:
-
Create a linear gradient from Wash Buffer to Refolding Buffer over several column volumes. This gradual removal of the denaturant allows the protein to refold while immobilized, minimizing aggregation.
-
-
Wash the column with several volumes of Refolding Buffer to ensure complete buffer exchange.
-
Elute the refolded protein from the column using the Elution Buffer.
-
Analyze the eluted fractions for protein concentration, purity (SDS-PAGE), and aggregation state (SEC or DLS).
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. goldbio.com [goldbio.com]
- 5. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. utsouthwestern.edu [utsouthwestern.edu]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. researchgate.net [researchgate.net]
optimizing 2-mercaptoethanol concentration to avoid protein degradation
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize the use of 2-mercaptoethanol (BME) and prevent protein degradation during their experiments.
Troubleshooting Guide
Our troubleshooting guide is designed to address specific issues you may encounter with this compound in your experiments.
Issue: Protein Degradation or Smearing on a Western Blot
-
Question: I am observing significant protein degradation or smearing in my Western blot results. Could the concentration of this compound be the problem?
-
Answer: Yes, an inappropriate concentration of this compound (BME) can contribute to protein degradation, although other factors are often involved. Proteases released during cell lysis are a primary cause of degradation.[1][2][3] While BME's main role is to reduce disulfide bonds, ensuring protein denaturation, its effectiveness can be compromised if not used correctly.[4]
-
Is your BME fresh? BME can oxidize over time, losing its reducing capacity.[5] Always use a fresh aliquot or add it to your buffers immediately before use.[1][6]
-
Are you using protease inhibitors? Always add a protease inhibitor cocktail to your lysis buffer to prevent proteolytic degradation.[2][3]
-
Is your sample preparation rapid and cold? Keep your samples on ice throughout the preparation process to minimize protease activity.[6][7]
-
Issue: Protein Aggregation
-
Question: My protein of interest is aggregating. How can I adjust the this compound concentration to solve this?
-
Answer: Protein aggregation can occur if disulfide bonds are not efficiently reduced, especially for proteins with multiple cysteine residues.[8]
-
Insufficient BME: If the BME concentration is too low, intermolecular disulfide bonds may not be fully broken, leading to aggregation. Consider increasing the BME concentration in your sample loading buffer.
-
Membrane Proteins: Some proteins, particularly multi-pass membrane proteins, are prone to aggregation when boiled. In such cases, heating the sample at a lower temperature (e.g., 70°C for 5-10 minutes) may be beneficial.[9]
-
Additives: The use of additives like non-denaturing detergents can help solubilize protein aggregates.[8]
-
Issue: Loss of Protein Activity
-
Question: I am performing an activity assay, and my protein is inactive. Could this compound be the cause?
-
Answer: If your protein's activity depends on the presence of intact disulfide bonds, the inclusion of a reducing agent like BME will lead to a loss of function. In such cases, you should omit BME and other reducing agents from your buffers.[10]
Frequently Asked Questions (FAQs)
What is the optimal concentration of this compound?
The optimal concentration of BME depends on the specific application. Below is a summary of commonly used concentrations.
| Application | Common BME Concentration Range | Notes |
| SDS-PAGE Sample Buffer (Reducing Conditions) | 1% - 10% (v/v) | 5% is a commonly cited optimal concentration to ensure complete reduction of disulfide bridges.[11] The final concentration in a 1X sample buffer is typically lower. For example, using a 5X sample buffer with 5% BME results in a 1% final concentration.[11] |
| Cell Lysis Buffer | 1 mM - 20 mM | The concentration may need to be optimized based on whether the goal is to maintain or reduce disulfide bonds in the protein of interest.[10] For general protein extraction, lower concentrations are often used to prevent oxidation of free thiols.[12] |
| Protein Storage | 1 mM - 5 mM | For long-term storage, a low concentration of BME can help maintain proteins in a reduced state and prevent oxidation of cysteine residues.[12] |
| Cell Culture | 25 µM - 100 µM | For cell culture applications, such as with murine immune cells, much lower concentrations are used. 50 µM is a frequently used concentration.[13] |
How should I store this compound?
BME should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and heat sources.[14][15] Recommended storage temperature is 2-8°C.[15][16] Due to its strong odor and toxicity, it should always be handled in a chemical fume hood.[17] BME solutions can lose their reducing capacity after a few days of storage.[5]
Are there alternatives to this compound?
Yes, dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are common alternatives.[17][18]
-
DTT: A stronger reducing agent than BME, often used at lower concentrations.[4]
-
TCEP: A water-soluble, odorless, and more stable reducing agent.[17][18]
Experimental Protocols
Protocol: Preparation of a Standard Cell Lysis Buffer (RIPA Buffer)
This protocol is for the preparation of a standard RIPA (Radioimmunoprecipitation assay) buffer for the extraction of proteins from cultured cells.
-
Prepare the RIPA Buffer Stock Solution (without BME):
-
50 mM Tris-HCl, pH 8.0
-
150 mM NaCl
-
1% Triton X-100
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
-
Working Solution Preparation:
-
Immediately before use, add protease and phosphatase inhibitors to the required volume of RIPA buffer.
-
If reducing conditions are desired, add BME to a final concentration of 1-10 mM.
-
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.[9]
-
Add the appropriate volume of ice-cold lysis buffer to the cell pellet (e.g., 1 mL per 10^7 cells).[9]
-
Incubate on ice for 30 minutes with occasional vortexing.[7]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 20 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
Protocol: Preparation of 2x Laemmli Sample Buffer for SDS-PAGE
This protocol describes the preparation of a 2x Laemmli sample buffer used to denature and reduce protein samples for SDS-PAGE.
-
Prepare the 2x Laemmli Buffer Stock (without BME):
-
4% SDS
-
20% Glycerol
-
0.004% Bromophenol Blue
-
0.125 M Tris-HCl, pH 6.8[9]
-
-
Working Solution Preparation:
-
Immediately before use, add BME to the 2x Laemmli buffer to a final concentration of 10% (v/v).[9]
-
-
Sample Preparation:
-
Mix your protein sample with an equal volume of the 2x Laemmli sample buffer containing BME.
-
Boil the mixture at 95-100°C for 5 minutes to denature the proteins.[19]
-
Centrifuge briefly before loading onto the gel.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Effects of BME concentration on protein integrity.
References
- 1. arigobio.com [arigobio.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 4. Why Use DTT vs. β-Mercaptoethanol in Protein Extraction? [synapse.patsnap.com]
- 5. Effect of Storage on the Ability of this compound to Inactivate γM Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2bscientific.com [2bscientific.com]
- 7. Choosing The Right Lysis Buffer | Proteintech Group [ptglab.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Sample preparation for western blot | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. nbinno.com [nbinno.com]
- 15. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 16. carlroth.com [carlroth.com]
- 17. researchgate.net [researchgate.net]
- 18. Protein Reducing Reagents For Proteomics Research [gbiosciences.com]
- 19. biomol.com [biomol.com]
Technical Support Center: Troubleshooting Smearing in Western Blot due to 2-Mercaptoethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of band smearing in Western blots, with a specific focus on problems related to the use of 2-mercaptoethanol.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my Western blot sample preparation, and how can it cause smearing?
A1: this compound (β-mercaptoethanol or BME) is a reducing agent used in SDS-PAGE sample buffers, such as Laemmli buffer, to denature proteins.[1] Its primary function is to cleave disulfide bonds within and between proteins, which helps to linearize them. This ensures that proteins migrate through the gel based on their molecular weight alone.
Smearing can occur if the reduction of disulfide bonds is incomplete. This leads to proteins that are not fully linearized, causing them to migrate unpredictably through thegel, resulting in smeared bands rather than sharp, distinct ones.[2] Conversely, excessive concentrations or degradation of this compound can also contribute to artifacts and smearing.
Q2: My protein bands are smeared across the lane. Could the concentration of this compound be the issue?
A2: Yes, an incorrect concentration of this compound is a common cause of smearing.
-
Insufficient this compound: If the concentration is too low, disulfide bonds will not be completely reduced. This is particularly problematic for proteins with numerous disulfide bonds, leading to a heterogeneous population of partially unfolded proteins that migrate at different rates, causing a smear.[2]
-
Degraded this compound: this compound is prone to oxidation and loses its effectiveness over time. Always use a fresh solution or add it to the sample buffer immediately before use to ensure its reducing activity is optimal.[2]
Q3: I'm observing a smear primarily at the high molecular weight region of my blot. What could be the cause related to this compound?
A3: Smearing at high molecular weight regions can be due to several factors involving this compound:
-
Protein Aggregation: Incomplete reduction of disulfide bonds in large proteins or protein complexes can lead to aggregation. These aggregates are too large to enter the resolving gel properly and can get stuck at the top of the gel, creating a smear.[3][4] Over-boiling samples, even in the presence of this compound, can also cause aggregation of certain proteins.[5]
-
Incomplete Denaturation: High molecular weight proteins often have more complex tertiary and quaternary structures with numerous disulfide bonds. Standard concentrations of this compound may not be sufficient to fully denature these large proteins, resulting in smearing.[6]
Q4: I see a downward or "droopy" smear from my protein bands. How can this compound be involved in this?
A4: A downward smear can be indicative of protein degradation or overloading of the sample. While not directly caused by this compound, its improper use can exacerbate the issue. If samples are not properly handled and stored on ice, and if protease inhibitors are not included in the lysis buffer, proteins can degrade.[7] When the sample is loaded, these smaller degraded fragments can appear as a smear below the main band of interest.
Q5: Are there alternatives to this compound that might give me better results and less smearing?
A5: Yes, dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) are common alternatives to this compound.
-
Dithiothreitol (DTT): DTT is a stronger reducing agent than this compound and is less volatile and has a less pungent odor. It is often used at a lower concentration.[8]
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is an odorless, more stable, and more effective reducing agent than DTT, especially at lower pH.[9] It is also irreversible, which can be an advantage in preventing re-oxidation of sulfhydryl groups.
Troubleshooting Guides
Guide 1: Optimizing this compound Concentration
Issue: Vertical streaking or smearing of bands.
Possible Cause: Incorrect concentration or degraded this compound.
Solution:
-
Use Fresh this compound: Always add this compound to your sample buffer immediately before use. It is recommended to store the stock solution at 4°C and minimize its exposure to air.[10]
-
Optimize Concentration: The final concentration of this compound in a 1x sample buffer is typically 5%.[11] However, for proteins with a high cysteine content, you may need to increase the concentration. Conversely, if you suspect aggregation due to over-reduction, you might try decreasing the concentration. Perform a titration experiment to find the optimal concentration for your protein of interest.
-
Ensure Proper Mixing: After adding the sample buffer with this compound to your protein lysate, vortex the sample thoroughly to ensure complete mixing and effective reduction.
Guide 2: Addressing High Molecular Weight Smears
Issue: Smearing concentrated at the top of the gel or in the high molecular weight range.
Possible Cause: Protein aggregation or incomplete denaturation of large proteins.
Solution:
-
Modify Sample Heating: Instead of boiling at 95-100°C for 5-10 minutes, which can cause some proteins to aggregate, try heating at 70°C for 10-20 minutes.[5] For very large or membrane proteins, incubation at 37°C for 30-60 minutes may be beneficial.[5]
-
Increase Reducing Agent Strength: Consider switching to DTT or TCEP, which are more potent reducing agents than this compound.
-
Optimize Gel Percentage: For very large proteins, use a lower percentage acrylamide (B121943) gel to allow for better separation and entry into the gel matrix.[12]
Guide 3: Using Alternative Reducing Agents
Issue: Persistent smearing despite optimizing this compound conditions.
Possible Cause: this compound may not be the optimal reducing agent for your specific protein.
Solution:
-
Protocol for using Dithiothreitol (DTT):
-
Protocol for using Tris(2-carboxyethyl)phosphine (TCEP):
Data Presentation
Table 1: Recommended Concentrations of Reducing Agents for Sample Buffer
| Reducing Agent | Stock Solution Concentration | Recommended Final Concentration (in 1x Sample Buffer) |
| This compound | 14.3 M (98-100%) | 2-5% (v/v) |
| Dithiothreitol (DTT) | 1 M | 50-100 mM |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 M | 50 mM |
Table 2: Typical Protein Loading Amounts for Western Blot
| Sample Type | Recommended Protein Load per Lane |
| Whole-cell lysate | 20-50 µg |
| Tissue lysate | 20-100 µg |
| Purified protein | 10-100 ng |
| Low abundance proteins | >50 µg (enrichment may be necessary) |
Experimental Protocols
Protocol 1: Standard Sample Preparation with this compound
-
Determine the protein concentration of your cell or tissue lysate using a standard protein assay (e.g., BCA or Bradford).
-
Based on the protein concentration, calculate the volume of lysate needed to load the desired amount of protein (typically 20-50 µg for whole-cell lysates).[14]
-
Prepare 2x Laemmli sample buffer containing 5% this compound. For 1 ml of 2x Laemmli buffer, add 50 µl of this compound.
-
Mix your protein lysate with an equal volume of the 2x Laemmli sample buffer.
-
Vortex the samples briefly.
-
Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[11]
-
Centrifuge the samples at high speed for 1-2 minutes to pellet any insoluble material.
-
Load the supernatant onto your SDS-PAGE gel.
Mandatory Visualization
Caption: A troubleshooting workflow for addressing smearing in Western blots.
Caption: Role of this compound in protein denaturation for Western blotting.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Western blot troubleshooting guide! [jacksonimmuno.com]
- 3. assaygenie.com [assaygenie.com]
- 4. reddit.com [reddit.com]
- 5. blog.addgene.org [blog.addgene.org]
- 6. bio-rad.com [bio-rad.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Dithiothreitol (DTT) - FAQs [thermofisher.com]
- 9. goldbio.com [goldbio.com]
- 10. content.protocols.io [content.protocols.io]
- 11. biomol.com [biomol.com]
- 12. Western blot protocol for high molecular weight proteins | Abcam [abcam.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Western Blot Sample Preparation Protocol [novusbio.com]
proper storage and handling of 2-mercaptoethanol to maintain efficacy
This technical support center provides guidance on the proper storage and handling of 2-mercaptoethanol (2-ME) to ensure its efficacy in research, scientific, and drug development applications.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing this compound?
A1: For long-term storage of the concentrated stock solution, it is recommended to store it at 4°C.[1] Some researchers also store it at -20°C for extended periods.[1] However, for daily use and working solutions, 4°C is sufficient and avoids potential issues related to freeze-thaw cycles.[1] Diluted solutions of 2-ME are significantly less stable and should be prepared fresh daily, especially for cell culture applications.[2]
Q2: How does exposure to air affect the stability of 2-ME?
A2: this compound is susceptible to oxidation by atmospheric oxygen, which can reduce its efficacy as a reducing agent.[3][4] The thiol group (-SH) can be oxidized to form a disulfide. It is crucial to keep the container tightly sealed when not in use to minimize air exposure.[5]
Q3: What are the visible signs of this compound degradation?
A3: While there are no distinct color changes associated with the degradation of pure this compound, a significant loss of its characteristic strong, unpleasant "rotten egg" odor may indicate oxidation and loss of potency.[1] However, the absence of this smell is not a definitive confirmation of complete degradation, and a quantitative assay is recommended to verify its efficacy.
Q4: Is it necessary to handle this compound in a fume hood?
A4: Yes, it is imperative to always handle this compound inside a certified chemical fume hood.[5] This is due to its high volatility and extremely pungent and unpleasant odor, which can be detected at very low concentrations. Inhalation can also cause irritation to the nasal passages and respiratory tract.[6]
Q5: With which substances is this compound incompatible?
A5: this compound is incompatible with strong oxidizing agents, acids, alkalis, and certain metals.[5] Reactions with these substances can be violent and may release flammable hydrogen gas.[5] It is crucial to store 2-ME separately from these chemicals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results (e.g., incomplete protein denaturation, enzyme inactivity) | Degraded 2-ME: The reducing capacity of 2-ME has diminished due to improper storage or handling. | 1. Verify Efficacy: Perform a quantitative assay, such as the Ellman's Test described below, to determine the concentration of active thiol groups. 2. Use a Fresh Stock: If the efficacy is confirmed to be low, discard the old stock and use a new, unopened bottle of this compound. 3. Prepare Fresh Dilutions: Always prepare fresh dilutions of 2-ME for your experiments, as it is not stable in solution.[2] |
| Incorrect Concentration: The final concentration of 2-ME in the experiment is too low. | 1. Recalculate: Double-check your calculations for the dilution of the stock solution. 2. Optimize Concentration: The optimal concentration of 2-ME can vary depending on the application. Consult relevant literature or perform a concentration optimization experiment. | |
| Strong, persistent odor in the laboratory | Improper Handling or Spill: 2-ME was handled outside of a fume hood, or a spill has occurred. | 1. Immediate Action: Ensure the area is well-ventilated and that all personnel are aware of the situation. 2. Spill Cleanup: For small spills within a fume hood, use an inert absorbent material. For larger spills, follow your institution's emergency procedures. 3. Proper Handling: Always handle 2-ME in a certified chemical fume hood and ensure containers are tightly sealed after use.[5] |
| Precipitate formation when adding 2-ME to a buffer | Buffer Incompatibility: The pH or composition of the buffer is not compatible with 2-ME. | 1. Check pH: The stability of 2-ME is pH-dependent; its half-life is significantly shorter at a more alkaline pH. Ensure your buffer pH is appropriate for your application and the stability of 2-ME. 2. Component Check: Review the components of your buffer for any known incompatibilities with reducing agents. |
Data on Storage and Stability of this compound
The efficacy of this compound is critically dependent on its proper storage to prevent oxidation. Below is a summary of recommended storage conditions and stability information.
| Condition | Recommendation | Rationale | Expected Shelf Life |
| Concentrated Stock (Neat) | Store at 2-8°C in a tightly sealed, light-resistant container.[7] | To minimize oxidation and degradation from exposure to air and light. | Up to 36 months from the date of manufacture when stored unopened under recommended conditions.[7] |
| Working Stock Solutions | Prepare fresh daily and store at 4°C for the duration of the workday. | Diluted solutions of 2-ME are significantly less stable and prone to rapid oxidation.[1] | Should be used within a day for optimal performance. |
| In Cell Culture Media | Add fresh 2-ME to the media immediately before use. | This compound is not stable in solution at 37°C and requires daily supplementation in cell culture.[2] | Efficacy significantly decreases within hours to a day. |
| pH of Solution | Maintain a pH below 8.5 for increased stability. | The half-life of 2-ME decreases significantly at higher pH. For example, the half-life is over 100 hours at pH 6.5, but only 4 hours at pH 8.5. | Varies from hours to days depending on the pH. |
Experimental Protocol: Quantitative Assessment of this compound Efficacy using Ellman's Test
This protocol describes a method to determine the concentration of free sulfhydryl groups in a this compound solution, thereby assessing its reducing efficacy. The assay is based on the reaction of 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) with free thiols, which produces a yellow-colored product, 2-nitro-5-thiobenzoic acid (TNB), that can be quantified spectrophotometrically.
Materials:
-
This compound (sample to be tested)
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Cysteine hydrochloride monohydrate (for standard curve)
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
96-well plate or cuvettes
Procedure:
-
Preparation of Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Preparation of Cysteine Standards:
-
Prepare a stock solution of 1.5 mM cysteine hydrochloride monohydrate in the Reaction Buffer.
-
Perform a serial dilution of the cysteine stock solution to create a standard curve with concentrations ranging from 0.1 mM to 1.5 mM.
-
-
Preparation of this compound Sample:
-
Prepare a dilution of your this compound stock in the Reaction Buffer. The dilution factor will depend on the expected concentration of your stock solution. Aim for a final concentration within the range of the cysteine standard curve.
-
-
Assay:
-
In a 96-well plate, add 50 µL of the Ellman's Reagent Solution to 200 µL of each standard and the diluted 2-ME sample.
-
Mix well and incubate at room temperature for 15 minutes.
-
Measure the absorbance of each well at 412 nm using the spectrophotometer.
-
-
Data Analysis:
-
Subtract the absorbance of a blank (Reaction Buffer with Ellman's Reagent) from the absorbance readings of the standards and the sample.
-
Plot the absorbance values of the cysteine standards against their known concentrations to generate a standard curve.
-
Determine the concentration of free sulfhydryl groups in your 2-ME sample by interpolating its absorbance value on the standard curve.
-
Calculate the concentration of your original 2-ME stock by accounting for the dilution factor.
-
Visualizations
Caption: Workflow for maintaining 2-ME efficacy.
Caption: Troubleshooting workflow for 2-ME issues.
References
- 1. homework.study.com [homework.study.com]
- 2. researchgate.net [researchgate.net]
- 3. "Kinetic Analysis of Hydroxide-Catalyzed, Aerobic Oxidation of 2-Mercap" by Nellone Reid and Robert Barat [digitalcommons.njit.edu]
- 4. Protein oxidation - Formation mechanisms, detection and relevance as biomarkers in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. This compound 50 mL | Buy Online | Gibco™ | thermofisher.com [thermofisher.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: 2-Mercaptoethanol (BME) Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with 2-mercaptoethanol (BME) solutions.
Troubleshooting Guide: Yellowing of this compound Solutions
Issue: My this compound (BME) solution, which is normally colorless, has turned yellow.
Question: What causes my this compound solution to turn yellow?
Answer: The yellow discoloration of your this compound (BME) solution is primarily due to oxidation. BME is a reducing agent that is susceptible to oxidation, especially when exposed to air (oxygen). The primary oxidation product is its disulfide, 2,2'-dihydroxyethyl disulfide. This disulfide is known to be a clear to yellowish liquid, which imparts the yellow tint to your solution as it forms.[1][2][3][4]
Several factors can accelerate the oxidation process:
-
Exposure to Air (Oxygen): The most common cause is prolonged or repeated exposure to atmospheric oxygen.
-
Alkaline pH: BME is significantly less stable at alkaline pH.
-
Presence of Metal Ions: Trace amounts of metal ions, such as copper (II), can catalyze the oxidation of thiols.
-
Elevated Temperature and Light Exposure: Storage at higher temperatures and exposure to light can also promote degradation.
Question: Is my yellow BME solution still usable?
Answer: The usability of a yellowing BME solution depends on your specific application and the concentration of active (reduced) BME required. The yellow color indicates that a portion of the BME has oxidized, reducing the concentration of the active reducing agent. For applications that are highly sensitive to the concentration of the reducing agent, such as certain enzyme assays or protein refolding protocols, using a discolored solution is not recommended. For less sensitive applications, like its use in some sample buffers for SDS-PAGE, a slightly yellow solution might still be acceptable, though optimal results are always achieved with a fresh, colorless solution.
To determine if your solution is still suitable for your needs, you can assess its purity.
Question: How can I test the purity of my this compound solution?
Answer: You can determine the concentration of active, non-oxidized BME in your solution using a spectrophotometric method called Ellman's assay. This assay quantifies free sulfhydryl (-SH) groups.
This protocol allows for the determination of the concentration of free sulfhydryl groups in your BME solution.
Materials:
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0
-
Your yellow BME solution
-
A sulfhydryl standard (e.g., L-cysteine) for creating a standard curve
-
Spectrophotometer capable of measuring absorbance at 412 nm
-
Prepare Ellman's Reagent Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare a Standard Curve (Optional but Recommended):
-
Prepare a stock solution of a known concentration of L-cysteine in the Reaction Buffer.
-
Create a dilution series of the L-cysteine stock solution to generate a range of known concentrations.
-
Add a small, fixed volume of the Ellman's Reagent Solution to each standard dilution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance of each standard at 412 nm.
-
Plot absorbance vs. concentration to create a standard curve.
-
-
Prepare Your BME Sample:
-
Dilute your yellow BME solution in the Reaction Buffer to a concentration that will fall within the range of your standard curve.
-
-
Reaction and Measurement:
-
Add the same small, fixed volume of Ellman's Reagent Solution to your diluted BME sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate BME Concentration:
-
Using the standard curve, determine the concentration of your diluted BME sample.
-
Calculate the concentration of your original, undiluted yellow BME solution.
-
Alternatively, the concentration of free sulfhydryl groups can be calculated using the Beer-Lambert law and the molar extinction coefficient of the product (TNB), which is 14,150 M⁻¹cm⁻¹ at 412 nm.[7][8]
Question: What should I do if my BME solution is significantly yellow?
Answer: If your BME solution is significantly yellow, it is best to discard it and use a fresh, colorless solution for your experiments to ensure reproducibility and accuracy. For users with appropriate expertise and equipment, purification of the yellowed BME can be performed by vacuum fractional distillation.[9] However, for most laboratory settings, this is not a practical solution.
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound to prevent it from turning yellow?
A1: To minimize oxidation and prevent yellowing, store this compound under the following conditions:
-
Temperature: In a cool place, refrigeration is often recommended.
-
Atmosphere: In a tightly sealed container to minimize exposure to air. Purging the headspace of the container with an inert gas like nitrogen or argon before sealing can also help.
-
Light: In a dark or amber-colored bottle to protect it from light.
-
Additives: For aqueous solutions of BME, adding a chelating agent like EDTA can help to sequester metal ions that catalyze oxidation.
Q2: My pure, undiluted this compound has turned yellow. Is this normal?
A2: While pure BME is colorless, it can yellow over time due to slow oxidation from repeated exposure to air each time the bottle is opened. If your pure stock is yellow, it is a sign of degradation. For critical applications, it is advisable to use a fresh, unopened bottle.
Q3: Can the yellow color in my BME solution interfere with my downstream applications?
A3: Yes, the yellow color itself is an indicator of the presence of the disulfide of BME. The primary issue is the reduced concentration of active BME, which can lead to incomplete reduction of disulfide bonds in your proteins, potentially affecting protein structure and function in your experiments.
Quantitative Data Summary
The stability of this compound is significantly influenced by pH. The following table compares the half-life of this compound with another common reducing agent, dithiothreitol (B142953) (DTT), at different pH values.
| pH | This compound Half-life | Dithiothreitol (DTT) Half-life |
| 6.5 | > 100 hours | 40 hours |
| 8.5 | 4 hours | 1.5 hours |
| Data sourced from Wikipedia.[10] |
Visual Troubleshooting Guide
The following diagram outlines the troubleshooting workflow for a yellowing this compound solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. cpchem.com [cpchem.com]
- 3. CAS 1892-29-1: Hydroxyethyl disulfide | CymitQuimica [cymitquimica.com]
- 4. 2,2'-DITHIODIETHANOL | 1892-29-1 [chemicalbook.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. broadpharm.com [broadpharm.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
Navigating the Safe Disposal of 2-Mercaptoethanol Waste: A Technical Guide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 2-mercaptoethanol (2-ME) waste. Adherence to these protocols is critical for ensuring laboratory safety and environmental compliance.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to the management of this compound waste.
Q1: What is the primary hazard associated with this compound waste?
A1: The primary hazard of this compound is its high toxicity. It is fatal if absorbed through the skin and toxic if swallowed or inhaled.[1] Additionally, it has an extremely unpleasant and strong odor, detectable at very low concentrations, which can cause alarm and discomfort.[2][3]
Q2: Can I dispose of small amounts of this compound waste down the sink?
A2: No, sink disposal of this compound waste is not permitted.[3] It is considered hazardous chemical waste and must be collected for proper disposal by your institution's Environmental Health & Safety (EHS) department.[3][4]
Q3: How should I collect and store this compound waste?
A3: this compound waste should be collected in a designated, airtight, and compatible container, clearly labeled as "Hazardous Waste" and specifying "this compound".[1][5] To minimize odor, it is best to store the waste container within a certified chemical fume hood.[2][3] Consider using a secondary sealed container (overpack) to further contain odors.[3]
Q4: What personal protective equipment (PPE) is required when handling 2-ME waste?
A4: When handling 2-ME waste, always work in a properly functioning chemical fume hood.[3] Required PPE includes:
-
Gloves: Wear two pairs of nitrile gloves.[3] For spills or extensive handling, butyl or Viton gloves are recommended.[5]
-
Eye Protection: Chemical splash goggles are mandatory.[5]
-
Lab Coat: A fully buttoned lab coat should be worn.[5]
Q5: There is a strong smell of this compound in the lab, even though the waste container is closed. What should I do?
A5: This indicates a potential leak or contamination.
-
Troubleshooting Steps:
-
Ensure the waste container cap is tightly sealed.
-
Check the exterior of the container for any spills or drips. If found, decontaminate the surface with a bleach solution (see protocol below).
-
Verify that the chemical fume hood is functioning correctly.
-
If the odor persists, it may be due to contaminated equipment or surfaces in the work area. Clean the area thoroughly.
-
For pervasive odors, increasing the ventilation in the lab by opening fume hood sashes (while keeping the lab door closed to maintain negative pressure) can help dissipate the smell.[2][3]
-
Q6: I accidentally spilled a small amount of this compound inside the fume hood. How do I clean it up?
A6: For small spills (<10 ml) within a fume hood:
-
Ensure you are wearing the appropriate PPE (double nitrile or butyl gloves, safety goggles, lab coat).
-
Absorb the spill with an inert absorbent material like vermiculite (B1170534) or sand.
-
Place the absorbent material into a designated hazardous waste container.
-
Wipe the spill area with a cloth dampened with a bleach solution to neutralize the odor.
-
Dispose of all contaminated materials (gloves, wipes, absorbent) as hazardous waste.[5]
Quantitative Data for Waste Management
For effective management of this compound waste, refer to the following quantitative guidelines.
| Parameter | Guideline | Source |
| Odor Threshold | 0.12 - 0.64 ppm | [1] |
| OSHA Permissible Exposure Limit (PEL) - 8-hour TWA | 0.2 ppm | [3] |
| Inactivation Agent Concentration (Sodium Hypochlorite) | 5,000 - 10,000 ppm (0.5% - 1.0%) | |
| Recommended Bleach to Waste Ratio (for high organic load) | 1:5 (v/v) | |
| Minimum Inactivation Contact Time | 12 hours | [6] |
Experimental Protocol: Chemical Inactivation of this compound Waste
This protocol details the chemical inactivation of aqueous this compound waste using sodium hypochlorite (B82951) (household bleach). This procedure should be performed in a certified chemical fume hood.
Materials:
-
Aqueous this compound waste
-
Standard household bleach (5-6% sodium hypochlorite)
-
Designated hazardous waste container
-
Appropriate PPE (double nitrile gloves, safety goggles, lab coat)
Procedure:
-
Preparation: Carefully measure the volume of the aqueous this compound waste to be treated.
-
Calculation: Calculate the volume of bleach required. For waste with a high concentration of organic material, use a 1:5 ratio of bleach to waste (e.g., for 100 mL of waste, add 20 mL of bleach). For general aqueous waste, a 1:10 ratio can be used.[6]
-
Inactivation: Slowly and carefully add the calculated volume of bleach to the this compound waste container. Caution: This reaction may generate heat and release fumes. Add the bleach in small increments to control the reaction.
-
Mixing: Gently swirl the container to ensure thorough mixing.
-
Reaction Time: Loosely cap the container (to prevent pressure buildup) and allow it to stand in the chemical fume hood for a minimum of 12 hours to ensure complete inactivation.[6]
-
Disposal: After the inactivation period, the treated waste should still be collected as hazardous waste and disposed of through your institution's EHS department. Clearly label the container as "Inactivated this compound Waste with Bleach."
Visualizing the Workflow
The following diagrams illustrate key decision-making and experimental workflows for managing this compound waste.
Caption: Decision workflow for this compound waste management.
Caption: Step-by-step experimental workflow for 2-ME inactivation.
References
Technical Support Center: 2-Mercaptoethanol (BME) Stability and Reducing Activity
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of 2-Mercaptoethanol (BME), with a specific focus on how pH influences its stability and efficacy as a reducing agent. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound (BME) stability?
A1: this compound is most stable in acidic to neutral conditions (pH < 7). As the pH becomes more alkaline, its stability decreases significantly due to the increased rate of oxidation of the thiol group.[1][2] For short-term storage of diluted BME solutions (up to 2-3 days at 2-8°C), a pH range of 6-7 is recommended, and the inclusion of a chelating agent like EDTA (0.05 mM) can help to sequester metal ions that catalyze oxidation.[3]
Q2: How does pH affect the reducing activity of BME?
A2: The reducing activity of BME on disulfide bonds is pH-dependent. The active form of BME for disulfide reduction is the thiolate anion (RS⁻). The pKa of the thiol group in BME is approximately 9.6.[1] At pH values below the pKa, the protonated thiol form (RSH) predominates, which is less nucleophilic and therefore a less potent reducing agent. As the pH increases towards and above the pKa, the concentration of the thiolate anion rises, leading to an increase in reducing activity. However, this is a trade-off, as the stability of BME concurrently decreases at higher pH.
Q3: My protein sample with BME is showing aggregation. What could be the cause and how can I fix it?
A3: Protein aggregation in the presence of BME can occur for several reasons. One possibility is that the BME concentration is insufficient to completely reduce all disulfide bonds, leading to incorrect disulfide pairing and aggregation. Alternatively, BME can sometimes form adducts with free cysteine residues on proteins.[1]
Troubleshooting steps:
-
Increase the concentration of BME.
-
Ensure the pH of your buffer is optimal for BME activity (typically pH 7.5-8.5 for efficient reduction during sample preparation).
-
Consider switching to an alternative reducing agent like Dithiothreitol (DTT), which is a stronger reducing agent, or Tris(2-carboxyethyl)phosphine (TCEP), which is more stable and effective over a broader pH range.[4]
Q4: Can I use BME in cell culture media? What are the considerations?
A4: Yes, BME is often used as a supplement in cell culture media to reduce oxidative stress by scavenging oxygen radicals.[5] However, BME is not stable in solution at physiological pH (around 7.4) and at 37°C.[5] Therefore, it is common practice to add BME to the media fresh with each use or to supplement it daily.[5]
Q5: How does BME compare to DTT and TCEP?
A5: BME, DTT, and TCEP are all commonly used reducing agents with distinct properties:
-
This compound (BME): It is a cost-effective and widely used reducing agent. It is more stable than DTT but less potent.[1] Its strong, unpleasant odor is a notable drawback.
-
Dithiothreitol (DTT): DTT is a more powerful reducing agent than BME.[1] However, it is less stable, particularly at pH values above 7.
-
Tris(2-carboxyethyl)phosphine (TCEP): TCEP is a non-thiol-based reducing agent that is stable over a wide pH range, odorless, and resistant to air oxidation.[4][6] It is a good choice for applications requiring long-term stability or when using techniques like UV spectroscopy where BME and DTT can interfere.[4]
Troubleshooting Guides
Issue 1: Incomplete Reduction of Disulfide Bonds in Proteins
-
Symptom: In SDS-PAGE analysis, protein bands appear fuzzy, at a higher molecular weight than expected, or as multiple bands, suggesting incomplete denaturation and reduction.
-
Possible Causes:
-
Suboptimal pH: The buffer pH may be too low for efficient reduction.
-
Insufficient BME Concentration: The amount of BME may be inadequate to reduce all disulfide bonds, especially in samples with high protein concentrations.
-
Degraded BME: The BME stock solution may have oxidized over time.
-
-
Solutions:
-
Adjust Buffer pH: For sample preparation for SDS-PAGE, ensure the pH of the loading buffer is between 7.5 and 8.5 to facilitate the formation of the reactive thiolate anion.
-
Increase BME Concentration: A typical final concentration of BME in SDS-PAGE sample buffer is 5%. If reduction is still incomplete, you may need to increase this concentration.
-
Use Fresh BME: Prepare fresh dilutions of BME from a reliable stock. Store the stock solution tightly sealed to minimize air exposure.
-
Issue 2: Loss of BME Activity in Buffers Over Time
-
Symptom: Experiments show inconsistent results, or a time-dependent decrease in the expected outcome that relies on the reducing activity of BME.
-
Possible Causes:
-
Solutions:
-
Prepare Fresh Solutions: Always prepare BME-containing buffers fresh before use.
-
Include a Chelator: Add 0.05-1 mM EDTA to your buffer to chelate metal ions that can catalyze BME oxidation.[3]
-
Degas Buffers: For sensitive applications, degassing the buffer before adding BME can help to remove dissolved oxygen and prolong its activity.
-
Consider TCEP: For long-term experiments, TCEP is a more stable alternative to BME.[4]
-
Quantitative Data
Table 1: Stability of this compound (BME) vs. Dithiothreitol (DTT) at Different pH Values
| pH | BME Half-life | DTT Half-life |
| 6.5 | >100 hours | 40 hours |
| 8.5 | 4 hours | 1.5 hours |
Data sourced from Wikipedia.[1]
Experimental Protocols
Protocol 1: Assessing the Stability of BME at Different pH Values using Ellman's Reagent
This protocol quantifies the concentration of free thiol groups of BME over time at various pH values.
Materials:
-
This compound (BME)
-
Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M) at pH 6.0, 7.0, 8.0, and 9.0
-
EDTA
-
Spectrophotometer
Procedure:
-
Prepare Buffers: Prepare 0.1 M sodium phosphate buffers at pH 6.0, 7.0, 8.0, and 9.0, each containing 1 mM EDTA.
-
Prepare BME Solutions: In each of the prepared buffers, create a 1 mM BME solution.
-
Time-Course Incubation: Incubate the BME solutions at room temperature.
-
Sample Collection: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each BME solution for analysis.
-
Ellman's Assay: a. Prepare a 4 mg/mL solution of DTNB in the 0.1 M sodium phosphate buffer at pH 8.0.[7] b. In a cuvette, mix a small volume of the BME sample with the DTNB solution and the appropriate buffer to a final volume of 1 mL. c. Incubate for 15 minutes at room temperature.[7] d. Measure the absorbance at 412 nm.
-
Quantification: Calculate the concentration of free thiols using the molar extinction coefficient of the TNB²⁻ anion (14,150 M⁻¹cm⁻¹ at 412 nm).[8]
-
Data Analysis: Plot the concentration of BME as a function of time for each pH to determine its stability.
Protocol 2: Measuring the Reducing Activity of BME on a Model Disulfide
This protocol uses the reduction of a model disulfide substrate, such as DTNB, to assess the reducing activity of BME at different pH values.
Materials:
-
This compound (BME)
-
DTNB
-
Sodium phosphate buffer (0.1 M) at pH 6.0, 7.0, 8.0, and 9.0
-
Spectrophotometer with kinetic measurement capabilities
Procedure:
-
Prepare Buffers: Prepare 0.1 M sodium phosphate buffers at pH 6.0, 7.0, 8.0, and 9.0.
-
Prepare Reactant Solutions: In each buffer, prepare a solution of DTNB (e.g., 0.1 mM) and a separate, more concentrated solution of BME (e.g., 10 mM).
-
Kinetic Measurement: a. Pipette the DTNB solution into a cuvette and place it in the spectrophotometer. b. Start the kinetic measurement, recording the absorbance at 412 nm over time. c. Inject the BME solution into the cuvette, ensuring rapid mixing. d. Continue to record the absorbance at 412 nm as the yellow-colored TNB²⁻ is produced.
-
Data Analysis: The initial rate of the reaction (the slope of the absorbance vs. time curve) is proportional to the reducing activity of BME. Compare the initial rates at different pH values to determine the effect of pH on BME's reducing activity.
Visualizations
Caption: pH-dependent equilibrium of this compound.
Caption: Mechanism of disulfide bond reduction by BME.
Caption: Workflow for assessing BME stability.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
- 3. mpbio.com [mpbio.com]
- 4. goldbio.com [goldbio.com]
- 5. biocompare.com [biocompare.com]
- 6. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
- 7. broadpharm.com [broadpharm.com]
- 8. assets.fishersci.com [assets.fishersci.com]
Technical Support Center: Minimizing 2-Mercaptoethanol (2-ME) Cytotoxicity in Primary Cell Culture
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of 2-Mercaptoethanol (2-ME) in primary cell culture, with a focus on minimizing its cytotoxic effects. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound (2-ME) in primary cell culture?
A1: this compound is a potent reducing agent used in cell culture media to mitigate oxidative stress by scavenging free radicals.[1][2][3] It helps maintain a reduced environment in the culture medium, which is particularly beneficial for sensitive primary cells that are more susceptible to oxidative damage compared to immortalized cell lines.[1][2] Additionally, 2-ME can enhance the uptake of essential amino acids like cystine, which is crucial for intracellular glutathione (B108866) production and overall cell health.[4]
Q2: What are the typical signs of 2-ME cytotoxicity in primary cell culture?
A2: Signs of 2-ME cytotoxicity can include:
-
A significant decrease in cell viability and proliferation.
-
Changes in cell morphology, such as rounding up and detachment of adherent cells.
-
Increased presence of floating dead cells and cellular debris.
-
Induction of apoptosis or necrosis.
Q3: What is the recommended concentration range for 2-ME in primary cell culture?
A3: The optimal concentration of 2-ME is highly dependent on the primary cell type. However, for most murine and human primary cells, the optimal concentration is typically in the low micromolar (µM) range.[5] A common starting concentration is 50 µM.[6][7] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific primary cell type.
Q4: When should I consider not using 2-ME in my primary cell culture?
A4: While beneficial for many primary cell types, 2-ME may not always be necessary or desirable. For instance, some primary cells may grow well without it. A recent study on human mesenchymal stem cells (MSCs) found that 2-ME was more beneficial for enhancing proliferation and survival at higher passage numbers, while its effect was negligible for earlier passages.[8][9] Therefore, if you are working with low-passage primary cells that appear healthy, you could test culturing them without 2-ME.
Q5: Are there any alternatives to 2-ME?
A5: Yes, other reducing agents can be used as alternatives to 2-ME. These include:
-
Dithiothreitol (DTT): A stronger reducing agent than 2-ME. It is less volatile and has a less pungent odor.[10]
-
alpha-Thioglycerol: Reported to be as effective as 2-ME and more pleasant to work with. A recommended concentration is around 0.1 mM.[11]
-
N-acetylcysteine (NAC): A stable antioxidant that can also support cell viability.
The choice of alternative should be validated for your specific cell type and experimental conditions.
Troubleshooting Guide
Issue 1: Increased cell death and poor morphology after adding 2-ME.
| Possible Cause | Troubleshooting Steps |
| 2-ME concentration is too high. | The optimal concentration of 2-ME is cell-type specific. A concentration that is beneficial for one primary cell type may be toxic to another. Perform a dose-response experiment to determine the optimal concentration for your cells. Start with a lower concentration (e.g., 10-25 µM) and titrate up. |
| Uneven mixing of 2-ME in the medium. | Ensure thorough mixing of the 2-ME stock solution into the culture medium before adding it to the cells. Uneven distribution can lead to localized areas of high, toxic concentrations. |
| Degradation of 2-ME. | This compound is unstable in solution and should be added fresh to the medium with each feeding.[2] Avoid storing 2-ME-supplemented medium for extended periods. |
| Interaction with other media components. | Some media components may interact with 2-ME, affecting its activity or leading to the formation of toxic byproducts. If you have recently changed your medium formulation, consider this as a potential cause. |
Issue 2: Inconsistent results with 2-ME between experiments.
| Possible Cause | Troubleshooting Steps |
| Variability in 2-ME stock solution. | Prepare a large batch of a high-concentration stock solution of 2-ME in a stable buffer (e.g., PBS) and store it in small aliquots at -20°C. This will ensure consistency across experiments. Thaw a fresh aliquot for each use. |
| Differences in cell density at the time of treatment. | The cytotoxic effects of 2-ME can be influenced by cell density. Ensure that you are seeding your cells at a consistent density for each experiment. |
| Variations in primary cell isolates. | Primary cells from different donors or different isolations can have inherent variability in their sensitivity to 2-ME. If possible, use cells from the same donor or a well-characterized cell bank for critical experiments. |
Data Presentation
Table 1: Effect of this compound on Primary Cell Viability and Function
| Primary Cell Type | 2-ME Concentration | Observed Effect | Reference |
| Fetal Mouse Striatum Neurons | Not specified | 6-fold increase in survival rate in serum-free medium. | [12] |
| Fetal Mouse Cerebral Cortical Neurons | Not specified | 200-fold increase in survival rate in serum-free medium and induced neurite outgrowth. | [12] |
| Murine T-cells | 50 µM | Absolutely required for T-cell growth factor production. | [7] |
| Human Mesenchymal Stem Cells (Passage 10) | Not specified | Enhanced proliferation and survival, and reduced reactive oxygen species (ROS) levels. | [9] |
| Bovine Embryos | Not specified | Protective effect against oxidative stress and promotion of cystine uptake. | [13] |
Table 2: Recommended Starting Concentrations of 2-ME for Various Primary Cell Types
| Primary Cell Type | Recommended Starting Concentration |
| Murine Immune Cells (e.g., splenocytes, macrophages) | 50 µM[6] |
| Murine Neurons | 25-55 µM |
| Human Mesenchymal Stem Cells | 50-100 µM |
| Bovine Embryos | 50-100 µM |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol uses a colorimetric method (MTT assay) to assess cell viability and determine the optimal, non-toxic concentration of 2-ME for a specific primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound (2-ME) stock solution (e.g., 55 mM)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[14]
-
Solubilization solution (e.g., 0.1 N HCl in anhydrous isopropanol (B130326) or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.
-
Preparation of 2-ME Dilutions: Prepare a series of 2-ME dilutions in complete culture medium. A suggested range is 0 µM (control), 10 µM, 25 µM, 50 µM, 100 µM, and 200 µM.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of 2-ME. Include a "no-cell" control with medium only for background measurement.
-
Incubation: Incubate the plate for a period relevant to your typical experiments (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.
-
Incubate at room temperature in the dark for at least 2 hours, or until the purple formazan (B1609692) crystals have completely dissolved.[15]
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all other readings. Plot the cell viability (as a percentage of the 0 µM control) against the 2-ME concentration to determine the optimal concentration that promotes viability without inducing significant cytotoxicity.
Protocol 2: Assessing 2-ME Cytotoxicity using LDH Release Assay
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
Materials:
-
Primary cells and culture reagents
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of Protocol 1 to seed and treat your cells with a range of 2-ME concentrations. Include the following controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release (untreated cells)
-
Maximum LDH release (cells treated with a lysis buffer provided in the kit)
-
Background control (medium only)
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5-10 minutes to pellet the cells.
-
LDH Assay: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reagents according to the kit's protocol.
-
Incubation and Measurement: Incubate the plate as recommended by the manufacturer and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity for each 2-ME concentration using the formula provided in the kit's manual, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
Visualizations
Caption: Workflow for optimizing 2-ME concentration.
Caption: Logic diagram for troubleshooting 2-ME cytotoxicity.
Caption: 2-ME's dual role in cell viability and cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. Involvement and relative importance of at least two distinct mechanisms in the effects of this compound on murine lymphocytes in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Review: this compound alteration of in vitro immune functions of species other than murine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Requirement of this compound for in vitro growth factor production by T cells and vulnerability of the response to age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparing the effect of using this compound in the cell culture medium of different cell passages of human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cellmolbiol.org [cellmolbiol.org]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. Effects of this compound on survival and differentiation of fetal mouse brain neurons cultured in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Promoting effect of beta-mercaptoethanol on in vitro development under oxidative stress and cystine uptake of bovine embryos [pubmed.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. atcc.org [atcc.org]
Validation & Comparative
A Head-to-Head Battle of Reducing Agents: TCEP vs. 2-Mercaptoethanol in Protein Stability Studies
For researchers, scientists, and drug development professionals, maintaining protein integrity is paramount. The choice of reducing agent can significantly impact the stability, activity, and analysis of proteins. This guide provides an objective comparison of two commonly used reducing agents, Tris(2-carboxyethyl)phosphine (B1197953) (TCEP) and 2-mercaptoethanol (β-mercaptoethanol or BME), supported by experimental data and detailed protocols to aid in the selection of the most appropriate reagent for your protein stability studies.
At a Glance: TCEP vs. This compound
| Feature | TCEP (Tris(2-carboxyethyl)phosphine) | This compound (BME) |
| Chemical Nature | Phosphine-based, thiol-free | Thiol-based |
| Odor | Odorless | Pungent, unpleasant |
| Stability | Highly stable to air oxidation, long shelf life in solution[1] | Prone to air oxidation, less stable in solution[2] |
| Effective pH Range | Wide (pH 1.5-9.0)[3] | Narrower, optimal near or above the pKa of the thiol group (~pH 8) |
| Reducing Power | More powerful reducing agent than BME[1] | Less powerful than TCEP |
| Reversibility | Irreversible reduction | Reversible reduction |
| Compatibility | Compatible with maleimide (B117702) chemistry and mass spectrometry | Can interfere with maleimide labeling and some mass spectrometry applications |
| Toxicity | Less toxic | More toxic and volatile |
Delving Deeper: A Quantitative Comparison
While both TCEP and this compound are effective at reducing disulfide bonds, their performance characteristics differ significantly, particularly in terms of their impact on protein function and their stability over time.
Impact on Enzyme Kinetics
The choice of reducing agent can influence the kinetic parameters of an enzyme. A study comparing various reducing agents on the activity of different proteases revealed that TCEP and another strong reducing agent, DTT, had varied effects on enzyme efficiency. For instance, with the NS3/4A protease, TCEP was found to decrease the enzyme's efficiency (kcat/KM) by half, while DTT increased it by 1.6-fold. Such data underscores the importance of selecting a reducing agent that preserves the native functionality of the protein under investigation.
| Enzyme | Reducing Agent | Effect on Vmax | Effect on KM | Effect on kcat/KM |
| NS3/4A Protease | TCEP | -32% | No significant effect | Decreased by half |
| NS3/4A Protease | DTT | +63% | No significant effect | Increased 1.6-fold |
| 3CLpro | TCEP | Slightly increased | Very similar to control | Not specified |
| 3CLpro | BME | Slightly increased | Very similar to control | Not specified |
| PLpro | TCEP | Not specified | Increased 2.5-fold | Not specified |
| PLpro | DTT | Not specified | Increased 4-fold | Not specified |
Data adapted from a study on the effects of reducing agents on various drug target proteins.
Long-Term Stability
Experimental Workflows and Protocols
To provide a practical context for the use of these reducing agents, the following sections detail common experimental workflows and protocols.
Workflow for Protein Sample Preparation for Mass Spectrometry
The reduction of disulfide bonds is a critical step in preparing protein samples for analysis by mass spectrometry. The choice of reducing agent can impact the quality of the resulting data.
Protocol: Reduction of Protein Disulfide Bonds for Mass Spectrometry
Using TCEP:
-
Solubilize Protein: Dissolve the protein sample in a denaturing buffer (e.g., 8 M urea or 6 M guanidine (B92328) hydrochloride in a suitable buffer like 100 mM Tris-HCl, pH 8.0).
-
Add TCEP: Add TCEP to a final concentration of 5-10 mM.
-
Incubate: Incubate the sample at 37°C for 30-60 minutes.
-
Proceed to Alkylation: TCEP is compatible with subsequent alkylation steps without the need for its removal.
Using this compound:
-
Solubilize Protein: Dissolve the protein sample in a denaturing buffer as described above.
-
Add this compound: Add this compound to a final concentration of 10-20 mM.
-
Incubate: Incubate the sample at 37°C for 60 minutes.
-
Removal (Optional but Recommended): For certain downstream applications, it may be necessary to remove the this compound via buffer exchange or dialysis before proceeding to alkylation to avoid interference.
Workflow for Cysteine-Reactive Protein Labeling
The reduction of cysteine residues is essential for labeling with thiol-reactive dyes. The choice of reducing agent is critical to ensure efficient labeling without interfering with the labeling reagent.
Protocol: Reduction of Cysteines for Protein Labeling
Using TCEP:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2-7.5).
-
Add TCEP: Add TCEP to a final concentration of 1-5 mM.
-
Incubate: Incubate for 15-30 minutes at room temperature.
-
Add Labeling Reagent: Proceed directly with the addition of the thiol-reactive labeling reagent (e.g., maleimide dye). TCEP does not need to be removed.
Using this compound:
-
Prepare Protein Solution: Dissolve the protein in a suitable buffer.
-
Add this compound: Add this compound to a final concentration of 5-10 mM.
-
Incubate: Incubate for 30-60 minutes at room temperature.
-
Remove this compound: It is crucial to remove the this compound before adding the labeling reagent to prevent it from reacting with the dye. This can be achieved through dialysis, desalting columns, or buffer exchange.
-
Add Labeling Reagent: Once the this compound is removed, add the thiol-reactive labeling reagent.
Conclusion and Recommendations
The choice between TCEP and this compound for protein stability studies depends heavily on the specific requirements of the experiment.
Choose TCEP when:
-
Long-term stability is critical: TCEP's resistance to oxidation makes it the superior choice for experiments spanning several hours or for long-term storage of protein samples.[1][4][5]
-
Odor is a concern: TCEP is odorless, providing a more pleasant and safer laboratory environment.
-
A wide pH range is required: TCEP is effective over a broad pH spectrum.[3]
-
Downstream applications are sensitive to thiols: TCEP's thiol-free nature makes it ideal for applications like maleimide labeling and mass spectrometry, where thiol-containing reagents can interfere.
Consider this compound when:
-
Cost is a primary factor: this compound is generally more economical than TCEP.
-
Short-term reduction is sufficient: For applications where long-term stability is not a major concern, such as sample preparation for SDS-PAGE, this compound can be a cost-effective option.
-
The experimental setup allows for its removal: If subsequent steps are sensitive to thiols, a protocol for the removal of this compound must be incorporated.
References
- 1. What Are The Commonly Used Protein Reducing Agents? - News [hbynm.com]
- 2. goldbio.com [goldbio.com]
- 3. mstechno.co.jp [mstechno.co.jp]
- 4. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Battle of Reducing Agents: 2-Mercaptoethanol vs. Dithiothreitol
In the world of protein chemistry and analysis, the reduction of disulfide bonds is a critical step for various applications, from preparing samples for electrophoresis to preventing protein aggregation. For decades, two thiol-based reducing agents have been the workhorses in laboratories worldwide: 2-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT). This guide provides an objective comparison of their relative reducing strengths, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific needs.
Chemical Properties and Reducing Potential
At the heart of their function lies their ability to donate electrons and break the disulfide bridges (S-S) that form between cysteine residues in proteins. DTT, also known as Cleland's reagent, is generally considered a more potent reducing agent than BME.[1][2][3] This is reflected in their standard redox potentials.
| Property | This compound (BME) | Dithiothreitol (DTT) |
| Chemical Structure | HO-CH₂-CH₂-SH | HS-CH₂-(CHOH)₂-CH₂-SH |
| Redox Potential (pH 7) | Not readily available | -0.33 V[2] |
| Mechanism | Monothiol; requires a second BME molecule for full reduction | Dithiol; intramolecular cyclization drives the reaction to completion |
| Odor | Strong, unpleasant | Less pungent than BME |
| Toxicity | More toxic | Less toxic than BME |
DTT's higher reducing power is attributed to its structure, possessing two thiol groups. This allows for an intramolecular cyclization to a stable six-membered ring after reducing a disulfide bond, a reaction that is thermodynamically favorable and drives the reduction to completion. BME, being a monothiol, requires a second molecule to complete the reduction of a disulfide bond, making the process less efficient.
Stability and pH Dependence
The stability of these reducing agents in solution is a crucial factor for experimental reproducibility. Both BME and DTT exhibit pH-dependent stability, with their reducing activity being more pronounced at pH values above 7.[3] However, their stability over time differs significantly, as demonstrated in a key study by Stevens, Stevens, and Price (1983).
| pH | Temperature (°C) | Half-life of this compound (hours) | Half-life of Dithiothreitol (hours) |
| 6.5 | 20 | >100 | 40 |
| 8.5 | 20 | 4 | 1.4 |
Data sourced from Stevens, R., Stevens, L., & Price, N. C. (1983). The stabilities of various thiol compounds used in protein purifications. Biochemical Education, 11(2), 70.
As the data indicates, BME is considerably more stable than DTT at both neutral and alkaline pH. This longer half-life can be advantageous in prolonged experiments.
Experimental Protocols
To quantitatively assess the reducing strength of these agents, a common method is to monitor the reduction of a model protein containing disulfide bonds, such as insulin (B600854) or bovine serum albumin (BSA), followed by the quantification of free thiol groups using Ellman's reagent (DTNB).
General Protocol for Protein Disulfide Bond Reduction
This protocol provides a framework for comparing the reducing efficiency of BME and DTT.
Materials:
-
Protein solution (e.g., 1 mg/mL insulin in 0.1 M Tris-HCl, pH 8.0)
-
This compound (BME) stock solution (e.g., 1 M)
-
Dithiothreitol (DTT) stock solution (e.g., 1 M)
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M iodoacetamide)
-
Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures by adding either BME or DTT to the protein solution to achieve the desired final concentration (e.g., 1 mM, 5 mM, 10 mM). Prepare a control with no reducing agent.
-
Incubate the reactions at a controlled temperature (e.g., 37°C).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots from each reaction.
-
Quench the reduction reaction by adding an alkylating agent like iodoacetamide (B48618) to block free thiol groups.
-
Quantify the number of free thiol groups in each quenched aliquot using Ellman's assay.
-
To perform the Ellman's assay, add Ellman's reagent to the quenched sample and measure the absorbance at 412 nm.
-
Calculate the concentration of free thiols based on a standard curve of a known thiol-containing compound (e.g., cysteine).
-
Plot the concentration of free thiols over time for each reducing agent and concentration to compare their reduction kinetics.
Mechanism of Action
The differing mechanisms of BME and DTT in reducing disulfide bonds are key to understanding their relative efficiencies.
BME, a monothiol, first forms a mixed disulfide with the protein. A second BME molecule is then required to reduce this intermediate, releasing the fully reduced protein.
DTT, a dithiol, also initially forms a mixed disulfide. However, its second thiol group readily attacks the sulfur atom of the mixed disulfide, leading to the formation of a stable, cyclic oxidized DTT and the fully reduced protein in a single, efficient intramolecular reaction.
Conclusion: Which to Choose?
The choice between this compound and dithiothreitol depends on the specific experimental requirements.
Choose DTT when:
-
High reducing power is critical: DTT is the more potent reducing agent and is effective at lower concentrations.[1][3]
-
A less noxious odor is preferred: While not odorless, DTT is significantly less pungent than BME.
-
Lower toxicity is a concern.
Choose BME when:
-
Long-term stability in solution is required: BME has a significantly longer half-life, especially at neutral to alkaline pH.
-
Cost is a primary consideration: BME is generally more economical than DTT.
Ultimately, both this compound and dithiothreitol are effective reducing agents that have earned their place in the molecular biology and biochemistry toolbox. By understanding their distinct characteristics, researchers can make an informed decision to ensure the success and reproducibility of their experiments.
References
cost-benefit analysis of 2-mercaptoethanol versus DTT and TCEP
A comprehensive cost-benefit analysis of 2-mercaptoethanol (BME), dithiothreitol (B142953) (DTT), and tris(2-carboxyethyl)phosphine (B1197953) (TCEP) is crucial for researchers in molecular biology, biochemistry, and drug development to select the most appropriate reducing agent for their specific applications. This guide provides a detailed comparison of these three common disulfide reducing agents, covering their cost, performance, stability, and compatibility with various experimental workflows, supported by experimental data and protocols.
Overview of BME, DTT, and TCEP
This compound (BME), dithiothreitol (DTT), and tris(2-carboxyethyl)phosphine (TCEP) are reducing agents used to cleave disulfide bonds in proteins and other molecules.[1] The choice between them depends on a balance of factors including their reducing power, stability, odor, toxicity, and cost.
-
This compound (BME): A volatile and pungent-smelling thiol, BME is often the most economical choice.[2] It is a relatively mild reducing agent.
-
Dithiothreitol (DTT): Also a thiol-containing compound, DTT is a stronger reducing agent than BME and has a less offensive odor.[3] It is a popular choice for many applications but has limitations in stability.
-
Tris(2-carboxyethyl)phosphine (TCEP): A non-thiol-based reducing agent, TCEP is the most powerful and stable of the three.[4] It is odorless and compatible with a wider range of conditions and reagents.[5]
Cost-Benefit Analysis
The selection of a reducing agent is often a trade-off between cost and performance. While BME is the most cost-effective option for large-scale or routine applications, the superior stability and compatibility of TCEP can justify its higher price for more sensitive or complex experiments.
Table 1: Cost Comparison of BME, DTT, and TCEP
| Reagent | Typical Price (USD) | Price per Gram (USD) | Molecular Weight ( g/mol ) | Price per Mole (USD) |
| This compound (BME) | ~$37 for 100 mL (111.4 g)[6] | ~$0.33 | 78.13[7] | ~$25.78 |
| Dithiothreitol (DTT) | ~
| ~$9.08 - $28.00 | 154.25[8] | ~$1400 - $4320 |
| Tris(2-carboxyethyl)phosphine HCl (TCEP) | ~$56 -
| ~$40.00 - $91.00 | 286.65 | ~$11,466 - $26,095 |
Note: Prices are approximate and can vary significantly between suppliers and purity grades.
Performance and Physicochemical Properties
The effectiveness of a reducing agent is determined by its chemical properties, including its reducing strength, optimal pH range, and stability.
Table 2: Physicochemical and Performance Characteristics
| Property | This compound (BME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine HCl (TCEP) |
| Relative Reducing Strength | Good | Better[3] | Best[6] |
| Typical Working Concentration | 5-20 mM | 1-10 mM[10] | 0.5-5 mM[11] |
| Optimal pH Range | ~7.0 (5.5-10)[6] | ~7.0[6] | 1.5-11.1[6] |
| Stability in Solution | Less stable, volatile[2] | Prone to oxidation, especially at pH > 7.5[12] | Very stable, resistant to air oxidation[13] |
| Half-life at pH 6.5, 20°C | >100 hours[11] | 40 hours[11] | Weeks[6] |
| Half-life at pH 8.5, 20°C | 4 hours[11] | 1.4 hours[11] | Weeks[6] |
| Odor | Strong, unpleasant[2] | Mild thiol odor | Odorless[4] |
| Toxicity | Toxic | Less toxic than BME[14] | Non-toxic[4] |
Compatibility with Common Experimental Workflows
The compatibility of a reducing agent with downstream applications is a critical consideration.
Table 3: Compatibility with Various Assays and Reagents
| Application/Reagent | This compound (BME) | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine HCl (TCEP) |
| SDS-PAGE | Commonly used | Commonly used | Recommended (50 mM final concentration)[15] |
| IMAC (Nickel Columns) | Can be used at low concentrations (e.g., 1 mM)[11] | Incompatible, reduces Ni2+ ions[11][16] | Compatible, does not reduce Ni2+[16] |
| Mass Spectrometry | Can interfere | Can interfere | Compatible and recommended[6] |
| Maleimide Labeling | Reacts with maleimides | Reacts with maleimides[16] | Does not react with maleimides[5][16] |
| UV Absorbance | High absorbance | Moderate absorbance | Low absorbance[2] |
| Phosphate Buffers | Compatible | Compatible | Can be unstable, especially at neutral pH[13] |
| Long-term Protein Storage | Not ideal due to volatility | Less stable, requires fresh preparation | Recommended due to high stability[11][16] |
Decision Guide for Selecting a Reducing Agent
The choice of reducing agent should be guided by the specific requirements of the experiment. The following decision tree illustrates a logical approach to selecting the most suitable option.
References
- 1. Protein Denaturing and Reducing Agents | Thermo Fisher Scientific - US [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. goldbio.com [goldbio.com]
- 4. TCEP (Tris (2-carboxyethyl) phosphine-HCl) Reducing Agent [gbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. store.p212121.com [store.p212121.com]
- 7. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 8. rpicorp.com [rpicorp.com]
- 9. strem.com [strem.com]
- 10. goldbio.com [goldbio.com]
- 11. researchgate.net [researchgate.net]
- 12. A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless reducing agent more stable and effective than dithiothreitol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Mercaptoethanol and DTT in RNA Extraction Protocols
In the meticulous process of RNA extraction, the integrity of the final product is paramount. A critical step in preserving RNA is the effective inhibition of ribonucleases (RNases), enzymes that are ubiquitous and readily degrade RNA. This is often achieved by the addition of reducing agents to the lysis buffer, with 2-mercaptoethanol (β-mercaptoethanol or BME) and dithiothreitol (B142953) (DTT) being two of the most common choices. This guide provides a comparative analysis of these two reducing agents, offering researchers, scientists, and drug development professionals the data and methodologies to make an informed decision for their specific applications.
Executive Summary
Both BME and DTT are potent reducing agents that denature RNases by breaking the disulfide bonds essential for their enzymatic activity. Historically, BME has been a standard component in many RNA extraction protocols. However, due to its toxicity and pungent odor, DTT has emerged as a viable and often preferred alternative. A key study directly comparing the two found that DTT is not only a less toxic option but can also be more effective at inhibiting RNases.[1][2][3] While the choice between BME and DTT may not significantly impact RNA yield, evidence suggests that DTT can offer superior RNA integrity in certain contexts.
Performance Comparison: BME vs. DTT
A study by Mommaerts et al. (2015) provides a direct comparison of BME and DTT across different tissue types and commercial RNA extraction kits. The key findings are summarized below.
RNA Yield
The inclusion of either BME or DTT in the lysis buffer was not found to have a statistically significant effect on the total RNA yield. The primary determinant of RNA yield was the choice of extraction kit.
Table 1: Normalized RNA Yield (µg RNA / mg tissue) with Different Reducing Agents
| Tissue | RNA Extraction Kit | No Reducing Agent | DTT | β-Mercaptoethanol |
| Liver | RNeasy | 1.8 ± 0.4 | 2.0 ± 0.3 | 2.1 ± 0.3 |
| PureLink | 1.1 ± 0.3 | 1.2 ± 0.2 | 1.2 ± 0.2 | |
| Illustra | 0.8 ± 0.2 | 0.9 ± 0.2 | 0.9 ± 0.1 | |
| Kidney | RNeasy | 1.5 ± 0.3 | 1.6 ± 0.2 | 1.7 ± 0.2 |
| PureLink | 0.9 ± 0.2 | 1.0 ± 0.1 | 1.1 ± 0.2 | |
| Illustra | 0.6 ± 0.1 | 0.7 ± 0.1 | 0.7 ± 0.1 |
Data adapted from Mommaerts et al. (2015). Values are presented as mean ± standard deviation.
RNA Integrity
RNA integrity, measured by RNA Integrity Number (RIN), showed some instances where the presence of a reducing agent, particularly DTT, resulted in higher quality RNA.
Table 2: RNA Integrity Number (RIN) with Different Reducing Agents
| Tissue | RNA Extraction Kit | No Reducing Agent | DTT | β-Mercaptoethanol |
| Liver | RNeasy | 7.5 ± 0.5 | 7.8 ± 0.4 | 7.6 ± 0.6 |
| PureLink | 7.2 ± 0.6 | 7.5 ± 0.4 | 7.3 ± 0.5 | |
| Illustra | 6.9 ± 0.7 | 7.2 ± 0.5 | 7.0 ± 0.6 | |
| Kidney | RNeasy | 6.8 ± 0.8 | 8.0 ± 0.3 | 7.4 ± 0.7 |
| PureLink | 6.5 ± 0.9 | 7.2 ± 0.6 | 6.8 ± 0.8 | |
| Illustra | 6.2 ± 1.0 | 6.9 ± 0.7 | 6.5 ± 0.9 |
Data adapted from Mommaerts et al. (2015). Values are presented as mean ± standard deviation. A statistically significant improvement in RIN was observed in kidney tissue with the RNeasy kit when DTT was used compared to no reducing agent.
RNA Purity (A260/280 and A260/230 Ratios)
The purity of extracted RNA is assessed using spectrophotometric ratios. An A260/280 ratio of ~2.0 is generally considered pure for RNA.[4][5] The A260/230 ratio, ideally between 2.0-2.2, indicates contamination from substances like phenol, guanidine (B92328) salts, and carbohydrates.[4][5][6] While the Mommaerts et al. (2015) study did not report these specific ratios, it is generally accepted that the choice between BME and DTT should not significantly impact these values if the downstream purification steps are performed correctly.
Mechanism of Action: RNase Inactivation
RNases are robust enzymes that maintain their structure and function through intramolecular disulfide bonds. Both BME and DTT act as reducing agents that break these critical bonds, leading to the denaturation and inactivation of the RNases.
Caption: Mechanism of RNase inactivation by reducing agents.
Experimental Protocols
Below are detailed methodologies for RNA extraction incorporating either BME or DTT. These protocols are based on established methods and can be adapted for various sample types.
Protocol 1: RNA Extraction using β-Mercaptoethanol (BME)
This protocol is a modification of the guanidinium (B1211019) thiocyanate-phenol-chloroform extraction method.
Materials:
-
Lysis Solution (e.g., Solution D: 4 M guanidinium thiocyanate, 25 mM sodium citrate, pH 7.0, 0.5% sarcosyl)[7]
-
This compound (BME)
-
Acid phenol:chloroform:isoamyl alcohol (25:24:1)
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Homogenization: Homogenize tissue samples in Lysis Solution (1 mL per 50-100 mg of tissue). Immediately before use, add BME to the Lysis Solution to a final concentration of 0.1 M (e.g., 7.2 µL of 14 M BME per 1 mL of Lysis Solution).[7]
-
Phase Separation: Add 0.1 volume of 2 M sodium acetate (B1210297) (pH 4.0), 1 volume of acid phenol, and 0.2 volumes of chloroform:isoamyl alcohol (49:1). Vortex thoroughly and incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 20 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new tube. Add an equal volume of isopropanol and mix. Incubate at -20°C for at least 1 hour to precipitate the RNA.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
Washing: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Resuspension: Carefully discard the supernatant and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
Protocol 2: RNA Extraction using Dithiothreitol (DTT)
This protocol is adapted for use with spin column-based kits, which often provide the option of using DTT.
Materials:
-
Commercial RNA Extraction Kit (e.g., RNeasy Mini Kit, Qiagen)
-
Lysis Buffer (e.g., Buffer RLT provided in the kit)
-
Dithiothreitol (DTT)
-
Ethanol (70% and 100%, RNase-free)
-
RNase-free water
Procedure:
-
Lysis Buffer Preparation: Prepare a fresh stock solution of 1 M DTT in RNase-free water. Add the 1 M DTT stock to the Lysis Buffer to a final concentration of 10 mM (e.g., 10 µL of 1 M DTT per 1 mL of Lysis Buffer).
-
Homogenization: Homogenize the sample in the prepared Lysis Buffer containing DTT according to the kit manufacturer's instructions.
-
Lysate Clarification: Centrifuge the lysate for 3 minutes at full speed to pellet any insoluble material.
-
Ethanol Addition: Transfer the supernatant to a new tube and add 1 volume of 70% ethanol. Mix well by pipetting.
-
Binding to Column: Transfer the sample to a spin column and centrifuge for 15 seconds at ≥ 8000 x g. Discard the flow-through.
-
Washing: Wash the column according to the manufacturer's protocol, typically involving washes with provided buffers (e.g., Buffer RW1 and Buffer RPE).
-
Elution: Place the spin column in a clean collection tube and add an appropriate volume of RNase-free water to the center of the membrane. Centrifuge for 1 minute at ≥ 8000 x g to elute the RNA.
Experimental Workflow
The general workflow for RNA extraction, regardless of the reducing agent used, follows a series of fundamental steps to ensure the isolation of high-quality RNA.
Caption: A generalized workflow for total RNA extraction.
Conclusion and Recommendations
The choice between this compound and dithiothreitol in RNA extraction protocols depends on a balance of experimental needs, safety considerations, and, to a lesser extent, cost.
-
Efficacy: Both BME and DTT are effective at inactivating RNases. However, in vitro assays suggest that DTT can be a more potent inhibitor.[1]
-
Safety: DTT is significantly less toxic and has a much less pungent odor compared to BME, making it a safer and more pleasant reagent to work with in a laboratory setting.[8][9]
-
RNA Quality: While neither reagent consistently outperforms the other in terms of RNA yield, the use of DTT has been shown to result in higher RNA integrity (RIN values) in some instances.
-
Stability and Preparation: BME is typically supplied as a liquid and is relatively stable. DTT is a solid that needs to be dissolved to create a stock solution, which has a shorter half-life and is best stored as frozen aliquots.[9]
Recommendation: For most applications, DTT is the recommended reducing agent for RNA extraction . Its lower toxicity, reduced odor, and comparable or superior performance in preserving RNA integrity make it a more favorable choice over this compound. While BME remains a viable option, particularly in well-established protocols, the benefits offered by DTT, especially concerning laboratory safety, are compelling reasons to make the switch. Researchers should, however, validate the use of DTT in their specific experimental system to ensure optimal results.
References
- 1. researchgate.net [researchgate.net]
- 2. researchportal.lih.lu [researchportal.lih.lu]
- 3. Replacing β-mercaptoethanol in RNA extractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dna.uga.edu [dna.uga.edu]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. wordpress.clarku.edu [wordpress.clarku.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Mercaptoethanol and Dithiothreitol: Toxicity and Odor Profiles for Laboratory Safety and Application
For researchers, scientists, and drug development professionals, the selection of a reducing agent is a critical step that can impact experimental outcomes and laboratory safety. Among the most common choices are 2-mercaptoethanol (BME) and dithiothreitol (B142953) (DTT). This guide provides an objective comparison of their toxicity and odor characteristics, supported by available experimental data, to inform safer and more effective laboratory practices.
Executive Summary
Both this compound and dithiothreitol are effective reducing agents for cleaving disulfide bonds in proteins and preventing oxidative damage in cell cultures. However, they exhibit significant differences in their toxicity and odor profiles. This compound is characterized by its high toxicity across multiple exposure routes and its potent, unpleasant odor, which is detectable at very low concentrations. In contrast, dithiothreitol is considerably less toxic and, while possessing a disagreeable odor, it is far less pungent and volatile than BME. This guide will delve into the quantitative toxicological data, odor thresholds, and the experimental protocols used to determine these properties.
Toxicity Comparison
The toxicity of a chemical is a critical factor in its handling and application. The following tables summarize the available acute toxicity data for BME and DTT. The data is presented as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) values, which represent the dose or concentration required to be fatal to 50% of a tested animal population.
Table 1: Acute Toxicity of this compound (BME)
| Exposure Route | Species | LD50/LC50 Value |
| Oral | Rat | 244 mg/kg[1][2] |
| Oral | Mouse | 190 mg/kg[3] |
| Dermal | Rabbit | 112 - 224 mg/kg[2][3] |
| Inhalation | Rat | 2.05 mg/L (4 h)[3] or 2.0 mg/L (4h)[1][4] |
Table 2: Acute Toxicity of Dithiothreitol (DTT)
| Exposure Route | Species | LD50/LC50 Value |
| Oral | Rat | 400 mg/kg[5][6][7] |
| Oral | Mouse | 645 mg/kg (Acute Toxicity Estimate)[8] |
| Dermal | Rabbit | No specific LD50 value available; generally considered to have low toxicity.[9] |
| Inhalation | Rat | No specific LC50 value available; generally considered to have low toxicity.[10] |
The data clearly indicates that this compound is significantly more toxic than dithiothreitol, particularly through dermal contact and inhalation, where it is classified as fatal or toxic.
Odor Profile Comparison
The odor of a chemical can greatly affect the laboratory environment and the well-being of personnel.
Table 3: Odor Characteristics of BME and DTT
| Compound | Odor Description | Odor Threshold |
| This compound | Strong, disagreeable, pungent, stench[2][11][12] | 0.0001 µg/L[13] to 0.12-0.64 ppm[11][14] |
| Dithiothreitol | Disagreeable, unpleasant[8] | No quantitative data available in the literature. |
This compound's extremely low odor threshold means its unpleasant smell is detectable even at very low, and potentially hazardous, concentrations. The lack of a quantified odor threshold for DTT in literature suggests its odor is less of a prominent issue compared to BME.
Experimental Protocols
The following sections provide an overview of the standardized methods used to determine the toxicity and odor thresholds of chemical substances.
Acute Toxicity Testing
Acute toxicity data is typically obtained through standardized protocols developed by organizations such as the Organisation for Economic Co-operation and Development (OECD).
Experimental Workflow for Acute Dermal Toxicity (based on OECD 402)
Caption: Workflow for an acute dermal toxicity study.
Experimental Workflow for Acute Inhalation Toxicity (based on OECD 403)
Caption: Workflow for an acute inhalation toxicity study.
Odor Threshold Determination
Odor thresholds are determined using a technique called olfactometry, which involves a panel of human assessors.
Experimental Workflow for Odor Threshold Determination by Dynamic Olfactometry
Caption: Workflow for odor threshold determination.
Conclusion and Recommendations
The choice between this compound and dithiothreitol involves a trade-off between efficacy, stability, toxicity, and odor.
-
Toxicity: DTT is demonstrably less toxic than BME, making it a safer choice, especially in laboratories with high throughput or where less experienced personnel are present. The high acute toxicity of BME, particularly via dermal and inhalation routes, necessitates stringent handling procedures, including the mandatory use of a fume hood and appropriate personal protective equipment.
-
Odor: The potent and unpleasant odor of BME is a significant drawback, impacting the laboratory environment. DTT, while not odorless, is significantly less pungent and volatile, making it a more user-friendly option.
For applications where the reducing agent's performance is comparable, dithiothreitol is the recommended alternative to this compound due to its superior safety profile. When the specific properties of BME are required for an experiment, it is imperative to adhere to strict safety protocols to minimize exposure risks. Researchers should always consult the Safety Data Sheet (SDS) for each reagent and follow their institution's safety guidelines.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. nucro-technics.com [nucro-technics.com]
- 3. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 4. oecd.org [oecd.org]
- 5. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 6. oecd.org [oecd.org]
- 7. tceq.texas.gov [tceq.texas.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. oecd.org [oecd.org]
- 10. Acute dermal toxicity-402 | PPTX [slideshare.net]
- 11. SOP 15 [engineering.purdue.edu]
- 12. acp.copernicus.org [acp.copernicus.org]
- 13. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 2-Mercaptoethanol: A Procedural Guide
Proper management of 2-mercaptoethanol (BME) waste is critical for ensuring laboratory safety and environmental compliance. Due to its acute toxicity, potent odor, and chemical reactivity, stringent disposal protocols must be followed. This guide provides a step-by-step operational plan for researchers, scientists, and drug development professionals to handle and dispose of this compound and associated contaminated materials safely.
Immediate Safety and Handling Protocols
Before beginning any work that will generate this compound waste, ensure the following safety measures are in place.
Engineering Controls and Personal Protective Equipment (PPE):
-
Chemical Fume Hood: All handling of this compound and its waste must occur within a properly functioning and certified chemical fume hood to mitigate the inhalation of its potent vapor.[1][2][3][4]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
Handling Precautions:
-
Minimize Quantities: Purchase and use the smallest practical quantities of this compound needed for your experiments to reduce the volume of waste generated.[1][2][4][5]
-
Avoid Incompatibles: Keep this compound waste away from incompatible materials such as oxidizing agents, acids, bases, and certain metals like aluminum, iron, and copper.[1][2][4][6]
-
Secondary Containment: When transporting waste, use a secondary container, such as a bottle carrier, to prevent spills.[4]
Step-by-Step Disposal Procedures
Follow these sequential steps to ensure the safe collection, storage, and disposal of this compound waste. Sink disposal is strictly prohibited.[2]
Step 1: Waste Segregation
Due to its extremely unpleasant odor, this compound waste should be collected separately from other waste streams whenever feasible.[1][2]
-
Liquid Waste: Collect all solutions containing this compound in a dedicated hazardous waste container.
-
Solid Waste: All debris contaminated with this compound, including gloves, pipette tips, and paper towels, must be collected as hazardous waste.[1][2]
Step 2: Waste Collection and Containment
-
Container: Use a designated, airtight, and chemically compatible container for liquid waste.[3] The container must be kept tightly closed when not in use and stored upright to prevent leaks.[1][2][3][4] To minimize the pervasive odor, consider placing the primary waste container inside a sealed secondary container.[1][2][5]
-
Labeling: Attach a "Dangerous Waste" or "Hazardous Waste" label to the container as soon as the first drop of waste is added.[3] The label must clearly identify the contents as "this compound Waste".[1][2]
Step 3: Handling Contaminated Solid Materials
-
Contaminated solid items like gloves and paper towels should be double-bagged to contain the odor before being placed into the designated solid hazardous waste container.[3][5]
Step 4: Temporary Waste Storage
-
Store the sealed waste container in a designated, well-ventilated area.[1][2]
-
A flammable storage cabinet is recommended for storing this compound waste.[1][2]
-
Ensure the storage area is away from incompatible chemicals.[1][2]
Step 5: Arranging for Final Disposal
-
Do not attempt to neutralize or treat this compound waste unless you have specific, approved protocols for doing so.[2]
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[1][2]
-
You may need to complete a chemical waste pickup request form provided by your institution.[1][3]
Quantitative Safety Data
The following table summarizes key toxicological and physical properties of this compound.
| Parameter | Value | Species/Conditions |
| Oral Toxicity (LD50) | 244 mg/kg | Rat |
| Dermal Toxicity (LD50) | 150 µL/kg | Rabbit |
| Inhalation Toxicity (LC50) | 2 mg/L (625 ppm) | Rat (8 hours) |
| Odor Threshold | 0.12 - 0.64 ppm |
Note: Even solutions containing less than 0.1% (1000 ppm) of this compound are recommended for disposal as hazardous waste due to the extremely low and potent odor threshold.[3]
Disposal Process Workflow
The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Mercaptoethanol
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of 2-mercaptoethanol (β-mercaptoethanol), a chemical widely used for its ability to reduce disulfide bonds. Adherence to these protocols is critical due to its toxicity, potent odor, and potential for serious health effects.
Essential Personal Protective Equipment (PPE)
When handling this compound, a comprehensive suite of personal protective equipment is non-negotiable to prevent exposure through inhalation, skin contact, or eye contact.
Hand Protection: Chemical-resistant gloves are mandatory. It is highly recommended to wear two pairs of nitrile gloves.[1] If there is a risk of splashing, heavier-duty gloves such as butyl or viton should be considered.[2] Contaminated gloves, even with a few drops, should be disposed of as hazardous waste immediately due to the strong odor and potential for permeation. Always inspect gloves for any signs of degradation or pinholes before use.
Eye and Face Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are required. In situations with a higher risk of splashing, a face shield worn over safety goggles is recommended for full facial protection.[3][4][5]
Skin and Body Protection: A fully buttoned, chemically compatible laboratory coat that extends to the wrists is essential. Full-length pants and closed-toe shoes must be worn to ensure no skin is exposed between the shoe and ankle. For tasks with a significant splash potential, a chemically-resistant apron and disposable sleeves should be worn.
Respiratory Protection: All work with this compound must be conducted in a properly functioning chemical fume hood to avoid inhalation of its toxic and odorous vapor.[1][6] If work outside of a fume hood is unavoidable, a comprehensive respiratory protection analysis must be performed by environmental health and safety professionals to determine the appropriate respiratory protection. A respirator with an appropriate cartridge for organic vapors may be necessary in such situations.[4]
Quantitative Safety Data
Understanding the exposure limits and the protective capabilities of different glove materials is crucial for safe handling.
Occupational Exposure Limits:
| Regulatory Body | Exposure Limit | Notes |
| OSHA (Occupational Safety and Health Administration) | 0.2 ppm (Permissible Exposure Limit - PEL, 8-hour TWA) | |
| NIOSH (National Institute for Occupational Safety and Health) | No established REL (Recommended Exposure Limit) | [7] |
| ACGIH (American Conference of Governmental Industrial Hygienists) | No established TLV (Threshold Limit Value) | [5] |
Glove Compatibility and Breakthrough Times:
Breakthrough times for gloves are highly dependent on the manufacturer, glove thickness, temperature, and concentration of the chemical. Therefore, it is imperative to consult the glove manufacturer's specific chemical resistance data. The following table provides general guidance.
| Glove Material | General Recommendation | Expected Performance |
| Nitrile | Recommended (double gloving suggested)[1] | Provides good protection against splashes. For prolonged contact, consult manufacturer data. |
| Butyl | Recommended for more than incidental splash contact[2] | Generally offers excellent resistance to a wide range of chemicals. |
| Viton | Recommended for more than incidental splash contact[2] | Offers excellent resistance to many aggressive chemicals. |
| Neoprene | Mentioned as a chemical-resistant option[4] | Provides good resistance to a variety of chemicals. |
Note: Always obtain specific breakthrough time data from the glove manufacturer for the specific glove being used.
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential to minimize risk.
Experimental Protocol: Safe Handling of this compound
-
Preparation:
-
Before beginning any work, ensure that a properly functioning chemical fume hood is available and has been recently certified.[6]
-
Assemble all necessary materials, including the required PPE, spill cleanup materials, and waste containers, inside the fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
-
Handling:
-
Conduct all manipulations of this compound, including weighing and dilutions, exclusively within the chemical fume hood.[6]
-
Use the smallest practical quantities for the experiment to minimize the amount of hazardous material.[6]
-
Keep containers of this compound tightly closed when not in use.[3][6]
-
To minimize odor, consider using a secondary sealed container for the primary container.[6]
-
Avoid contact with skin, eyes, and clothing.[6] Do not inhale the vapor.[6]
-
-
Post-Handling:
-
After handling, wash hands thoroughly with soap and water, even after removing gloves.
-
Decontaminate any reusable equipment that has come into contact with this compound.
-
Properly dispose of all contaminated waste as outlined below.
-
Disposal Plan
-
Waste Collection: All this compound waste, including solutions and contaminated materials (e.g., gloves, pipette tips, paper towels), must be collected as hazardous waste.[3][6][8]
-
Waste Segregation: If feasible, do not mix this compound waste with other organic waste streams.[3][6] This is particularly important due to its strong odor.
-
Waste Containers: Waste must be stored in clearly labeled, closed, and compatible containers.[6] The label should clearly indicate "Hazardous Waste" and the contents.
-
Storage of Waste: Store hazardous waste containers in a designated, well-ventilated area, such as a flammable cabinet, away from incompatible materials like oxidizing agents and metals.[6]
-
Disposal Procedure: Arrange for the disposal of hazardous waste through your institution's environmental health and safety department. Do not dispose of this compound down the drain.[3]
Emergency Procedures: Spill Response
In the event of a this compound spill, a swift and organized response is critical to mitigate exposure and contamination.
Caption: Workflow for responding to a this compound spill.
First Aid for Exposure:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][3]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][3] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
References
- 1. fishersci.com [fishersci.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. ehs.washington.edu [ehs.washington.edu]
- 4. nbinno.com [nbinno.com]
- 5. CDC - this compound - International Chemical Safety Cards - NIOSH [medbox.iiab.me]
- 6. purdue.edu [purdue.edu]
- 7. cdc.gov [cdc.gov]
- 8. safety.rochester.edu [safety.rochester.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
